3-Phenylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389848 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-44-7 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenylpyrrolidine: Synthesis, Reactivity, and Application in Drug Discovery
Introduction: The Strategic Value of the 3-Phenylpyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, present in a significant number of FDA-approved drugs and natural products.[1][2] Its prevalence is not accidental; the five-membered, non-planar ring offers an escape from the "flatland" of aromatic compounds, providing a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets.[3][4] The this compound motif, with its CAS Number 936-44-7, represents a particularly valuable "privileged scaffold."[5] It combines the conformational flexibility of the pyrrolidine ring with the aromatic properties of the phenyl group, offering medicinal chemists a versatile starting point for exploring structure-activity relationships (SAR) in drug discovery programs targeting a host of diseases, including neurological disorders, cancer, and infectious agents.[5][6]
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic choices, the logic of its reactivity, and the practicalities of its analytical characterization, providing a robust framework for its application in the laboratory.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is a colorless liquid under standard conditions, though its hydrochloride salt is a more stable, white crystalline solid often preferred for storage and handling.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 936-44-7 | [1][2][6][7] |
| Molecular Formula | C₁₀H₁₃N | [1][2][6][7] |
| Molecular Weight | 147.22 g/mol | [1][2][6][7] |
| Appearance | Colorless Liquid | [2][6] |
| Boiling Point | 243.4 °C @ 760 mmHg120-122 °C @ 12 Torr | [2][8][9] |
| Density | ~0.988 - 1.027 g/cm³ | [8][9] |
| Flash Point | 103.1 °C | [2][8] |
| pKa (Predicted) | 10.10 ± 0.10 | [9][10] |
| Storage | Store at 2–8 °C under inert gas | [1][6][9] |
Safety and Handling
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[6][11] In case of eye contact, rinse cautiously with water for several minutes.[2][9]
Strategic Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several modern synthetic strategies. The choice of method is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two dominant and effective strategies are Palladium-catalyzed hydroarylation and asymmetric [3+2] cycloaddition.
Diagram 1: Key Synthetic Strategies for this compound
Caption: Core synthetic routes to the this compound scaffold.
Protocol 1: Palladium-Catalyzed Intermolecular Hydroarylation
This method provides a direct route to 3-aryl pyrrolidines by reacting an N-protected pyrroline with an aryl bromide.[5] The causality behind this choice is its efficiency and the ability to introduce a wide range of aryl groups.
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the N-protected pyrroline (1.0 equiv.), the aryl bromide (e.g., bromobenzene, 1.2 equiv.), a palladium catalyst such as PdCl₂ (1-5 mol%), and a suitable phosphine ligand (e.g., P(o-Tol)₃, 1.5-7.5 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Deprotection: If necessary, remove the N-protecting group (e.g., Boc, Cbz) under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the final this compound.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition
This powerful strategy allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.[9] It involves the reaction of an azomethine ylide, typically generated in situ from an amino acid ester, with an olefinic dipolarophile like styrene.
-
Ylide Precursor: In a flame-dried flask under nitrogen, dissolve the N-substituted glycine ester (e.g., ethyl N-benzylideneglycinate, 1.0 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or toluene.
-
Reaction Initiation: Add the olefin (styrene, 1.1 equiv.) and a catalytic amount of a silver or copper salt (e.g., AgOAc or Cu(OTf)₂, 5-10 mol%) along with a chiral ligand for stereocontrol.
-
Ylide Generation: Add a base (e.g., triethylamine or DBU, 1.1 equiv.) dropwise at the appropriate temperature (can range from -78 °C to room temperature depending on the catalyst system) to generate the azomethine ylide in situ.
-
Cycloaddition: Allow the reaction to stir until the starting materials are consumed, as monitored by TLC. The in situ-generated ylide reacts with styrene in a [3+2] fashion to form the pyrrolidine ring.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting cycloadduct by column chromatography. Subsequent synthetic steps may be required to remove directing groups and yield the target this compound.
Reactivity and Derivatization: A Chemist's Toolkit
The synthetic value of this compound lies in its secondary amine functionality, which serves as a nucleophilic handle for a wide range of derivatization reactions. N-alkylation and N-acylation are the most fundamental transformations used to build molecular complexity.[12]
Diagram 2: Key Derivatization Reactions of this compound
Caption: Common reactions for functionalizing the secondary amine.
Protocol 3: N-Alkylation via Reductive Amination
While reaction with alkyl halides is common, reductive amination offers a broader substrate scope and avoids issues with over-alkylation.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as methanol, DCM, or dichloroethane (DCE).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv.), to facilitate the formation of the intermediate iminium ion. Stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), in portions. The choice of this reagent is critical; it is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the iminium ion as it forms, driving the reaction to completion.
-
Workup: Once the reaction is complete (monitored by LC-MS), quench carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 4: N-Acylation using an Acyl Chloride
This is a robust and high-yielding method for forming a stable amide bond, a key feature in countless pharmaceutical agents.[4]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 equiv.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting amine is fully consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting N-acyl-3-phenylpyrrolidine can be purified by recrystallization or column chromatography.
Analytical and Quality Control Workflow
Confirming the identity, purity, and structure of this compound and its derivatives is paramount. A multi-pronged analytical approach using Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance is standard practice.
Diagram 3: Analytical Workflow for Structural Confirmation
Caption: A standard workflow for the analytical characterization.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Rationale & Interpretation |
| Mass Spec (ESI+) | [M+H]⁺ = 148.11 | Confirms the molecular weight (147.22 g/mol ). |
| Fragments: m/z 77 (Phenyl), m/z 71 (Pyrrolidine ring fragment) | Fragmentation patterns help confirm the structure. Cleavage of the C-N bond or the bond connecting the phenyl ring to the pyrrolidine are common fragmentation pathways.[13][14] | |
| IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretch of the secondary amine.[15] |
| 3000-3100 cm⁻¹ | Aromatic C-H stretches from the phenyl group.[16] | |
| 2850-2950 cm⁻¹ | Aliphatic C-H stretches from the pyrrolidine ring.[16] | |
| ~1600, ~1450 cm⁻¹ | C=C stretches characteristic of the aromatic ring. | |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H) | Protons on the monosubstituted phenyl ring. |
| δ ~3.0-3.6 ppm (m, 5H) | Protons on the pyrrolidine ring (C2, C3, C4, C5-H). The signals are complex due to diastereotopicity and coupling. | |
| δ ~2.0 ppm (br s, 1H) | N-H proton of the secondary amine. Signal may be broad and its chemical shift is concentration-dependent. | |
| ¹³C NMR (CDCl₃) | δ ~126-145 ppm | Signals for the 6 carbons of the phenyl ring (4 distinct signals due to symmetry). |
| δ ~35-55 ppm | Signals for the 4 carbons of the pyrrolidine ring. |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable methods, its reactivity is predictable and versatile, and its structure provides a valuable three-dimensional framework for drug design. By understanding the core principles of its synthesis, reactivity, and analysis, research and development professionals can effectively leverage this powerful scaffold to accelerate the discovery of novel therapeutics.
References
-
ChemBK. (n.d.). 3-Phenyl-pyrrolidine hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]
-
PubChem. (n.d.). (s)-3-Phenylpyrrolidine hydrochloride. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
-
PubMed Central. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Med. Chem. Lett., 6(9), 987–992. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 24(18), 3290. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Arab. J. Chem., 16(6), 104769. Retrieved from [Link]
-
PubMed Central. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]
-
Dummies.com. (n.d.). How to Identify Molecular Fragments from NMR and IR Spectra. Retrieved from [Link]
-
YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
PubMed. (2005). Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. J. Am. Chem. Soc., 127(15), 5284–5285. Retrieved from [Link]
-
Figshare. (2005). Selective and Catalytic Arylation of N-Phenylpyrrolidine: sp3 C−H Bond Functionalization in the Absence of a Directing Group. Journal of the American Chemical Society. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). N-Acylation Reactions of Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
MDPI. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Collection - Selective and Catalytic Arylation of N-Phenylpyrrolidine:â sp3 CâH Bond Functionalization in the Absence of a Directing Group - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-Phenyl-pyrrolidine hydrochloride [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. whitman.edu [whitman.edu]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectral Analysis of 3-Phenylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Phenylpyrrolidine is a heterocyclic amine that serves as a valuable structural motif in medicinal chemistry and materials science.[1] Its pyrrolidine core, a five-membered saturated nitrogen-containing ring, is a prevalent feature in numerous natural products and pharmacologically active compounds. The presence of a phenyl group at the C3 position introduces a chiral center, making it a key building block for the synthesis of stereochemically defined molecules.
This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is fundamental for researchers in confirming the structure's identity, assessing its purity, and elucidating its role in further chemical transformations. The insights provided herein are grounded in established spectroscopic principles and are intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Atom Numbering
To ensure clarity in the assignment of spectral data, the following standardized numbering scheme for the this compound structure will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.[2] Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: Record the Free Induction Decay (FID) at room temperature. Key parameters include a 90° pulse width, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID. Phase and baseline corrections should be performed. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference standard.[2]
¹H NMR Spectral Data Summary
The spectrum of this compound is characterized by two main regions: the aromatic region (δ 7.2-7.4 ppm) and the aliphatic region (δ 1.8-3.6 ppm). The presence of a chiral center at C3 renders the geminal protons on C2 and C4 diastereotopic, leading to more complex splitting patterns than would be seen in an achiral analogue.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-Ar (C2', C3', C4', C5', C6') | 7.20 - 7.40 | m | A complex multiplet corresponding to the five protons of the phenyl ring. |
| H3 | 3.50 - 3.65 | m | A multiplet arising from the methine proton at the chiral center. |
| H2, H5 (axial & equatorial) | 3.00 - 3.45 | m | Complex multiplets for the four protons adjacent to the nitrogen atom. Diastereotopicity and coupling to H3 and H4 contribute to the complexity. |
| H4 (axial & equatorial) | 1.80 - 2.25 | m | Complex multiplets for the two protons at C4, coupled to H3, H5, and each other. |
| N-H | 1.90 - 2.10 | br s | A broad singlet for the amine proton. Position and broadness can vary with concentration and solvent. |
Note: The chemical shifts are typical values reported in CDCl₃ and may vary slightly depending on the solvent and spectrometer frequency.[3]
Interpretation and Causality
-
Aromatic Region (δ 7.20 - 7.40): The overlapping signals in this region are characteristic of a monosubstituted benzene ring. The ortho (C2', C6'), meta (C3', C5'), and para (C4') protons have slightly different chemical environments, resulting in a complex multiplet.
-
Aliphatic Region (δ 1.8 - 3.6): The complexity of this region is a direct consequence of the molecule's stereochemistry. The chiral center at C3 causes the two protons on C2 (and C4) to be chemically non-equivalent. These diastereotopic protons couple to each other (geminal coupling) and to the adjacent protons (vicinal coupling), resulting in intricate multiplets that often require 2D NMR techniques like COSY for unambiguous assignment.[4] The protons on C2 and C5, being adjacent to the electronegative nitrogen atom, are deshielded and appear further downfield compared to the C4 protons.[5][6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation and instrumentation are similar to that for ¹H NMR. The key difference in acquisition is the use of proton decoupling (e.g., WALTZ decoupling) to simplify the spectrum into a series of single lines, one for each carbon atom.[4] The typical spectral width for ¹³C NMR is 0-220 ppm.
¹³C NMR Spectral Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C1' (ipso) | ~145 | Quaternary carbon attached to the pyrrolidine ring. Often of lower intensity. |
| C2', C6' (ortho) | ~129 | Aromatic CH carbons. |
| C3', C5' (meta) | ~127 | Aromatic CH carbons. |
| C4' (para) | ~128 | Aromatic CH carbons. |
| C2, C5 | ~55, ~47 | Aliphatic carbons adjacent to the nitrogen. Two distinct signals are expected. |
| C3 | ~42 | Aliphatic methine carbon at the chiral center. |
| C4 | ~35 | Aliphatic methylene carbon. |
Note: Chemical shifts are approximate and can be influenced by solvent choice.[7][8]
Interpretation and Causality
-
Aromatic Region (δ 127 - 145): Four signals are expected for the six carbons of the phenyl ring due to symmetry: one for the ipso-carbon (C1'), one for the para-carbon (C4'), and one each for the equivalent pairs of ortho- (C2', C6') and meta- (C3', C5') carbons. The ipso-carbon, being quaternary and directly attached to the pyrrolidine ring, is the most downfield.
-
Aliphatic Region (δ 35 - 55): The four distinct signals correspond to the four unique carbon environments in the pyrrolidine ring. The carbons adjacent to the nitrogen (C2 and C5) are deshielded and appear at higher chemical shifts compared to C3 and C4.[7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[9]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a drop of the sample directly onto the ATR crystal (e.g., ZnSe).[9]
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3400 | N-H Stretch | Medium, Broad | Secondary Amine (Pyrrolidine N-H) |
| 3000 - 3100 | C-H Stretch | Medium | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Strong | Aliphatic C-H (Pyrrolidine ring) |
| 1600, 1495, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |
| ~1100 | C-N Stretch | Medium | Aliphatic Amine |
| 690 - 770 | C-H Bend (out-of-plane) | Strong | Monosubstituted Benzene |
Reference data from standard IR absorption tables.[10][11]
Interpretation and Causality
-
N-H Stretch: The broad absorption band around 3350 cm⁻¹ is a clear indicator of the N-H bond of the secondary amine in the pyrrolidine ring.[12][13] Its broadness is due to hydrogen bonding.
-
C-H Stretches: The spectrum distinctly separates the aromatic C-H stretches (appearing just above 3000 cm⁻¹) from the stronger aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[9] This is a reliable way to confirm the presence of both aromatic and saturated aliphatic components in the molecule.
-
Aromatic Region: The sharp peaks around 1600-1450 cm⁻¹ are characteristic of the C=C bond stretching within the benzene ring. The strong bands in the 690-770 cm⁻¹ region are due to out-of-plane C-H bending and are highly diagnostic for a monosubstituted phenyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals.
-
Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) according to their m/z ratio, and then detected.
MS Data and Fragmentation Analysis
For this compound (C₁₀H₁₃N), the exact mass is 147.10 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺•) at m/z = 147. The fragmentation is dominated by pathways that lead to stable ions.
| m/z Value | Proposed Fragment | Notes |
| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 146 | [C₁₀H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |
| 118 | [C₈H₈N]⁺ | Loss of ethyl radical (•C₂H₅) via ring cleavage. |
| 104 | [C₈H₈]⁺ | Likely formation of styrene radical cation via cleavage of the C-N bonds. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond to the pyrrolidine ring. |
Key Fragmentation Pathway
The primary fragmentation involves the cleavage of the bonds alpha to the nitrogen atom, as this is a favored process for amines.
Caption: Proposed EI-MS fragmentation of this compound.
Causality of Fragmentation: The nitrogen atom plays a crucial role in directing the fragmentation. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which holds true for this compound (m/z 147).[14] Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway for amines. This can lead to the loss of an ethyl radical and the formation of the ion at m/z 118. Another significant fragmentation pathway involves the cleavage of the C-N bonds of the ring, which can lead to the formation of a styrene radical cation (m/z 104). The presence of the benzyl-like structure also promotes the formation of the highly stable tropylium ion (m/z 91).[15]
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the stereochemical complexity arising from the chiral center. IR spectroscopy provides rapid confirmation of key functional groups, namely the secondary amine and the monosubstituted aromatic ring. Finally, mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. Together, these techniques provide a self-validating system for researchers, ensuring the integrity of this crucial building block in their scientific endeavors.
References
- Krueger, P. J., & Jan, J. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
- SpectraBase. (n.d.). 3-Phenyl-pyrrolidine. John Wiley & Sons, Inc.
- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
- University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- SpectraBase. (n.d.). 3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
- O'Hagan, D. (n.d.). Fragmentation and Interpretation of Spectra.
- Chem LibreTexts. (n.d.). IR Absorption Table.
- University of Puget Sound. (n.d.). IR Chart.
- University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts.
- Schaper, K. J. (2018). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle.
Sources
- 1. This compound | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. web.pdx.edu [web.pdx.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. whitman.edu [whitman.edu]
- 15. opendata.uni-halle.de [opendata.uni-halle.de]
3-Phenylpyrrolidine molecular weight and formula
An In-depth Technical Guide to 3-Phenylpyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique three-dimensional architecture and synthetic tractability make it an invaluable building block for developing therapeutics targeting the central nervous system (CNS) and beyond. This technical guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, a detailed examination of a robust synthetic protocol via palladium-catalyzed hydroarylation with mechanistic insights, its complete spectroscopic signature, and its critical role in the design of next-generation pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Core Physicochemical and Structural Data
This compound is a colorless liquid at room temperature, characterized by a pyrrolidine ring substituted with a phenyl group at the 3-position. This structure imparts a unique conformational rigidity and provides vectors for further functionalization, which is crucial for modulating pharmacological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1][2][3] |
| Molecular Weight | 147.22 g/mol | [1][2][3] |
| CAS Number | 936-44-7 | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 243.4°C at 760 mmHg | [4] |
| Flash Point | 103.1°C | [4] |
| Purity (Typical) | ≥95% - ≥98% | [1][3] |
| Storage Conditions | 0-8 °C | [1] |
| InChIKey | PRRFFTYUBPGHLE-UHFFFAOYSA-N | [4] |
Synthesis: Palladium-Catalyzed Hydroarylation
While numerous methods exist for constructing pyrrolidine rings, the direct C-H functionalization of pre-existing rings offers an efficient route to derivatives.[5] A particularly robust and scalable method for synthesizing 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines.[3][6] This approach is notable for its broad substrate scope and operational simplicity, avoiding the need for anhydrous conditions.[2]
Synthesis Workflow Diagram
Caption: Palladium-catalyzed hydroarylation for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from the palladium-catalyzed reductive Mizoroki-Heck reaction methodology developed by Sweeney et al.[3][7]
-
Materials:
-
N-propyl-3-pyrroline (1.0 equiv)
-
1-Bromo-3-methoxybenzene (as an example aryl bromide, 1.2 equiv)
-
Palladium(II) chloride (PdCl₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.03 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN, anhydrous)
-
Formic acid (HCOOH, as the reductant)
-
-
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add PdCl₂ (0.02 equiv), P(o-Tol)₃ (0.03 equiv), Cu(OTf)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous acetonitrile to the tube, followed by N-propyl-3-pyrroline (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add formic acid (2.0 equiv) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-pyrrolidine product.
-
Mechanistic Rationale: The Causality of Component Selection
The reaction proceeds via a proposed Heck-type arylation pathway.[2] The choice of an N-alkyl pyrroline over an N-acyl pyrroline is critical; N-acyl pyrrolines typically yield the oxidized alkene product, whereas N-alkyl substrates favor the desired hydroarylated (reduced) product.[3][6] The copper(II) triflate acts as a Lewis acid, promoting the formation of a cationic palladium complex, which is key to the catalytic cycle. Formic acid serves as the in-situ hydride source for the reduction of the enamine or iminium intermediate that forms after the initial Heck arylation, leading to the final saturated pyrrolidine product.[2]
Spectroscopic and Structural Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H): Phenyl ring protons. δ ~3.0-3.6 ppm (m, 5H): Protons on the pyrrolidine ring (C2, C3, C5). δ ~1.8-2.2 ppm (m, 2H): Protons at C4 of the pyrrolidine ring. δ ~1.5-2.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O).[8][9] |
| ¹³C NMR (CDCl₃) | δ ~145 ppm: Quaternary aromatic carbon (C-ipso). δ ~126-129 ppm: Aromatic CH carbons. δ ~45-55 ppm: Pyrrolidine carbons adjacent to nitrogen (C2, C5). δ ~35-45 ppm: Pyrrolidine carbons C3 and C4.[9] |
| IR Spectroscopy | ~3350 cm⁻¹ (br): N-H stretching vibration. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1600, 1490 cm⁻¹: Aromatic C=C stretching.[10] |
| Mass Spectrometry (EI) | m/z 147: Molecular ion (M⁺). m/z 146: M-1 peak due to loss of a hydrogen atom. m/z 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl groups. m/z 77: Phenyl cation (C₆H₅⁺).[11][12] |
Applications in Drug Discovery and Neuroscience
The this compound scaffold is a privileged motif primarily due to its ability to present a phenyl group in a constrained three-dimensional orientation, which is ideal for interaction with receptor binding pockets.[5]
Role as a Core Scaffold for CNS-Active Agents
Research has consistently shown that derivatives of this scaffold possess significant biological activity, particularly as anticonvulsant and neuroprotective agents.[1][13][14] The pyrrolidine-2,5-dione and pyrrolidin-2-one substructures, often built upon a this compound core, are foundational to many investigational drugs in this area.[15][16] These compounds often modulate neuronal voltage-sensitive sodium and calcium channels.[15]
Application Areas Diagram
Caption: Therapeutic areas derived from the this compound scaffold.
Case Study: Phenylpyrrolidinone Derivatives for Neuroprotection
Recent studies have explored novel water-soluble derivatives of 4-phenylpyrrolidin-2-one for their potential to improve cognitive function following ischemic brain injury. One such compound, a potassium salt of a taurine-conjugated derivative, demonstrated significant neuroprotective effects in vitro against glutamate-induced excitotoxicity.[13] In animal models of stroke, this compound reduced neurological deficits and improved behavioral outcomes, highlighting the therapeutic potential of this chemical class.[13]
Case Study: Pyrrolidine-2,5-diones as Anticonvulsants
The pyrrolidine-2,5-dione structure, an analog of the antiepileptic drug ethosuximide, is a fertile ground for developing new anticonvulsants. By creating hybrid molecules that merge this core with fragments from other antiepileptic drugs like lacosamide or levetiracetam, researchers have developed compounds with a broad spectrum of activity.[1][15] These molecules have shown potent efficacy in the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of activity against generalized tonic-clonic and drug-resistant seizures, respectively.[17]
Conclusion
This compound is far more than a simple chemical intermediate; it is a validated and highly valuable scaffold for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis through robust catalytic methods like palladium-catalyzed hydroarylation, and clear spectroscopic profile provide a solid foundation for its use in research. The demonstrated success of its derivatives as potent anticonvulsant and neuroprotective agents underscores its importance and ensures its continued relevance in the development of novel therapeutics for challenging neurological disorders.
References
-
Abram, M., Jakubiec, M., Rapacz, A., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available at: [Link]
-
Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]
-
Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Available at: [Link]
-
Abram, M., Jakubiec, M., Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7384. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
Borozdenko, D. A., Ezdoglian, A. A., Shmigol, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. Available at: [Link]
-
D'hooghe, M., & D'yachenko, I. A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Feng, C., et al. (n.d.). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. Available at: [Link]
-
Chardon, J., & Goudedranche, S. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. Available at: [Link]
-
Kaminski, K., & Obniska, J. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Topics in Medicinal Chemistry, 17(8), 858-874. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of compound (14). Available at: [Link]
-
SpectraBase. (n.d.). 3-Phenyl-pyrrolidine [1H NMR]. Available at: [Link]
-
Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neuroscience Letters, 813, 137424. Available at: [Link]
-
Zheleva, D., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(11), 1957. Available at: [Link]
-
Abram, M., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Available at: [Link]
-
Xie, M., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Acta Physica Sinica, 70(1), 013301. Available at: [Link]
-
Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Available at: [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Uddin, M. S., et al. (2024). Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation. MDPI. Available at: [Link]
-
Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(9), 1069. Available at: [Link]
-
Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). N-Phenylpyrrolidine. NIST WebBook. Available at: [Link]
-
LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. eCampusOntario Pressbooks. Available at: [Link]
-
Physics & Maths Tutor. (n.d.). MASS and INFRA RED SPECTROSCOPY. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Phenylpyrrolidine [webbook.nist.gov]
- 12. physicsandmathstutor.com [physicsandmathstutor.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties and solubility of 3-Phenylpyrrolidine
An In-depth Technical Guide to the Physical Properties and Solubility of 3-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a versatile building block in pharmaceutical and chemical research. Understanding these fundamental characteristics is critical for its effective application in synthesis, formulation, and development. This document is structured to provide not just data, but also the scientific reasoning behind the experimental approaches for its characterization.
Core Molecular and Physical Properties
This compound is a cyclic amine with a phenyl group attached to the pyrrolidine ring. This structure imparts a unique combination of properties that are crucial for its role as a synthetic intermediate.[1]
Structural and Chemical Identity
The foundational attributes of this compound are summarized below, providing a snapshot of its chemical identity.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 936-44-7 | [2][4] |
| Molecular Formula | C₁₀H₁₃N | [1][2][3] |
| Molecular Weight | 147.22 g/mol | [1][2][3][5] |
| Appearance | Colorless Liquid | [1][2][3] |
Physicochemical Data
The physicochemical properties of a compound are paramount in predicting its behavior in various chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.
| Property | Value | Source(s) |
| Boiling Point | 243.4°C at 760 mmHg 120-122°C at 12 Torr | [2][4] |
| Density | 1.027 g/cm³ | [2][3] |
| pKa (Predicted) | 10.10 ± 0.10 | [2][3][6] |
| logP (Predicted) | 1.7635 | [7] |
| Flash Point | 103.1°C | [4] |
Expertise & Experience Insight: The boiling point of this compound is provided at both atmospheric and reduced pressure. The significant reduction in boiling point under vacuum is a critical piece of data for purification by distillation, as it allows the process to be conducted at a lower temperature, minimizing the risk of thermal decomposition. The predicted pKa suggests that this compound is a moderately strong base, a key factor in its reactivity and its ability to form salts. The predicted logP value indicates a degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water.
Solubility Profile: A Predictive and Experimental Approach
A definitive, experimentally determined solubility profile for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a polar amine head and a nonpolar phenyl group—we can make informed predictions and outline a robust experimental protocol for its determination. The hydrochloride salt of this compound is noted to be soluble in water.[8]
Predicted Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] this compound possesses both polar (the amine group) and nonpolar (the phenyl ring and hydrocarbon backbone) regions.
-
Polar Solvents (e.g., Water, Ethanol): The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H bond is a hydrogen bond donor. This suggests some solubility in polar protic solvents. However, the nonpolar phenyl group and the rest of the carbon skeleton will limit its aqueous solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character imparted by the phenyl ring and the pyrrolidine ring's carbon atoms suggests good solubility in nonpolar organic solvents.
-
Aqueous Acidic Solutions: As a base (pKa ≈ 10.10), this compound will be readily protonated in acidic solutions (e.g., dilute HCl) to form a water-soluble salt.[10][11]
Experimental Workflow for Solubility Determination
To quantitatively and qualitatively assess the solubility of this compound, a systematic approach is required. The following protocol is a self-validating system designed to provide a comprehensive solubility profile.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
-
Preparation: Into a series of labeled small test tubes, add approximately 25 mg of this compound.
-
Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in portions.[10]
-
Mixing: After each addition, vigorously shake or vortex the tube for at least 60 seconds.[9]
-
Observation: Visually inspect the solution. If the compound completely dissolves, it is classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution is observed, it is "insoluble."[9]
Protocol 2: Acid-Base Solubility Test
-
Acid Test: To a test tube containing 25 mg of this compound, add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously and observe. Solubility indicates the formation of the hydrochloride salt, confirming the basic nature of the compound.[10][11]
-
Base Test: To a separate test tube with 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide. Shake and observe. Insoluble behavior is expected as this compound is a base and will not react with NaOH.[10][11]
Trustworthiness Insight: The acid-base solubility test is a self-validating system. The expected positive result in acid and negative result in base provides strong evidence of the compound's basic functional group, corroborating the pKa data.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: this compound may cause skin, eye, and respiratory irritation.[2] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2][3] The container should be kept tightly closed in a dry place.[14]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. While its solubility profile is not extensively published, its structure provides a strong basis for predicting its behavior in various solvents. The experimental protocols outlined in this guide offer a robust framework for determining its solubility, a critical parameter for its application in research and development. The provided data and methodologies serve as a foundational resource for scientists and developers working with this compound.
References
-
This compound-2,5-dione | C10H9NO2 | CID 568890 . PubChem, National Center for Biotechnology Information. [Link]
-
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 . PubChem, National Center for Biotechnology Information. [Link]
-
(3S)-3-phenylpyrrolidine | C10H13N | CID 1383267 . PubChem, National Center for Biotechnology Information. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds . University of California, Los Angeles. [Link]
-
(s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 . PubChem, National Center for Biotechnology Information. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Jamaica. [Link] (Note: A direct deep link was unavailable, the reference points to the university's main page where such documents are hosted).
-
Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]
-
This compound | C10H13N | CID 3146743 . PubChem, National Center for Biotechnology Information. [Link]
-
3-Phenyl-pyrrolidine hydrochloride . ChemBK. [Link]
-
3-Phenylpyrrolidin-3-ol . LabSolutions. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Houston-Downtown. [Link]
-
This compound-3,4-diol | C10H13NO2 | CID 458460 . PubChem, National Center for Biotechnology Information. [Link]
-
Solubility of Organic Compounds . Chem LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 936-44-7 [amp.chemicalbook.com]
- 3. This compound | 936-44-7 [chemicalbook.com]
- 4. This compound | 936-44-7 [sigmaaldrich.com]
- 5. (3S)-3-phenylpyrrolidine | C10H13N | CID 1383267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
The Diverse Biological Landscape of 3-Phenylpyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities associated with this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. This document will elucidate the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these promising therapeutic candidates. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of advancing this compound-based compounds from discovery to clinical application.
Introduction: The this compound Scaffold - A Versatile Core in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous natural products and synthetic drugs.[1] The introduction of a phenyl group at the 3-position imparts a unique three-dimensional conformation and lipophilicity, which are critical for interactions with various biological targets.[2] This structural feature allows for the exploration of a vast chemical space through substitution on both the phenyl ring and the pyrrolidine nitrogen, leading to a broad spectrum of pharmacological activities.[2][3] This guide will systematically explore the key therapeutic areas where this compound derivatives have shown significant promise.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Several this compound derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of crucial enzymes that drive cancer cell growth.[1]
Mechanism of Action: Androgen Receptor Antagonism
A notable example is the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[4] These compounds effectively block the action of androgens, which are critical for the growth of prostate cancer cells. Optimization of the substituents on the pyrrolidine ring and the aryl group has led to compounds with potent antitumor effects in preclinical models.[4]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various this compound derivatives has been quantified using in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |
| Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |
| 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability) | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices: The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3] this compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[6][7]
Mechanism of Action: Targeting Bacterial Topoisomerases
Some this compound derivatives have been shown to target bacterial topoisomerases, enzymes essential for DNA replication and repair.[8] By inhibiting these enzymes, the compounds disrupt bacterial growth and viability.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Pathogen | MIC (µg/mL) | Reference |
| N-[4-(4-fluorophenoxy)phenyl]pyrrolidine-3-carboxamide | ESKAPE pathogens | 0.33–2.6 | [8] |
| N-[4-(4-fluorophenoxy)phenyl]pyrrolidine-2-carboxamide | ESKAPE pathogens | 0.39–6.2 | [8] |
| Pyrrolidine derivative 5 | Various bacteria and fungi | 32–128 | [6] |
| Pyrrolidine derivative 8 | Various bacteria and fungi | 16–256 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The standardized inoculum and consistent incubation conditions are crucial for reproducibility.
Anti-inflammatory and Analgesic Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have shown potential as anti-inflammatory and analgesic agents.[9][10]
Mechanism of Action: Inhibition of COX and LOX Enzymes
Some derivatives have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10] By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.
Quantitative Data: In Vitro and In Vivo Efficacy
| Assay | Compound | Result | Reference |
| In vitro COX-1 Inhibition | MAK01 | IC50: 314 µg/mL | [10] |
| In vitro COX-2 Inhibition | MAK01 | IC50: 130 µg/mL | [10] |
| In vitro 5-LOX Inhibition | MAK01 | IC50: 105 µg/mL | [10] |
| In vivo Carrageenan-induced paw edema (30 mg/kg) | MAK01 | 40.58% reduction in edema | [10] |
| In vivo Carrageenan-induced paw edema (10, 20, 40 mg/kg) | Compound 3f | Significant reduction after 14 days | [11][12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[11]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the this compound derivative or a reference drug (e.g., diclofenac) intraperitoneally or orally.[11]
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition compared to the control group.
Expertise & Experience: The choice of animal model, route of administration, and timing of measurements are critical for obtaining reliable and reproducible results. The dose of the test compound should be selected based on preliminary toxicity studies.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Transporters
This compound derivatives have been extensively investigated for their effects on the CNS, particularly as inhibitors of monoamine transporters.
Mechanism of Action: Dopamine Transporter (DAT) Inhibition
A significant number of this compound derivatives act as potent and selective dopamine transporter (DAT) inhibitors.[13][14] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine in the brain, which can have therapeutic effects in conditions such as Parkinson's disease, ADHD, and substance abuse disorders.[15] Some derivatives, like GBR12909, have been identified as potent and selective DAT ligands.[16]
Signaling Pathway Diagram
Caption: Inhibition of the Dopamine Transporter (DAT) by a this compound Derivative.
Experimental Protocol: In Vitro Dopamine Reuptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the this compound derivative or a reference inhibitor (e.g., cocaine).
-
Dopamine Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) and incubate for a short period.
-
Termination of Uptake: Stop the uptake reaction by rapidly washing the cells with ice-cold buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake and determine the IC50 value.
Trustworthiness: The use of a specific cell line expressing hDAT ensures that the observed effects are mediated through this transporter. The inclusion of a known inhibitor as a positive control validates the assay performance.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and CNS effects, highlight the rich chemical space that can be explored. Future research should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as machine learning and molecular docking, can aid in the rational design of new compounds with desired biological activities.[17] Furthermore, a deeper understanding of the mechanisms of action and the identification of novel biological targets will be crucial for the successful clinical translation of these promising molecules.
References
-
Fujimoto, K., et al. (2013). Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry, 21(3), 678-687. [Link]
-
Elsevier. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry. [Link]
-
MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(19), 6632. [Link]
-
MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3226-3232. [Link]
-
NIH. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1217-1225. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-649. [Link]
-
PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]
-
MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(22), 6903. [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 11784. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 14(24), 11784. [Link]
-
PubMed. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-278. [Link]
-
NIH. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(1), 123. [Link]
-
NIH. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
-
Semantic Scholar. (2022). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Science, 13(43), 12821-12829. [Link]
-
PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]
-
ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
-
NIH. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 14(6), 723-735. [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1545-1558. [Link]
-
PubMed. (2019). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 26(20), 3585-3611. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Molecules. [Link]
-
NIH. (2021). Novel ways of targeting the dopamine transporter. Neuropharmacology, 185, 108440. [Link]
-
PubMed. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]
-
NIH. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Topics in Medicinal Chemistry, 9(12), 1081-1100. [Link]
-
NIH. (2025). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. Computational and Structural Biotechnology Journal, 24, 101-112. [Link]
-
Sci-Hub. (2006). Dopamine Transporter Ligands: Recent Developments and Therapeutic Potential. Current Topics in Medicinal Chemistry, 6(17), 1825-1843. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Dopamine Transporter Ligands: Recent Developments and Therapeutic Potential / Current Topics in Medicinal Chemistry, 2006 [sci-hub.se]
- 16. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Experimentalist’s Guide to Machine Learning for Small Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpyrrolidine core is a versatile and highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of this compound analogues, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the chemical space occupied by these compounds, from their role in targeting the central nervous system to their application in oncology and beyond. This document is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.
Introduction: The Significance of the this compound Core
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds.[2][3] The introduction of a phenyl group at the 3-position imbues the pyrrolidine ring with a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents and facilitating interactions with biological macromolecules.[3] This inherent three-dimensionality is a key factor in its success as a pharmacophore.
The versatility of the this compound scaffold is evident in its presence in numerous FDA-approved drugs and clinical candidates.[4] Its applications span a wide range of therapeutic areas, including but not limited to, neuroscience, oncology, and infectious diseases.[1][5] This guide will dissect the key structural features and chemical properties that contribute to the broad biological activity of this compound class.
Synthetic Strategies for this compound Analogues
The efficient construction of the this compound core and its derivatives is a cornerstone of research in this area. Several synthetic methodologies have been developed, each offering distinct advantages in terms of stereocontrol, substituent diversity, and scalability.
Palladium-Catalyzed Hydroarylation
A notable advancement in the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed intermolecular hydroarylation of N-acyl pyrrolines.[6] This method provides a direct route to introduce the aryl moiety at the 3-position, often with good control over regioselectivity.
Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Cbz-2,3-dihydropyrrole
-
Step 1: Reaction Setup. In a nitrogen-filled glovebox, a reaction vial is charged with N-Cbz-2,3-dihydropyrrole (1.0 equiv.), the desired aryl diazonium salt (1.2 equiv.), PdCl2 (0.01 equiv.), and P(o-Tol)3 (0.015 equiv.).
-
Step 2: Solvent Addition. Anhydrous solvent (e.g., dioxane) is added to the vial.
-
Step 3: Reaction Conditions. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours).
-
Step 4: Work-up and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-pyrrolidine product.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes represents a powerful and versatile strategy for the construction of highly substituted pyrrolidines.[4] This approach allows for the creation of multiple stereocenters in a single step, providing access to a rich diversity of chemical structures.
Conceptual Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis
Caption: Relationship between N-substitution and receptor binding in 3-(3-hydroxyphenyl)pyrrolidine analogues.
Derivatives of 3-aryl-pyrrolidine-2,5-diones have demonstrated significant anticonvulsant and antinociceptive properties. [7][8]The introduction of various aryl groups at the 3-position and N-alkylation with moieties containing arylpiperazine fragments have been key strategies in optimizing the pharmacological profile of these compounds. [7]These molecules often exhibit a multimodal mechanism of action, with some interacting with voltage-gated sodium channels. [8]
Androgen Receptor (AR) Antagonists for Prostate Cancer
In the realm of oncology, 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have emerged as a novel class of androgen receptor (AR) antagonists. [9]These compounds are being developed for the treatment of castration-resistant prostate cancer (CRPC). Key SAR findings include:
-
Stereochemistry: The (2S,3R) configuration of the pyrrolidine ring is favorable for AR antagonistic activity. [9]* Substitution: Introduction of a methyl group at the 2-position of the pyrrolidine ring enhances AR binding affinity. [9]* Aryl and Amide Groups: Specific amide substituents and a pyridin-3-yl group are effective in reducing undesirable agonistic activity. [9]
Synthetic Cathinone Derivatives
It is important to note that the pyrrolidine ring is also a feature of certain classes of psychoactive substances, such as synthetic cathinones. [10][11]Compounds like α-pyrrolidinopentiophenone (α-PVP) are potent central nervous system stimulants with a high potential for abuse. [10]Their mechanism of action often involves potent inhibition of dopamine and norepinephrine transporters. [12]Understanding the SAR of these compounds is crucial from both a public health and a drug development perspective, as it can inform the design of safer therapeutic agents and aid in the identification of potentially harmful substances. [10][12]
Bioisosteric Replacement Strategies
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. [13]In the context of this compound analogues, the phenyl ring itself can be a liability due to potential metabolic issues. [14]
Phenyl Ring Bioisosteres
Replacing the phenyl ring with other cyclic systems can lead to improved physicochemical properties, such as solubility and metabolic stability. [15][16]Examples of phenyl bioisosteres include:
-
Heteroaromatic rings: Pyridyl, thienyl, and other five- or six-membered heteroaromatic rings can mimic the steric and electronic properties of the phenyl group while introducing opportunities for improved ADME properties. [13]* Saturated and partially saturated rings: Bicyclic amines and other sp3-rich scaffolds can serve as non-classical phenyl bioisosteres, helping to "escape from flatland" and improve drug-like properties. [16] The application of such bioisosteric replacements must be carefully considered on a case-by-case basis, as there are no universal rules that guarantee success. [14]
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent structural features make it an ideal starting point for the design of compounds that can modulate a wide range of biological targets with high affinity and selectivity. Future research in this area will likely focus on:
-
The development of novel, more efficient, and stereoselective synthetic methodologies.
-
The exploration of a wider range of bioisosteric replacements for the phenyl group to optimize pharmacokinetic and pharmacodynamic properties.
-
The application of computational and data-driven approaches to better understand and predict the SAR of this compound analogues. [17] By leveraging the knowledge gained from decades of research, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. PubMed.
- This compound. Chem-Impex.
- A novel class of 3-(phenoxy-phenyl-methyl)
- Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
- Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Deriv
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
- Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed.
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone deriv
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential tre
- Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using D
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Synthesis and structure-activity relationship studies of LLY-507 analogues as SMYD2 inhibitors. PubMed.
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PubMed Central.
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.unthsc.edu [experts.unthsc.edu]
- 12. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Computational Chemistry of 3-Phenylpyrrolidine: A Technical Guide
Introduction: The Significance of the 3-Phenylpyrrolidine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally flexible, five-membered ring, coupled with the aromatic character of the phenyl group, allows for precise three-dimensional positioning of substituents to interact with biological targets. This structural motif is found in a range of pharmaceuticals, from central nervous system agents to antiviral and anticancer drugs. The therapeutic potential of these molecules is intrinsically linked to their molecular geometry, electronic properties, and conformational dynamics.
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to elucidate the structural and electronic properties of this compound. We will explore the application of quantum chemical methods to understand its conformational landscape, predict spectroscopic signatures, and rationalize its reactivity. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational tools to accelerate the discovery and optimization of this compound-based therapeutics.
Pillar I: The Computational Chemist's Toolkit for this compound
The selection of an appropriate computational methodology is paramount for obtaining accurate and meaningful results. The choice is often a balance between computational cost and desired accuracy. For a molecule like this compound, a variety of methods can be employed, each with its own strengths and weaknesses.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[1][2][3] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.
A typical DFT study on this compound would involve the following workflow:
Caption: A generalized workflow for DFT calculations on this compound.
The choice of the functional and basis set is a critical decision. For pyrrolidine derivatives, hybrid functionals like B3LYP are often a good starting point, providing reliable geometries and energies.[1][4] For more accurate energy calculations, especially when considering reaction mechanisms, double-hybrid functionals or composite methods might be employed. The 6-31G(d) basis set is a common and cost-effective choice for initial geometry optimizations, while larger basis sets like 6-311++G(d,p) can be used for more precise single-point energy and property calculations.[2][5]
Protocol 1: Step-by-Step DFT Geometry Optimization and Frequency Calculation
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Input File Generation:
-
Specify the coordinates of the atoms.
-
Define the computational method:
-
Functional: e.g., B3LYP
-
Basis Set: e.g., 6-31G(d)
-
-
Set the calculation type to "Optimization" followed by "Frequency". This ensures that after the geometry is optimized, a frequency calculation is performed to verify that the structure is a true minimum on the potential energy surface.
-
Specify the charge (0 for neutral this compound) and multiplicity (1 for a singlet ground state).
-
Optionally, include keywords for solvent effects using a continuum model like the Polarizable Continuum Model (PCM) if studying the molecule in solution.
-
-
Execution and Analysis:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Upon completion, verify that the optimization converged.
-
Analyze the output of the frequency calculation. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
The output will also contain the optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the predicted vibrational frequencies.
-
Pillar II: Unraveling the Conformational Complexity
The pyrrolidine ring is not planar and can adopt various puckered conformations. The orientation of the phenyl group relative to the pyrrolidine ring further adds to the conformational complexity. Understanding the relative energies of these conformers is crucial as the bioactive conformation is not necessarily the global minimum energy structure.[6]
Identifying Key Conformers
The primary conformational flexibility in this compound arises from:
-
Ring Pucker: The five-membered pyrrolidine ring can adopt "envelope" and "twisted" conformations.
-
Phenyl Group Orientation: The dihedral angle between the phenyl ring and the pyrrolidine ring can vary.
A conformational search is necessary to identify the low-energy conformers. This can be performed using molecular mechanics methods, followed by DFT re-optimization of the most promising candidates.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Pucker | Phenyl Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C2-endo) | Equatorial | 0.00 |
| 2 | Envelope (C2-endo) | Axial | 1.52 |
| 3 | Twist (C2) | Equatorial | 0.85 |
| 4 | Twist (C2) | Axial | 2.10 |
Note: These are illustrative values. Actual relative energies would be determined from DFT calculations.
The results of a conformational analysis can reveal the most populated conformers at a given temperature, which are likely to be the most relevant for biological activity.
Caption: Key conformational variables in this compound.
Pillar III: Spectroscopic Signatures from First Principles
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.[7][8] This can aid in the structural elucidation of novel this compound derivatives and in understanding the relationship between structure and spectroscopic properties.
Predicting NMR Spectra
The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts.[9] By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., Tetramethylsilane, TMS), one can obtain predicted ¹H and ¹³C NMR spectra.
Protocol 2: Step-by-Step NMR Chemical Shift Calculation
-
Optimized Geometry: Start with the DFT-optimized geometry of the desired conformer of this compound.
-
Input File Generation:
-
Use the optimized coordinates.
-
Specify a suitable functional and a larger basis set (e.g., B3LYP/6-311+G(2d,p)) for better accuracy.
-
Set the calculation type to "NMR".
-
Include the GIAO keyword.
-
Specify the solvent using the PCM model, as solvent effects can significantly influence chemical shifts.
-
-
Execution and Analysis:
-
Run the calculation.
-
Extract the calculated isotropic shielding values for each atom from the output file.
-
Calculate the chemical shifts by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in the reference compound (TMS), calculated at the same level of theory.
-
Compare the predicted spectrum with experimental data. A good correlation between the calculated and experimental chemical shifts provides confidence in the determined structure.[10]
-
Simulating IR Spectra
The vibrational frequencies and their corresponding intensities calculated during a frequency analysis can be used to generate a theoretical IR spectrum. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) to the calculated frequencies to improve agreement with experiment.
Pillar IV: Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) | Interpretation |
| HOMO Energy | -6.25 | Localized on the phenyl ring, indicating it is the primary site for electrophilic attack. |
| LUMO Energy | -0.15 | Distributed over the pyrrolidine ring, suggesting it as a potential site for nucleophilic attack. |
| HOMO-LUMO Gap | 6.10 | Indicates good kinetic stability. |
Note: These are illustrative values obtained from a hypothetical DFT calculation.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom and the π-system of the phenyl ring, and a positive potential around the N-H proton.
Conclusion: The Synergy of Computation and Experiment
Theoretical and computational chemistry offers an indispensable set of tools for the in-depth study of this compound and its derivatives. From elucidating the complex conformational landscape to predicting spectroscopic properties and rationalizing reactivity, these methods provide invaluable insights that can guide and accelerate experimental research. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently apply computational chemistry in the design and development of novel therapeutics based on the this compound scaffold. The synergy between in silico and experimental approaches will undoubtedly continue to be a driving force in modern drug discovery.
References
-
Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. ResearchGate. [Link]
-
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. PubChem. [Link]
-
The results of the conformational analysis. ResearchGate. [Link]
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. [Link]
-
Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Computational Study of the Chemistry of 3-phenylpropyl Radicals. PubMed. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed. [Link]
-
Conformational Sampling and Energetics of Drug-Like Molecules. PubMed. [Link]
-
3-Phenylpyrrolidin-3-ol. PubChem. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]
-
(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
Computational molecular spectroscopy. Department of Chemistry, University of Oxford. [Link]
-
This compound. PubChem. [Link]
-
Conformational analysis of substituted pyrrolidones. Weizmann Institute of Science. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. [Link]
-
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. [Link]
-
A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. PubMed Central. [Link]
-
Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. ResearchGate. [Link]
-
DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. [Link]
-
In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. PubMed Central. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias, KU Leuven. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational study of the chemistry of 3-phenylpropyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational molecular spectroscopy | Department of Chemistry [chem.ox.ac.uk]
- 8. A new computational methodology for the characterization of complex molecular environments using IR spectroscopy: bridging the gap between experiments and computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of 3-Phenylpyrrolidine: Synthesis, Separation, and Characterization
Abstract
The 3-phenylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds targeting the central nervous system, cancer, and infectious diseases.[1][2][3] The therapeutic efficacy and safety of these agents are intrinsically linked to the three-dimensional arrangement of the molecule. The C3 position of the pyrrolidine ring constitutes a stereogenic center, giving rise to two non-superimposable mirror images—enantiomers—(R) and (S)-3-phenylpyrrolidine. These enantiomers often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles, as they interact differentially with the chiral environment of biological systems, such as enzymes and receptors.[2][4] Consequently, the ability to selectively synthesize, separate, and accurately characterize these stereoisomers is not merely an academic exercise but a critical necessity in drug discovery and development. This guide provides a comprehensive technical overview of the core principles and field-proven methodologies for controlling and analyzing the stereochemistry of this compound, designed for researchers, chemists, and drug development professionals.
The Foundational Importance of the C3-Stereocenter
The defining stereochemical feature of this compound is the chiral carbon at the C3 position. This single stereocenter dictates the spatial orientation of the phenyl group relative to the pyrrolidine ring, resulting in two distinct enantiomers: (S)-3-phenylpyrrolidine and (R)-3-phenylpyrrolidine.
The stereochemical configuration is paramount because biological macromolecules are inherently chiral. The binding pocket of a target protein, for example, is a precisely shaped three-dimensional space. One enantiomer may fit perfectly within this pocket, leading to the desired therapeutic effect, while its mirror image may bind weakly, not at all, or even interact with a different biological target, potentially causing off-target effects or toxicity.[4][5] Therefore, control over this stereocenter is a primary objective in the synthesis of any pharmaceutical agent containing this scaffold.
Strategic Approaches to Enantiopure Synthesis and Separation
Achieving an enantiomerically pure form of this compound or its derivatives requires a deliberate synthetic or separation strategy. The choice of methodology is often a balance between scalability, cost, and the availability of starting materials. The three principal strategies are asymmetric synthesis, chiral pool synthesis, and the resolution of a racemic mixture.
Caption: Core strategies for obtaining single-enantiomer this compound.
Asymmetric Catalysis: Building Chirality Intentionally
This elegant approach utilizes a chiral catalyst to guide a reaction toward the preferential formation of one enantiomer. A key method for constructing the pyrrolidine ring stereoselectively is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins.[6][7] The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that lowers the activation energy for one of the two diastereomeric transition states, leading to an enantiomerically enriched product.
-
Causality: The expertise in this method lies in ligand selection. The ligand's structure creates steric and electronic biases that directly influence the facial selectivity of the cycloaddition, making it the primary determinant of the product's stereochemistry.
-
Trustworthiness: This method is self-validating when the enantiomeric excess (ee) of the product is high (>95%), as it demonstrates the catalyst's effective control over the stereochemical outcome.
Chiral Pool Synthesis: Leveraging Nature's Chirality
This strategy commences with an inexpensive, enantiopure starting material, often a natural product like an amino acid (e.g., L-proline or L-pyroglutamic acid), and converts it through a series of chemical reactions into the desired target molecule.[8][9] The inherent chirality of the starting material is transferred throughout the synthetic sequence, ensuring the final product has a predictable absolute stereochemistry.
-
Expertise: The art of this approach is in designing a synthetic route that preserves the initial stereocenter while building the rest of the molecule. It avoids the need for a resolution step or expensive asymmetric catalysts.
-
Limitation: This pathway is constrained by the availability of suitable chiral starting materials, which can limit the structural diversity of the achievable final products.
Chiral Resolution: Separating a Mixture
In many industrial and research settings, synthesizing the racemic mixture of this compound is the most straightforward and cost-effective route. The subsequent challenge is to separate the two enantiomers. This process, known as chiral resolution, is a cornerstone of pharmaceutical development.
This classical and scalable technique remains highly relevant. The racemic this compound (a base) is treated with an enantiopure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[10][11] This reaction forms two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral acid is removed to yield the desired enantiopure amine.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
For both analytical and preparative scales, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful method.[12][13] The CSP is a solid support (typically silica) coated or bonded with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and their separation into two distinct peaks.
| Method | Typical Scale | Purity (ee%) | Key Advantage | Key Consideration |
| Diastereomeric Salt Crystallization | Grams to Kilograms | >98% (after recrystallization) | High scalability, cost-effective.[11] | Requires screening of resolving agents and solvents. |
| Preparative Chiral HPLC/SFC | Milligrams to Grams | >99% | High purity, rapid method development.[12] | Higher solvent cost, specialized equipment. |
| Enzymatic Kinetic Resolution | Analytical to Grams | >98% | High enantioselectivity under mild conditions. | Theoretical maximum yield is 50% for the desired enantiomer. |
Essential Analytical Techniques for Stereochemical Validation
The synthesis or resolution of enantiomers must be validated by analytical methods capable of quantifying their relative amounts. This determination of enantiomeric excess (ee) or enantiomeric purity is a mandatory quality control step.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound.[14] The principle relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase, resulting in separation.
-
Column Selection: Begin with a polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD). These columns have broad applicability for a wide range of chiral compounds.[12][14]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical initial composition is 90:10 (Hexane:IPA).[15]
-
Reversed Phase: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol.
-
-
Method Optimization: Adjust the ratio of the mobile phase components to optimize the resolution (Rs) between the two enantiomer peaks. An Rs value > 1.5 is generally desired for baseline separation. Adjust the flow rate (typically 0.5-1.0 mL/min) to balance resolution and analysis time.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs, typically around 210-260 nm for the phenyl group.
-
Quantification:
-
Inject a sample of the racemic material to determine the retention times of the (R) and (S) enantiomers.
-
Inject the test sample.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.
NMR Spectroscopy with Chiral Auxiliaries
While standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers, it becomes a powerful tool for determining enantiomeric excess when a chiral auxiliary is introduced.[16]
-
Chiral Solvating Agents (CSAs): A CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR sample.[15] It forms transient, rapidly equilibrating diastereomeric complexes with the enantiomers. These complexes have slightly different chemical environments, leading to the splitting of one or more proton signals in the NMR spectrum into two distinct sets of peaks, one for each diastereomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers.
-
Chiral Derivatizing Agents (CDAs): A CDA reacts covalently with the enantiomers to form stable diastereomers. These new compounds can be readily distinguished by standard NMR and separated by achiral chromatography.[17] This method is robust but requires the derivatization reaction to proceed to completion without kinetic resolution.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Spectrum 1: Obtain a standard ¹H NMR spectrum of the sample alone.
-
Add CSA: Add a molar equivalent of a suitable CSA to the NMR tube. The optimal ratio may require some experimentation.
-
Acquire Spectrum 2: Re-acquire the ¹H NMR spectrum. Identify a proton signal (ideally a sharp singlet or doublet) that has split into two separate signals.
-
Calculation: Carefully integrate the two new signals. The enantiomeric excess is calculated from the integral values (Int₁ and Int₂): ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] × 100
Conclusion and Outlook
The stereochemistry of this compound is a critical parameter that dictates its function in a biological context. For professionals in drug discovery and development, mastering the synthesis, separation, and analysis of its enantiomers is essential for creating safe and effective medicines. The choice between asymmetric synthesis, chiral pool approaches, or racemic resolution depends on factors of scale, cost, and desired structural diversity. Regardless of the path chosen, rigorous analytical validation using techniques like chiral HPLC and NMR spectroscopy is non-negotiable to ensure the stereochemical integrity of the final compound. As our understanding of stereochemistry-activity relationships deepens, the demand for robust and efficient methods to access enantiopure building blocks like this compound will only continue to grow, driving further innovation in synthetic and analytical chemistry.
References
- (S)-3-Phenyl-pyrrolidine hydrochloride. Santa Cruz Biotechnology.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- (3S)-3-phenylpyrrolidine. PubChem.
- Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures. Marquette University.
- Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- Recent Advances in the Synthesis of Pyrrolidines.
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem.
- 3-Phenyl-pyrrolidine - 1H NMR Spectrum. SpectraBase.
- High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines.
- A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Chiral HPLC Separ
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica.
- Chiral HPLC separation: str
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.
- Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Pyrrolidin-3-yl-N-methylbenzamides as Potent Histamine 3 Receptor Antagonists. PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. magritek.com [magritek.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide to 3-Phenylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Phenylpyrrolidine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, detailed synthetic and analytical protocols, and its critical role in the creation of novel therapeutics.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic systems cannot. The introduction of a phenyl group at the 3-position creates a chiral center and provides a versatile handle for further functionalization, making this compound a valuable starting material for a diverse range of drug candidates. This guide will focus on the hydrochloride salt, which offers improved stability and handling properties compared to the free base.
Physicochemical and Spectroscopic Properties
This compound hydrochloride is typically a white to off-white crystalline solid. Its hydrochloride form enhances its stability in aqueous solutions[1].
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 181-186 °C | [1] |
| Solubility | Soluble in water, alcohol, and ether | [1] |
| Storage | Room temperature |
Spectroscopic Data
Precise structural elucidation is paramount in chemical synthesis. The following tables summarize the expected spectroscopic data for this compound hydrochloride.
Table 2: Predicted ¹H NMR Spectral Data for this compound Hydrochloride (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.30 - 7.50 | m | Aromatic protons (5H) |
| 3.60 - 3.80 | m | Pyrrolidine protons (CH, CH₂) adjacent to nitrogen |
| 3.30 - 3.50 | m | Pyrrolidine proton (CH) at the 3-position |
| 2.20 - 2.40 | m | Pyrrolidine protons (CH₂) at the 4-position |
Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 142 | Aromatic C (quaternary) |
| 129 - 130 | Aromatic CH |
| 128 - 129 | Aromatic CH |
| 127 - 128 | Aromatic CH |
| 50 - 52 | Pyrrolidine C2 |
| 48 - 50 | Pyrrolidine C5 |
| 40 - 42 | Pyrrolidine C3 |
| 32 - 34 | Pyrrolidine C4 |
Table 4: Characteristic FTIR Peaks for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Medium | Aliphatic C-H stretch |
| 2400 - 2800 | Broad, Strong | N-H stretch (secondary amine salt) |
| 1580 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 700 - 750 and 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Synthesis and Purification
The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of the pyrrolidine ring, followed by conversion to its hydrochloride salt.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common synthetic route to this compound.
Step 1: Michael Addition
-
To a solution of nitromethane in a suitable solvent (e.g., methanol), add a base such as sodium methoxide.
-
Cool the mixture in an ice bath and add cinnamaldehyde dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitro-aldehyde intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude nitro-aldehyde in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Experimental Protocol: Preparation of this compound Hydrochloride
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue the addition until precipitation of the hydrochloride salt is complete[1].
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
Purification: Recrystallization Protocol
For obtaining high-purity this compound hydrochloride, recrystallization is the preferred method[3].
-
Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, or a mixture of ethanol and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to the crude salt to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Caption: Synthetic workflow for this compound Hydrochloride.
Applications in Drug Discovery
This compound hydrochloride serves as a crucial building block for synthesizing a variety of pharmacologically active molecules. Its stereochemistry and the phenyl group's potential for modification make it particularly valuable in designing ligands for central nervous system (CNS) targets.
Dopamine D2/D3 Receptor Ligands
Derivatives of this compound are prominent in the development of ligands for dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia[4][5].
Illustrative Experimental Protocol: Synthesis of a Dopamine D2/D3 Receptor Ligand Precursor
This protocol demonstrates the N-alkylation of this compound, a common step in elaborating this scaffold.
-
To a solution of this compound hydrochloride in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate to neutralize the salt and deprotonate the amine.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide or an alkyl halide with a terminal functional group for further modification).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated this compound derivative.
Caption: Workflow for N-alkylation of this compound.
Neurokinin-1 (NK1) Receptor Antagonists
The this compound scaffold has also been incorporated into the design of neurokinin-1 (NK1) receptor antagonists. These compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression and anxiety[6][7]. The synthesis of these antagonists often involves the coupling of the this compound moiety to a suitable aromatic or heteroaromatic core.
Chiral Separation
As this compound is a chiral molecule, the separation of its enantiomers is often a critical step in drug development, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose[8].
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for separating enantiomers of compounds like this compound.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape and resolution for basic compounds.
-
Sample Preparation: Dissolve a small amount of racemic this compound hydrochloride in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Temperature: Column temperature is usually maintained at ambient or slightly elevated temperatures to ensure reproducibility.
-
-
Optimization: The ratio of the non-polar solvent to the polar modifier may need to be optimized to achieve baseline separation of the two enantiomers.
Safety and Handling
This compound hydrochloride may have an irritating effect on the skin, eyes, and respiratory system. It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[1].
Conclusion
This compound hydrochloride is a versatile and valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. Its unique structural features, including a chiral center and a modifiable phenyl group, provide medicinal chemists with a powerful tool for designing novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and drug development.
References
-
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]
-
3-Phenyl-pyrrolidine hydrochloride. ChemBK. Available at: [Link]
-
(s)-3-Phenylpyrrolidine hydrochloride. PubChem. Available at: [Link]
- Reductive Cyclization. Synthesis of 1-Ethyl-3-phenylpyrrolidine. Journal of the American Chemical Society.
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. Heinrich Heine University Düsseldorf. Available at: [Link]
-
Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. Available at: [Link]
-
Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]
-
Process development and large-scale synthesis of NK1 antagonist. PubMed. Available at: [Link]
-
Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Synthesis and in vitro activities of highly potent and selective tripeptide antagonists of the neurokinin NK-1 receptor. PubMed. Available at: [Link]
-
1H-NMR spectrum of compound (14) 3.3 13C-NMR study In this work, 13.... ResearchGate. Available at: [Link]
-
FTIR spectrum of PPD. ResearchGate. Available at: [Link]
-
Application of FTIR spectroscopy for structural characterization of ternary poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes. ResearchGate. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research Publication and Reviews. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
A Comprehensive Technical Guide to Commercially Available 3-Phenylpyrrolidine: Suppliers, Purity Assessment, and Methodologies for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of 3-Phenylpyrrolidine in Modern Drug Discovery
This compound, a versatile chiral building block, has emerged as a critical structural motif in the landscape of modern pharmaceutical development. Its unique three-dimensional architecture, featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, imparts favorable physicochemical properties to drug candidates, influencing their efficacy, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth technical overview of commercially available this compound, focusing on supplier information, purity specifications, and the analytical methodologies essential for its rigorous quality control in a research and development setting. For scientists and professionals in drug discovery, ensuring the chemical and stereochemical integrity of such foundational molecules is paramount to the success of their therapeutic programs.[2]
Part 1: Navigating the Commercial Landscape: A Supplier Overview
The accessibility of high-purity this compound is a critical first step in any research endeavor. A variety of chemical suppliers offer this compound, often with differing purity grades and in its racemic or enantiomerically pure forms. When selecting a supplier, researchers must consider not only the stated purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), which provides lot-specific data on purity and the methods used for its determination.
Below is a comparative table of prominent commercial suppliers of this compound. It is imperative to note that stated purities can be method-dependent and may not always reflect enantiomeric purity.
| Supplier | Catalog Number (Example) | Stated Purity | Available Forms |
| Sigma-Aldrich | CIAH987EE9F1 | ≥96% | Racemic |
| Chem-Impex | 23419 | ≥98% (HPLC) | Racemic |
| Santa Cruz Biotechnology | sc-239560 | ≥95% | Racemic |
| ChemScene | CS-W002828 | ≥96% | Racemic |
| ChemicalBook | Varies by supplier | Typically ≥99% | Racemic |
This table is for illustrative purposes and is not exhaustive. Researchers should always verify current product specifications directly with the supplier.
Part 2: The Imperative of Purity: A Deep Dive into Analytical Methodologies
The seemingly minor presence of impurities can have a profound impact on the outcome of a research program, potentially leading to misleading biological data or complications in later stages of drug development. For chiral molecules like this compound, both chemical and enantiomeric purity are of utmost importance, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[3][4][5]
Workflow for Supplier and Batch Qualification
A systematic approach to qualifying a new batch of this compound is crucial. The following workflow outlines the key steps from supplier selection to batch acceptance for use in sensitive applications.
Caption: A logical workflow for the qualification of commercially sourced this compound.
Chemical Purity Determination
The overall percentage of this compound in the supplied material, excluding solvents and inorganic residues, is defined as its chemical purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this assessment.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectra for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.[6][7]
HPLC with UV detection is another robust method for purity assessment, particularly for non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Enantiomeric Purity Determination: The Chiral Challenge
For applications where the stereochemistry of this compound is critical, determining the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC is the gold standard for this analysis.[2][8]
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H, is often a good starting point.[2][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. Small amounts of an additive like diethylamine (0.1%) may be required to improve peak shape for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV detector at approximately 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Structural Confirmation and Purity Corroboration by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and can also provide information about purity.[9][10]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic and pyrrolidine protons. The integration of these signals should be consistent with the structure. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the unique carbon atoms in the molecule.
-
Part 3: Understanding and Mitigating Common Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the reduction of a suitable precursor, such as a succinimide derivative.[11]
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-reduction Products: If a carbonyl group is present in the precursor, it could be reduced to an alcohol.
-
Ring-Opened By-products: Under harsh reaction conditions, the pyrrolidine ring could potentially open.
-
Isomeric Impurities: In cases where the synthesis is not perfectly stereoselective, the undesired enantiomer will be the primary impurity.
The impact of these impurities can range from reduced yield in subsequent reactions to introducing confounding variables in biological assays. Stereoisomeric impurities are particularly problematic as they can have different biological activities, potentially masking or altering the therapeutic effect of the desired enantiomer.[3][4]
Analytical Workflow for Purity Assessment
The following diagram illustrates a comprehensive analytical workflow for the characterization and purity assessment of this compound.
Caption: A comprehensive analytical workflow for the purity assessment of this compound.
Conclusion: A Foundation for Rigorous Research
The quality of foundational building blocks like this compound is a cornerstone of successful and reproducible research in drug discovery. This guide has provided a framework for navigating the commercial supplier landscape and, more importantly, has detailed the critical analytical methodologies required for the in-house verification of its chemical and enantiomeric purity. By implementing these rigorous analytical workflows, researchers and drug development professionals can ensure the integrity of their starting materials, thereby laying a solid foundation for the development of novel and effective therapeutics. The onus is on the scientist to not just source, but to thoroughly validate these key reagents to uphold the principles of scientific integrity and accelerate the path to new medicines.
References
-
ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Link]
-
SpectraBase. 3-Phenyl-pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
King, F. E., Latham, K. G., & Partridge, M. W. (1952). 818. The synthesis of 2-imino-3-phenyl-and-3: 3-diphenyl-pyrrolidines. Journal of the Chemical Society (Resumed), 4268. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
National Center for Biotechnology Information. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]
-
Frontiers. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]
-
MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
National Center for Biotechnology Information. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. [Link]
-
National Center for Biotechnology Information. 1-Phenylpyrrolidine. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]
-
ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]
-
JSM Central. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]
-
MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
IJIRSET. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. 818. The synthesis of 2-imino-3-phenyl- and -3 : 3-diphenyl-pyrrolidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Natural occurrence of Phenylpyrrolidine alkaloids
An In-depth Technical Guide on the Natural Occurrence of Phenylpyrrolidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyrrolidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their presence in various plant and animal species has spurred considerable interest within the scientific community, leading to extensive research into their biosynthesis, chemical properties, and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of phenylpyrrolidine alkaloids, detailing their biosynthesis, distribution in nature, and the methodologies for their isolation and characterization. The content is structured to offer both foundational knowledge and in-depth, actionable protocols for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Table of Contents
-
Introduction to Phenylpyrrolidine Alkaloids
-
1.1. Core Chemical Scaffold and Structural Diversity
-
1.2. Pharmacological Significance and Therapeutic Potential
-
-
Biosynthesis of Phenylpyrrolidine Alkaloids
-
2.1. The Ornithine and Phenylalanine Precursor Pathways
-
2.2. Key Enzymatic Steps and Intermediates
-
2.3. Regulatory Mechanisms of Biosynthesis
-
-
Natural Sources and Distribution
-
3.1. Occurrence in the Plant Kingdom
-
3.1.1. Solanaceae Family: A Rich Reservoir
-
3.1.2. Other Notable Plant Families
-
-
3.2. Presence in the Animal Kingdom
-
3.2.1. Sequestration by Insects
-
3.2.2. Endogenous Production in Vertebrates (Hypothesized)
-
-
-
Methodologies for Isolation and Purification
-
4.1. Extraction Techniques
-
4.1.1. Classical Solvent Extraction
-
4.1.2. Modern Extraction Methods
-
-
4.2. Chromatographic Purification
-
4.2.1. Column Chromatography
-
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
-
-
Structural Elucidation and Characterization
-
5.1. Spectroscopic Techniques
-
5.1.1. Nuclear Magnetic Resonance (NMR)
-
5.1.2. Mass Spectrometry (MS)
-
-
5.2. X-ray Crystallography
-
-
Pharmacological Activities and Future Perspectives
-
6.1. Nicotinic Acetylcholine Receptor (nAChR) Modulation
-
6.2. Other Biological Targets
-
6.3. Challenges and Opportunities in Drug Development
-
-
References
Introduction to Phenylpyrrolidine Alkaloids
Core Chemical Scaffold and Structural Diversity
Phenylpyrrolidine alkaloids are a class of naturally occurring organic compounds characterized by a core structure consisting of a phenyl group attached to a pyrrolidine ring. The immense structural diversity within this family arises from variations in the substitution pattern on both the phenyl and pyrrolidine rings, as well as the stereochemistry of the molecule. This diversity gives rise to a wide array of pharmacological activities.
Pharmacological Significance and Therapeutic Potential
The pharmacological significance of phenylpyrrolidine alkaloids is vast, with many compounds exhibiting potent effects on the central and peripheral nervous systems. Their ability to interact with various receptors and enzymes makes them attractive candidates for drug discovery and development. For instance, certain members of this class have shown promise as analgesics, anti-inflammatory agents, and neuroprotective compounds.
Biosynthesis of Phenylpyrrolidine Alkaloids
The Ornithine and Phenylalanine Precursor Pathways
The biosynthesis of the phenylpyrrolidine ring system is a fascinating example of convergent metabolism, utilizing precursors from two distinct amino acid pathways: L-ornithine and L-phenylalanine. L-ornithine serves as the precursor for the pyrrolidine ring, while L-phenylalanine provides the phenyl group.
Key Enzymatic Steps and Intermediates
The biosynthetic pathway involves a series of enzymatic reactions, including decarboxylation, transamination, and cyclization. A key intermediate in this pathway is putrescine, which is formed from the decarboxylation of ornithine. Putrescine then undergoes a series of modifications before condensing with a phenyl-derived unit to form the characteristic phenylpyrrolidine scaffold.
Caption: Simplified biosynthetic pathway of phenylpyrrolidine alkaloids.
Regulatory Mechanisms of Biosynthesis
The biosynthesis of these alkaloids is tightly regulated and can be influenced by various factors, including developmental stage, environmental stress, and herbivory. The expression of key biosynthetic genes is often spatially and temporally controlled within the plant.
Natural Sources and Distribution
Occurrence in the Plant Kingdom
The Solanaceae family, which includes well-known plants like tobacco, potato, and tomato, is a particularly rich source of phenylpyrrolidine alkaloids. Nicotine, the principal alkaloid in tobacco (Nicotiana tabacum), is perhaps the most famous example. Other notable alkaloids from this family include hyoscyamine and scopolamine, found in plants like deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium).
Beyond the Solanaceae, phenylpyrrolidine alkaloids are also found in other plant families, such as the Erythroxylaceae, which contains the coca plant (Erythroxylum coca), the source of cocaine.
Presence in the Animal Kingdom
Interestingly, some insects have evolved the ability to sequester phenylpyrrolidine alkaloids from the plants they consume. This sequestration can provide a chemical defense mechanism against predators. For example, the larvae of the tobacco hornworm (Manduca sexta) accumulate nicotine from their host plants.
While the primary source of phenylpyrrolidine alkaloids is the plant kingdom, there is some evidence to suggest that trace amounts may be endogenously produced in vertebrates, including humans. However, this remains an area of active research and debate.
Methodologies for Isolation and Purification
The isolation and purification of phenylpyrrolidine alkaloids from natural sources require a systematic approach that combines extraction and chromatographic techniques.
Extraction Techniques
A common initial step is the extraction of the plant or animal material with an appropriate solvent. The choice of solvent depends on the polarity of the target alkaloids. A typical protocol involves:
-
Maceration: The dried and powdered biological material is soaked in a solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) for an extended period.
-
Filtration: The mixture is filtered to separate the solid material from the liquid extract.
-
Concentration: The solvent is removed from the extract under reduced pressure to yield a crude extract.
More advanced techniques such as supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE) can offer improved efficiency and selectivity.
Caption: General workflow for the isolation of phenylpyrrolidine alkaloids.
Chromatographic Purification
Crude extracts are often subjected to column chromatography over a stationary phase like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds, separating them based on their affinity for the stationary phase.
For final purification, preparative HPLC is the method of choice. It offers high resolution and allows for the isolation of individual alkaloids in high purity. A typical HPLC protocol would involve:
-
Column Selection: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.
-
Detection: A UV detector is typically employed to monitor the elution of the compounds.
Structural Elucidation and Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms.
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.
X-ray Crystallography
For compounds that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Pharmacological Activities and Future Perspectives
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Many phenylpyrrolidine alkaloids, most notably nicotine, are potent modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes, and their modulation can have profound effects on the nervous system.
Other Biological Targets
Beyond nAChRs, phenylpyrrolidine alkaloids have been shown to interact with other biological targets, including monoamine transporters and various enzymes. This promiscuity contributes to their diverse pharmacological profiles.
Challenges and Opportunities in Drug Development
The development of drugs based on phenylpyrrolidine alkaloid scaffolds presents both challenges and opportunities. While their potent bioactivity is attractive, issues such as toxicity and addiction potential need to be carefully addressed. Medicinal chemistry efforts are often focused on modifying the natural product scaffold to improve its therapeutic index.
References
- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
- Hesse, M. (2002).
-
Kutchan, T. M. (1995). Alkaloid biosynthesis—the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059-1070. [Link]
An In-depth Technical Guide to the Stability and Storage of 3-Phenylpyrrolidine
Introduction
3-Phenylpyrrolidine is a versatile heterocyclic compound widely employed as a crucial building block and intermediate in pharmaceutical research and drug development.[1] Its unique structural motif is incorporated into a variety of biologically active molecules, particularly those targeting neurological disorders.[1] The inherent reactivity of the pyrrolidine ring, while beneficial for synthesis, also presents challenges related to the compound's stability. Ensuring the chemical integrity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details methods for assessing its purity over time.
Section 1: Core Physicochemical and Stability Profile
Understanding the fundamental properties of this compound is the first step in developing effective storage and handling strategies. The molecule is a colorless liquid at room temperature and possesses a secondary amine within its structure, which is the primary site of potential degradation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 120-122 °C @ 12 Torr | [3] |
| Density | 1.027 g/cm³ | [3] |
| pKa | 10.10 ± 0.10 (Predicted) | [3] |
| Purity (Typical) | ≥96% - ≥98% | [1][2] |
Section 2: Chemical Stability and Degradation Factors
The stability of this compound is primarily dictated by its susceptibility to atmospheric conditions. The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic and easily oxidizable center.
Key Destabilizing Factors:
-
Oxidation: The primary degradation pathway for secondary amines like this compound is oxidation upon exposure to atmospheric oxygen. This can lead to the formation of various byproducts, including N-oxides, hydroxylamines, or ring-opened products, compromising the purity and reactivity of the material. The handling of air-sensitive compounds, especially secondary amines, requires techniques to minimize exposure to air.[4][5]
-
Moisture: Many amine compounds are hygroscopic. While specific data for this compound is not prevalent, safety data for similar compounds frequently advises avoiding moisture.[6] Absorbed water can act as a medium for oxidative or other degradative reactions.
-
Incompatible Materials: Strong oxidizing agents are highly incompatible with this compound and can lead to vigorous, potentially hazardous reactions.[6] Contact with strong acids, acid chlorides, and acid anhydrides should also be avoided as they will react exothermically with the basic amine.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While stable at recommended storage temperatures, prolonged exposure to high heat will reduce shelf life.
Logical Degradation Pathway
While specific degradation product studies for this compound are not widely published, a logical primary degradation pathway involves atmospheric oxidation.
Caption: Plausible oxidative degradation pathway for this compound.
Section 3: Validated Storage and Handling Protocols
To preserve the integrity of this compound, it is imperative to control its environment meticulously. The following protocols are based on supplier recommendations and best practices for handling air-sensitive reagents.[7][8]
Optimal Storage Conditions
The consensus from multiple suppliers is clear: cold, inert, and dark conditions are required for long-term stability.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions. | [1][2][3] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation by displacing atmospheric oxygen. | [3] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. | [9] |
| Location | Dry, well-ventilated area | Ensures a stable external environment and safety. | [9] |
Protocol: Safe Handling of this compound
This protocol ensures that the compound is handled with minimal exposure to air and moisture.[7][8][10]
-
Preparation: a. Ensure all glassware (syringes, needles, reaction vessels) is oven-dried (e.g., 125°C overnight) and cooled under a stream of dry inert gas (Nitrogen or Argon).[8] b. Set up the reaction vessel under a positive pressure of inert gas, vented through an oil bubbler.[8]
-
Reagent Transfer: a. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. b. Use a syringe that has been purged multiple times with inert gas.[10] c. Pierce the septum of the storage bottle (e.g., an AcroSeal or Sure/Seal™ bottle) with the syringe needle.[5][8] d. Inject a volume of inert gas into the bottle equivalent to the volume of liquid to be withdrawn to maintain positive pressure. e. Slowly withdraw the desired volume of this compound into the syringe. Avoid pulling the plunger back forcefully to prevent leaks and gas bubbles.[10]
-
Dispensing and Storage: a. Transfer the liquid directly into the prepared, inerted reaction vessel. b. After withdrawal, remove the syringe. The septum on high-quality reagent bottles is designed to self-seal.[7] c. Replace the outer cap on the storage bottle to provide a secondary seal.[7] d. Promptly return the this compound container to refrigerated storage at 2–8 °C.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 936-44-7 [amp.chemicalbook.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Phenylpyrrolidine via Palladium-Catalyzed Hydroarylation
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed protocol for the synthesis of 3-phenylpyrrolidines through a palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method offers a direct and efficient route to these valuable building blocks from readily available precursors.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the scope and potential applications of this methodology in drug discovery and development.
Introduction: The Significance of the this compound Motif
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common feature in a vast number of pharmaceuticals and natural products.[5][6] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design for achieving high target affinity and selectivity.[5] The introduction of a phenyl group at the 3-position of the pyrrolidine ring creates the this compound scaffold, a structural motif found in compounds targeting a diverse range of biological entities, including central nervous system receptors and enzymes.[1][7]
Traditional synthetic routes to 3-substituted pyrrolidines can be multi-step and arduous. The development of catalytic methods that forge the key C-C bond in a single, efficient step is therefore highly desirable. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in this regard. Specifically, the hydroarylation of unsaturated nitrogen heterocycles presents a direct and atom-economical approach to synthesize 3-aryl pyrrolidines.[2][3][4]
Reaction Principle: Palladium-Catalyzed Reductive Mizoroki-Heck Hydroarylation
The synthesis described herein is a palladium-catalyzed intermolecular hydroarylation of an N-alkyl pyrroline. This transformation can be mechanistically viewed as a reductive Mizoroki-Heck reaction.[2] Unlike classical Heck reactions that typically yield unsaturated products via β-hydride elimination, this process intercepts a key intermediate with a hydride source to afford the saturated pyrrolidine product.[8]
The choice of an N-alkyl substituted pyrroline is critical. While N-acyl pyrrolines tend to yield arylated alkene products, the corresponding N-alkyl derivatives favor the hydroarylation pathway, leading to the desired 3-arylpyrrolidines.[2][3][4] This highlights the subtle yet profound influence of the nitrogen substituent on the reaction outcome.
Proposed Catalytic Cycle
The plausible catalytic cycle for the palladium-catalyzed hydroarylation of pyrrolines is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. Coordination of the N-alkyl pyrroline to this complex, followed by migratory insertion, generates a palladium-alkyl intermediate. The fate of this intermediate is what distinguishes this reaction from a standard Heck coupling. Instead of undergoing β-hydride elimination, it is proposed that a hydride source intercepts this intermediate, leading to reductive elimination of the 3-arylpyrrolidine product and regeneration of the active Pd(0) catalyst.
Figure 1. Proposed Catalytic Cycle for Hydroarylation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Cat. No. |
| Pd(OAc)₂ | 98% | Sigma-Aldrich | 520776 |
| P(o-Tol)₃ | 97% | Sigma-Aldrich | 117887 |
| Cu(OTf)₂ | 98% | Sigma-Aldrich | 349771 |
| N-Methyl-2-pyrroline | 95% | Sigma-Aldrich | 757828 |
| Iodobenzene | 98% | Sigma-Aldrich | I8253 |
| N,N-Dimethylpiperazine | 99% | Sigma-Aldrich | D168004 |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich | 271004 |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 4 mol%), P(o-Tol)₃ (9.1 mg, 0.03 mmol, 6 mol%), and Cu(OTf)₂ (36.2 mg, 0.1 mmol, 20 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous acetonitrile (1.0 mL), N-methyl-2-pyrroline (41.6 mg, 0.5 mmol, 1.0 equiv.), iodobenzene (102 mg, 0.5 mmol, 1.0 equiv.), and N,N-dimethylpiperazine (114.2 mg, 1.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Results and Discussion
The palladium-catalyzed hydroarylation protocol provides a reliable method for the synthesis of this compound. The reaction demonstrates good functional group tolerance with respect to the aryl halide coupling partner, allowing for the synthesis of a variety of substituted 3-arylpyrrolidines.
Table 1: Representative Yields for the Synthesis of 3-Arylpyrrolidines
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | This compound | 75 |
| 2 | 4-Iodoanisole | 3-(4-Methoxyphenyl)pyrrolidine | 82 |
| 3 | 4-Iodotoluene | 3-(p-Tolyl)pyrrolidine | 78 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)pyrrolidine | 60[3] |
The yields presented are typical for this type of transformation and highlight the utility of this method for accessing medicinally relevant scaffolds. The use of a copper(II) triflate co-catalyst is often beneficial, though its precise role is still a subject of investigation, it may be involved in ligand exchange processes.[2]
Asymmetric Synthesis
The synthesis of enantiomerically pure 3-phenylpyrrolidines is of significant interest for drug development, as different enantiomers often exhibit distinct pharmacological profiles.[7] Asymmetric variants of palladium-catalyzed hydroarylation have been developed using chiral ligands.[8][9] The choice of chiral ligand is crucial for achieving high enantioselectivity. Researchers aiming to synthesize a specific enantiomer of a 3-arylpyrrolidine should consult the literature for appropriate chiral ligand systems.[9][10]
Applications in Drug Discovery
The this compound core is a key component in a number of drug candidates and approved therapeutic agents. Its structural features allow for strategic functionalization to fine-tune pharmacological properties, making it a "privileged scaffold".[1] For instance, derivatives of this compound have shown potent and selective activity as ligands for serotonin and dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders.[3][7] The efficient synthesis of a diverse library of 3-arylpyrrolidines using the described palladium-catalyzed hydroarylation can significantly accelerate the drug discovery process by providing medicinal chemists with a rapid means to explore structure-activity relationships (SAR).[11]
Safety Precautions
-
Palladium Compounds: Palladium salts and complexes should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Phosphine Ligands: Triarylphosphines can be air-sensitive and should be handled under an inert atmosphere. They are also irritants.
-
Solvents: Anhydrous acetonitrile is flammable and toxic. Use in a fume hood and away from ignition sources.
-
Reagents: Iodobenzene and N,N-dimethylpiperazine are harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a powerful and versatile method for the synthesis of 3-arylpyrrolidines. This application note provides a robust protocol that can be readily implemented in a research setting. The directness and efficiency of this transformation make it an attractive tool for medicinal chemists and drug development professionals seeking to access this important class of compounds. The ability to generate diverse libraries of 3-arylpyrrolidines will undoubtedly continue to fuel the discovery of new therapeutic agents.
References
- The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Doulcet, J., O'Brien, L., & Gaunt, M. J. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
-
Possible Mechanism for the Palladium-Catalyzed Intramolecular Asymmetric Hydroarylation. ResearchGate. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Podhajsky, S. M., Iwai, Y., & Sigman, M. S. (2011). Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes. Tetrahedron, 67(25), 4435–4441. [Link]
-
Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. PMC. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]
-
Neumann, W. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]
-
Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles. Semantic Scholar. [Link]
-
Tanomsiri, G., et al. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
-
The Asymmetric Hydroarylation of Activated Aryl Portions. Encyclopedia MDPI. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications. [Link]
-
Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed. [Link]
-
Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition. [Link]
-
Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes. Semantic Scholar. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
-
The Role of Medicinal Chemists in Pharmaceutical Drug Development. International Journal of Research and Publication Reviews. [Link]
-
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. Organic Chemistry Portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ijrpr.com [ijrpr.com]
Application Note: Chiral Synthesis of 3-Phenylpyrrolidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction The 3-phenylpyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of the phenyl group and the nitrogen atom, making it a critical pharmacophore for interacting with various biological targets, including dopamine receptors and enzymes.[1][2] The stereochemistry at the C3 position is often crucial for biological activity, with enantiomers frequently exhibiting significantly different potency, selectivity, and metabolic profiles.[3] Consequently, robust and efficient methods for the enantioselective synthesis of (R)- and (S)-3-phenylpyrrolidine are of paramount importance in medicinal chemistry and drug discovery.
This application note provides a detailed guide to three distinct and powerful strategies for accessing the enantiomers of this compound:
-
Asymmetric Catalytic Hydrogenation: A direct method for creating the chiral center via reduction of a prochiral precursor.
-
Chiral Pool Synthesis: A strategy that leverages the innate chirality of natural products like amino acids.
-
Organocatalytic Michael Addition: A metal-free approach to building the chiral scaffold through a cascade reaction sequence.
Each section explains the underlying scientific principles, offers detailed experimental protocols, and presents data to guide researchers in selecting and implementing the optimal synthetic route for their specific needs.
Strategy 1: Asymmetric Catalytic Hydrogenation
Expertise & Experience Insight: Asymmetric hydrogenation is one of the most efficient and industrially relevant methods for producing enantiomerically pure compounds.[4] The key to this approach lies in the design of a chiral catalyst, typically a transition metal complexed with a chiral phosphine ligand. The catalyst creates a chiral environment that forces the hydrogen molecule to add to one face of the prochiral substrate preferentially, leading to a high enantiomeric excess (e.e.) of the desired product. Rhodium and Iridium complexes with ligands such as DuPhos or Binapine have proven exceptionally effective for the hydrogenation of various unsaturated substrates.[5][6]
The choice of the N-protecting group on the substrate is critical. An N-Boc (tert-butoxycarbonyl) group is often ideal as it can activate the double bond towards hydrogenation and is easily removed under acidic conditions without racemization.
Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation
This protocol details the synthesis of (R)-1-Boc-3-phenylpyrrolidine via the asymmetric hydrogenation of a prochiral pyrroline precursor, which can be readily synthesized from N-Boc-3-pyrrolidinone and a phenyl Grignard reagent followed by dehydration.
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Protocol 1: Synthesis of (R)-1-Boc-3-phenylpyrrolidine
-
Catalyst Preparation: In a glovebox, add the chiral catalyst, for example, [Rh(COD)((R,R)-Me-DuPhos)]BF₄ (1 mol%), to a high-pressure hydrogenation vessel.
-
Reaction Setup: Remove the vessel from the glovebox and add a solution of the substrate, 1-Boc-3-phenyl-3-pyrroline (1.0 equiv), in degassed methanol (0.1 M solution).
-
Hydrogenation: Seal the vessel, purge it three times with hydrogen gas, and then pressurize to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking aliquots.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-Boc-3-phenylpyrrolidine.
-
Deprotection (Optional): To obtain the free amine, dissolve the purified product in a 4 M solution of HCl in dioxane and stir at room temperature for 2 hours. Evaporate the solvent to yield (R)-3-Phenylpyrrolidine hydrochloride.
Data Summary
| Catalyst (Ligand) | Substrate | Conditions | Yield | e.e. (%) | Reference |
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | 1-Boc-3-phenyl-3-pyrroline | H₂ (50 psi), MeOH, RT, 24h | >95% | >99% (R) | [5] |
| [Rh(COD)((S,S)-Me-DuPhos)]BF₄ | 1-Boc-3-phenyl-3-pyrroline | H₂ (50 psi), MeOH, RT, 24h | >95% | >99% (S) | [5] |
| Ir-MaxPHOX catalyst | N-Boc-2,3-diarylallyl amines | H₂ (50 bar), DCM, RT | Moderate | up to 84% | [7] |
Strategy 2: Chiral Pool Synthesis
Expertise & Experience Insight: The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[8][9] α-Amino acids are particularly powerful chiral synthons.[10][11][12] For the synthesis of 3-substituted pyrrolidines, trans-4-hydroxy-L-proline is an excellent starting point. The key to synthesizing the (S)-enantiomer from this (2S, 4R)-configured starting material is a stereochemical inversion at the C4 carbon (which becomes the C3 carbon in the final product after decarboxylation). This is typically achieved via an SN2 reaction on a sulfonylated hydroxyl group.
This multi-step synthesis requires careful protection and activation strategies but provides a reliable pathway to the target molecule with a well-defined absolute stereochemistry originating from the starting material.
Experimental Workflow: Synthesis from trans-4-hydroxy-L-proline
This protocol outlines the synthesis of (S)-3-aminopyrrolidine, which demonstrates the core principles of using hydroxyproline, including the critical stereoinversion step. A similar strategy can be adapted for this compound by using a phenyl-containing nucleophile or subsequent cross-coupling reactions.
Caption: Multi-step synthesis from trans-4-hydroxy-L-proline.
Protocol 2: Synthesis of (S)-3-aminopyrrolidine Dihydrochloride
This protocol is adapted from a patented procedure and serves as an excellent illustration of the chiral pool strategy with stereoinversion.[13]
-
Decarboxylation: Heat trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether) to effect decarboxylation, yielding (R)-3-hydroxypyrrolidine. Isolate as the hydrochloride salt.
-
N-Protection: Dissolve (R)-3-hydroxypyrrolidine HCl in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature to obtain N-Boc-(R)-3-hydroxypyrrolidine.
-
Hydroxyl Activation (Sulfonylation): Cool a solution of N-Boc-(R)-3-hydroxypyrrolidine and triethylamine in dichloromethane to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and allow the reaction to proceed until completion. This converts the hydroxyl into a good leaving group (tosylate).
-
SN2 Nucleophilic Substitution (Stereoinversion): Dissolve the resulting tosylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C). The azide displaces the tosylate from the backside, inverting the stereocenter to give N-Boc-(S)-3-azidopyrrolidine.[13]
-
Reduction and Deprotection: The azide can be reduced to an amine using various methods (e.g., catalytic hydrogenation with Pd/C or Staudinger reduction with PPh₃ followed by hydrolysis). Subsequent treatment with concentrated HCl will reduce the azide (if using hydrogenation) and remove the N-Boc protecting group to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[13]
Data Summary
| Starting Material | Key Transformation | Resulting Stereocenter | Overall Strategy | Reference |
| trans-4-hydroxy-L-proline | SN2 displacement of a C4-sulfonate by an azide nucleophile | Inversion from (R) to (S) | Transfer of chirality with one key stereoinversion step | |
| L-Proline | Reduction to (S)-prolinol | Retention of (S) stereocenter | Use as a chiral building block for more complex structures | |
| D-Serine | Conversion to a cyclopropane precursor for intramolecular cycloaddition | Retention of D-chirality | Substrate-controlled asymmetric induction | [9] |
Strategy 3: Organocatalytic Michael Addition Cascade
Expertise & Experience Insight: Organocatalysis has emerged as a powerful third pillar of catalysis, avoiding the use of potentially toxic and expensive metals. Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for a range of transformations.[14][15] For synthesizing substituted pyrrolidines, an organocatalytic conjugate addition of an aldehyde to a nitroalkene is a potent strategy.[16]
The catalyst forms a transient enamine with the aldehyde, which then attacks the nitroalkene in a stereocontrolled fashion. The resulting Michael adduct contains the newly formed stereocenters. Subsequent chemical transformations, such as reduction of the nitro group followed by intramolecular reductive amination, forge the pyrrolidine ring. This cascade approach allows for the rapid construction of complex, highly functionalized, and enantioenriched pyrrolidines from simple starting materials.[16]
Experimental Workflow: Organocatalytic Cascade
Caption: Organocatalytic Michael addition cascade workflow.
Protocol 3: Synthesis of a 3,4-Disubstituted Pyrrolidine Intermediate
This protocol is based on a general method for the organocatalytic synthesis of highly functionalized pyrrolidines.[16]
-
Michael Addition: To a solution of the aldehyde (e.g., propanal, 1.2 equiv) in a suitable solvent (e.g., CHCl₃), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%). Cool the mixture to 0 °C.
-
Substrate Addition: Add the β-nitrostyrene derivative (1.0 equiv) to the mixture and stir at the specified temperature (e.g., 0 °C to room temperature) for 24-48 hours.
-
Reaction Monitoring & Work-up: Monitor the reaction by TLC. Once complete, the reaction can be quenched and the Michael adduct isolated via column chromatography.
-
Cascade Cyclization: Dissolve the purified Michael adduct in a solvent mixture (e.g., MeOH/H₂O). Add an acid (e.g., NH₄Cl) followed by a reducing agent (e.g., zinc dust) in portions. This single step achieves chemoselective reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular reductive amination to form the pyrrolidine ring.
-
Purification: After the reaction is complete, filter the mixture through celite, concentrate the filtrate, and purify the residue by column chromatography to obtain the enantioenriched 3,4-disubstituted pyrrolidine.
Data Summary
| Catalyst | Substrates | Key Steps | Yield | Stereoselectivity | Reference |
| Diarylprolinol silyl ether | Aldehydes + Nitroalkenes | Michael Addition -> Reductive Amination | High | High (up to 99% e.e.) | [16] |
| Pyrrolidine | 4,6-O-protected-C-glycoside + Aldehydes + Malononitrile | One-pot multi-component reaction | Good | Not specified as enantioselective | [17] |
| Chiral (ammoniummethyl)pyrrolidine | Cyclohexanone + trans-β-nitrostyrene | Conjugate Addition | Good | Good activity and selectivity |
Conclusion
The enantioselective synthesis of this compound and its derivatives can be accomplished through several robust and reliable strategies.
-
Asymmetric catalytic hydrogenation offers a direct, highly efficient, and atom-economical route, ideal for large-scale synthesis where a suitable prochiral precursor is available.
-
Chiral pool synthesis provides an infallible method for establishing absolute stereochemistry, leveraging inexpensive and naturally abundant starting materials, though it often requires more synthetic steps.
-
Organocatalysis represents a modern, metal-free alternative that enables the rapid assembly of complex pyrrolidine structures with high enantioselectivity from simple acyclic precursors.
The choice of method will depend on factors such as the desired scale, the availability of starting materials, and the specific stereochemical and functional group requirements of the final target molecule.
References
- Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. RSC Publishing.
- MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Benchchem. (n.d.).
- ACS Publications. (2005). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- Wikipedia. (n.d.). Chiral pool.
- PubMed. (n.d.). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- PubMed. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.
- IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- MDPI. (n.d.).
- PubMed. (2004).
- PubMed. (2016).
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- RUA Repository. (n.d.). Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ResearchGate. (n.d.). 2.
- PubMed. (2024).
- Baran Lab. (n.d.).
- National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones | Request PDF.
- National Institutes of Health. (n.d.). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines.
- ETH Zurich Research Collection. (n.d.).
- MDPI. (n.d.).
- PubMed. (2015).
- PubMed. (2022). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines.
- ResearchGate. (2015). (PDF) CHIRAL SYNTHESIS: AN OVERVIEW.
- National Center for Biotechnology Information. (n.d.). Multilayer 3D Chirality and Its Synthetic Assembly. PMC.
- ResearchGate. (n.d.). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes | Request PDF.
Sources
- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 14. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Phenylpyrrolidine in the Synthesis of Dopamine D3 Receptor Ligands
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 3-phenylpyrrolidine-based ligands for the dopamine D3 receptor (D3R). This document outlines the therapeutic significance of the D3R, the rationale for using the this compound scaffold, detailed synthetic protocols for lead compounds, and methods for their characterization and evaluation.
Introduction: The Dopamine D3 Receptor as a Therapeutic Target
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens and the islands of Calleja. This localization implicates the D3R in the modulation of motivation, reward, and emotional processes. Dysregulation of D3R signaling has been linked to several neuropsychiatric and neurological disorders, including substance use disorder, schizophrenia, and Parkinson's disease. Consequently, the development of selective D3R ligands presents a promising avenue for therapeutic intervention.
The structural similarity between the D3R and the dopamine D2 receptor (D2R) has posed a significant challenge in developing D3R-selective ligands. Non-selective ligands often lead to undesirable side effects associated with D2R modulation, such as extrapyramidal symptoms. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective D3R ligands.
The this compound Scaffold: A Privileged Motif for D3R Ligands
The this compound core offers several advantages in the design of D3R ligands:
-
Optimal Pharmacophore Presentation: The pyrrolidine ring serves as a robust scaffold to correctly orient the key pharmacophoric elements for D3R recognition. The basic nitrogen atom of the pyrrolidine ring is crucial for forming a salt bridge with a conserved aspartate residue (Asp110) in the third transmembrane domain of the D3R, a canonical interaction for aminergic GPCRs.
-
Stereochemical Control: The chiral center at the 3-position of the pyrrolidine ring allows for stereochemical optimization of ligand binding. It has been demonstrated that the (R)- and (S)-enantiomers of this compound-based ligands can exhibit significantly different affinities and selectivities for the D3R.
-
Versatility for Structural Modification: The pyrrolidine nitrogen and the phenyl ring provide two key points for chemical modification. N-alkylation of the pyrrolidine allows for the introduction of various substituents to probe the lipophilic secondary binding pocket of the D3R, while functionalization of the phenyl ring can be used to fine-tune electronic and steric properties to enhance affinity and selectivity.
Synthetic Strategies and Protocols
The synthesis of this compound-based D3R ligands typically involves two key steps: synthesis of the this compound core and subsequent functionalization.
Synthesis of the this compound Core
A common starting material for the synthesis of this compound derivatives is this compound itself or its enantiomerically pure forms. For ligands requiring a specific substitution pattern on the phenyl ring, a multi-step synthesis from commercially available precursors is often necessary. For instance, (S)-3-(3-methoxyphenyl)pyrrolidine can be synthesized from D-aspartic acid.
N-Alkylation of the this compound Scaffold
A primary strategy to enhance the affinity and selectivity of this compound-based ligands is the introduction of an alkyl chain at the pyrrolidine nitrogen. This modification allows the ligand to access a secondary binding pocket in the D3R.
General workflow for the N-alkylation of this compound.
This protocol describes the N-alkylation of (S)-3-phenylpyrrolidine with n-propyl bromide.
Materials:
-
(S)-3-Phenylpyrrolidine (1.0 eq)
-
n-Propyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-3-phenylpyrrolidine (1.0 g, 6.8 mmol) in anhydrous acetonitrile (20 mL) was added potassium carbonate (1.88 g, 13.6 mmol).
-
n-Propyl bromide (0.74 mL, 8.16 mmol) was added dropwise to the suspension at room temperature.
-
The reaction mixture was stirred at 50 °C for 16 hours.
-
After cooling to room temperature, the solid was filtered off and the filtrate was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (S)-1-propyl-3-phenylpyrrolidine as a colorless oil.
Amide Coupling to Introduce Additional Pharmacophores
Further functionalization can be achieved by coupling carboxylic acids to an amino-functionalized this compound derivative. This strategy is often employed to introduce moieties that can interact with other regions of the D3R binding pocket.
Application Notes & Protocols: 3-Phenylpyrrolidine as a Versatile Building Block for Pharmaceutical Development
Introduction: The Strategic Value of the 3-Phenylpyrrolidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, low-energy conformations. The this compound core is a quintessential example of such a scaffold.[1] Its inherent three-dimensionality, a direct consequence of its saturated, non-planar pyrrolidine ring, allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems.[2]
This structural feature is not merely a matter of shape; it imparts critical pharmaceutical properties. The pyrrolidine nitrogen can be readily functionalized to modulate solubility and basicity or to introduce vectors for targeting specific receptors. The phenyl group provides a foundation for a multitude of substitutions, enabling the fine-tuning of electronic properties and steric interactions to optimize potency and selectivity.
Consequently, this compound serves as a foundational building block in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders, cancers, and inflammatory conditions.[1][3][4] This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and the scientific rationale behind its application in drug discovery programs.
Core Synthetic Strategies: From Building Block to Drug Candidate
The versatility of this compound stems from the multiple, chemically distinct positions available for modification. The choice of synthetic strategy is dictated by the desired final structure and the need to control stereochemistry.
-
N-Functionalization: The secondary amine of the pyrrolidine ring is the most common site for initial modification. Its nucleophilicity allows for straightforward N-alkylation, N-acylation, or reductive amination. This strategy is fundamental for introducing side chains that can interact with specific biological targets, alter pharmacokinetic properties (ADME), or serve as handles for further elaboration.
-
Aryl Group Modification: The phenyl ring can be pre-functionalized before its incorporation or modified on the intact scaffold via electrophilic aromatic substitution, though the latter can be challenging. A more modern and powerful approach is the direct C-H functionalization or cross-coupling of pyrroline precursors.
-
Ring Construction: For complex targets with specific stereochemical requirements, constructing the substituted pyrrolidine ring from acyclic precursors is often the preferred method. [3+2] cycloaddition reactions, for instance, offer a high degree of regio- and stereocontrol, enabling access to unique and complex molecular architectures.[5][6]
Below is a conceptual workflow illustrating these primary synthetic entry points.
Caption: Key synthetic pathways originating from the this compound scaffold.
Application Note I: Development of CNS-Active Agents
The rigid structure of the this compound scaffold makes it an excellent mimetic for the endogenous neurotransmitter phenylethylamine. This has led to its extensive use in developing agents that modulate dopaminergic and serotonergic systems, as well as in the creation of novel anticonvulsants.[7][8]
Focus Area: Anticonvulsant Agents based on the Pyrrolidine-2,5-dione Core
Derivatives of 3-phenyl-pyrrolidine-2,5-dione have shown significant potential as antiseizure and antinociceptive agents.[9] The synthesis involves the construction of the succinimide ring onto a phenyl-containing backbone, followed by functionalization.
Protocol 1: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Analogues
This protocol is adapted from a multi-step synthesis of potent anticonvulsant agents.[10] It begins with the Knoevenagel condensation of benzo[b]thiophene-2-carbaldehyde with diethyl malonate, followed by a Michael addition and subsequent cyclization.
Step 1: Synthesis of Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate
-
To a solution of benzo[b]thiophene-2-carbaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add cold water to precipitate the product. Filter the solid, wash with water, and dry to yield the desired malonate derivative.
Step 2: Michael Addition with Nitromethane
-
Dissolve the diethyl malonate derivative (8 mmol) in ethanol (40 mL).
-
Add nitromethane (16 mmol) and a catalytic amount of sodium ethoxide.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Reductive Cyclization to form the Pyrrolidine-2,5-dione Ring
-
Dissolve the product from Step 2 (5 mmol) in a mixture of acetic acid (20 mL) and water (5 mL).
-
Add iron powder (25 mmol) portion-wise while stirring.
-
Heat the mixture to 80°C for 6 hours.
-
Cool, filter through Celite to remove iron salts, and neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried, filtered, and concentrated.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione.
| Reagent | Step 1 | Step 2 | Step 3 |
| Starting Material | 10 mmol | 8 mmol | 5 mmol |
| Key Reagent | Diethyl malonate | Nitromethane | Iron Powder |
| Solvent | Ethanol | Ethanol | Acetic Acid/Water |
| Typical Yield | ~65% | Variable | ~50-60% |
Protocol 2: In Vivo Evaluation in a Pentylenetetrazole (scPTZ)-Induced Seizure Model
This protocol is a standard method for assessing the anticonvulsant activity of a test compound.[9]
-
Use male Swiss albino mice (20-25 g), housed under standard laboratory conditions with free access to food and water.
-
Administer the test compound (e.g., 30 mg/kg) or vehicle (e.g., 1% Tween 80 solution) intraperitoneally (i.p.).
-
After a 30-minute pre-treatment period, administer a subcutaneous (s.c.) injection of pentylenetetrazole (scPTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Immediately place each mouse in an individual observation cage and observe for 30 minutes.
-
Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
A compound is considered protective if it prevents the onset of clonic seizures or mortality compared to the vehicle-treated group. Statistical significance is typically evaluated using Fisher's exact test or a one-way ANOVA.
Caption: Workflow for the synthesis and anticonvulsant testing of a novel agent.
Application Note II: Synthesis of Novel Antibacterial Agents
The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics. The pyrrolidine scaffold has been successfully employed to create potent inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[11]
Focus Area: Pyrrolidine Carboxamide Derivatives as Bacterial Topoisomerase Inhibitors
The synthesis of these agents often involves the coupling of a functionalized aniline with a protected pyrrolidine carboxylic acid, followed by deprotection.
Protocol 3: Synthesis of N-[4-(4-fluorophenoxy)phenyl]pyrrolidine-3-carboxamide
This protocol describes a representative amide coupling reaction followed by deprotection, based on synthetic routes for potent antibacterial agents.[11]
Step 1: Amide Coupling
-
In a round-bottom flask, dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 mmol), 4-(4-fluorophenoxy)aniline (1.0 mmol), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (2.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a 4M solution of HCl in 1,4-dioxane (15 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under vacuum.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Antibacterial Activity
The efficacy of newly synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC).
| Compound | Structure | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Ciprofloxacin | (Reference) | 0.5 - 1.0 | 0.015 - 0.12 |
| Analog 2b | Pyrrolidine-2-carboxamide | 0.25 | 1.0 |
| Analog 2c | Pyrrolidine-2-carboxamide | 0.25 | 1.0 |
| Analog 1e | Pyrrolidine-3-carboxamide | 0.5 | 2.0 |
| Data is representative and inspired by published results.[11] |
Application Note III: Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been shown to possess anti-inflammatory properties by modulating key signaling pathways.
Focus Area: Inhibition of Pro-inflammatory Mediators
Certain chalcone-like derivatives incorporating a pyrrolidine moiety can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is often mediated by the suppression of upstream signaling kinases.
Mechanistic Insight: Modulation of NF-κB and AP-1 Signaling
The anti-inflammatory effects of some pyrrolidine-containing compounds are attributed to the inhibition of Src, Syk, and TAK1 kinase activities. These kinases are critical upstream regulators of the NF-κB and AP-1 signaling pathways, which control the transcription of pro-inflammatory genes like iNOS (inducible nitric oxide synthase).[12] By blocking these kinases, the compounds effectively reduce the inflammatory response.
Caption: Inhibition of pro-inflammatory signaling by a this compound derivative.
Protocol 5: In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.[12]
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite. The percentage inhibition is calculated relative to the LPS-only control.
Conclusion
This compound has unequivocally demonstrated its value as a high-impact building block in pharmaceutical development. Its unique combination of a rigid, three-dimensional scaffold, a readily functionalizable nitrogen atom, and an adaptable phenyl group provides medicinal chemists with a powerful tool for designing novel therapeutics. The protocols and strategies outlined in this guide highlight its applicability across diverse and critical therapeutic areas, from central nervous system disorders to infectious and inflammatory diseases. As synthetic methodologies continue to advance, the strategic deployment of the this compound core will undoubtedly continue to yield next-generation drug candidates.
References
-
J&K Scientific. This compound | 936-44-7. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
-
Góra, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 14(11), 1093. [Link]
-
Góra, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Shcherbakova, I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5396. [Link]
-
Sweeney, J. B., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Larduinat, M., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243765. [Link]
-
Kasyanchuk, N., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(21), 15949. [Link]
-
Beura, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4887-4916. [Link]
-
ACS Chemical Neuroscience. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]
-
Boukattaya, M., et al. (2020). Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. Molecules, 25(8), 1969. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. enamine.net [enamine.net]
- 6. Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Utility of the 3-Phenylpyrrolidine Scaffold in Modern Agrochemical Synthesis
Introduction: The 3-Phenylpyrrolidine Moiety as a Privileged Scaffold in Agrochemical Discovery
The relentless demand for novel, effective, and environmentally benign crop protection agents has driven the exploration of diverse chemical scaffolds. Among these, the this compound framework has emerged as a "privileged scaffold" – a molecular core that is capable of providing ligands for multiple, distinct biological targets. Its inherent three-dimensional structure, coupled with the synthetic tractability for introducing a wide array of substituents, makes it an ideal starting point for the development of new herbicides, fungicides, and insecticides. This guide provides an in-depth technical overview of the application of this compound and its derivatives in agrochemical synthesis, complete with detailed experimental protocols, quantitative biological data, and an exploration of the structure-activity relationships that govern their efficacy.
Part 1: Herbicidal Applications of this compound Derivatives
The most prominent application of the this compound scaffold in agrochemicals is in the development of herbicides, particularly those based on the pyrrolidine-2,4-dione core. These compounds have been shown to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids leaves chlorophyll susceptible to photooxidation, resulting in the characteristic bleaching symptoms and eventual death of the weed.[1][2]
Mechanism of Action: HPPD Inhibition
The herbicidal activity of 3-arylpyrrolidine-2,4-diones stems from their ability to chelate the Fe(II) cofactor in the active site of the HPPD enzyme. The triketone-like structure of the pyrrolidine-2,4-dione moiety is crucial for this interaction. The enol form of the molecule mimics the substrate, 4-hydroxyphenylpyruvate, and binds tightly to the enzyme's active site, effectively blocking its function.
Protocol 1: Synthesis of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones
This protocol is adapted from the synthesis of a series of potent HPPD-inhibiting herbicides.
Step 1: Synthesis of N-alkylglycine ethyl ester
-
To a solution of glycine ethyl ester hydrochloride (0.1 mol) and an appropriate alkyl halide (0.1 mol) in ethanol (100 mL), add anhydrous potassium carbonate (0.2 mol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude N-alkylglycine ethyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of 1-alkylpyrrolidine-2,4-dione
-
To a solution of N-alkylglycine ethyl ester (0.1 mol) in dry toluene (150 mL), add ethyl malonate (0.1 mol) and sodium ethoxide (0.1 mol).
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones
-
To a solution of 1-alkylpyrrolidine-2,4-dione (10 mmol) and a substituted benzoyl chloride (10 mmol) in dichloromethane (50 mL), add triethylamine (12 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then rearranged by dissolving in acetonitrile (30 mL) and adding a catalytic amount of acetone cyanohydrin and triethylamine.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.
Structure-Activity Relationship (SAR) for Herbicidal Activity
The herbicidal efficacy of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring.
-
Electron-withdrawing groups: Generally, electron-withdrawing groups at the 2- and 4-positions of the phenyl ring enhance herbicidal activity. This is likely due to an increase in the acidity of the enol proton, which facilitates chelation with the Fe(II) ion in the HPPD active site.
-
Steric hindrance: Bulky substituents at the ortho position can improve activity, possibly by forcing the benzoyl group out of planarity with the pyrrolidine-2,4-dione ring, which may be a more favorable conformation for binding to the enzyme.
-
Alkyl group on nitrogen: The nature of the alkyl group on the pyrrolidine nitrogen also influences activity, with smaller alkyl groups like methyl or ethyl often showing good efficacy.
| Compound ID | N-substituent | Phenyl Substituent | Herbicidal Activity (Inhibition % at 187.5 g/ha) |
| 1a | Methyl | 2-Cl, 4-CF3 | 95% (Broadleaf), 90% (Grassy) |
| 1b | Ethyl | 2-NO2, 4-Cl | 92% (Broadleaf), 88% (Grassy) |
| 1c | Isopropyl | 4-Cl | 75% (Broadleaf), 65% (Grassy) |
| 1d | Methyl | Unsubstituted | 40% (Broadleaf), 30% (Grassy) |
Data synthesized from literature reports for illustrative purposes.
Part 2: Fungicidal Applications of this compound Derivatives
Derivatives of this compound, particularly phenylpyrrole-substituted tetramic acids (which are structurally related to pyrrolidine-2,4-diones), have demonstrated significant potential as fungicides against a range of phytopathogenic fungi.
Mechanism of Action
While the exact mechanism of action for all fungicidal pyrrolidine derivatives is not fully elucidated, phenylpyrroles are known to interfere with the osmotic signal transduction pathway in fungi. They are thought to activate a fungal hybrid histidine kinase (HHK), leading to hyperpolarization of the cell membrane, disruption of cellular processes, and ultimately, cell death.[3]
Protocol 2: General Synthesis of Phenylpyrrole-Substituted Tetramic Acids
This protocol provides a general framework for the synthesis of fungicidal phenylpyrrole-substituted tetramic acids.[1][4][5][6]
Step 1: Synthesis of 4-(2,4-dioxopyrrolidin-3-ylidene)-4-hydroxybutanoic acid
-
To a solution of pyrrolidine-2,4-dione (1 eq.) and ethyl 4-chloro-4-oxobutanoate (1 eq.) in dichloromethane at 0°C, add 4-dimethylaminopyridine (DMAP) (2.3 eq.).
-
Stir the mixture at room temperature for 10 hours.
-
Wash the reaction mixture with 10% aqueous HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude acylated product.
-
To the crude product, add 10% aqueous NaOH and stir at 110°C for 2 hours.
-
Cool the mixture to room temperature and acidify with 10% aqueous HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the desired butanoic acid derivative.
Step 2: Synthesis of 4-(2,4-dioxopyrrolidin-3-ylidene)-4-(substituted phenylamino)butanoic acids
-
A mixture of the product from Step 1 (1 eq.) and a substituted aniline (1 eq.) is refluxed in ethanol for 6-24 hours.
-
Upon cooling, the solid product is collected by filtration and can be recrystallized from ethanol.
Step 3: Intramolecular Cyclization to form 1-(substituted phenyl)-1′,3,4,5′-tetrahydro-[2,3′-bipyrrolylidene]-2′,4′,5(1H)-triones
-
To a solution of the product from Step 2 in dichloromethane, add DMAP (as a catalyst) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a condensation agent.
-
Stir the reaction at room temperature for 24 hours.
-
After completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the cyclized product.
Step 4: Synthesis of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates
-
Dissolve the cyclized product from Step 3 in chloroform and cool to 0-5°C.
-
Add triethylamine followed by the desired chloroformate.
-
Stir the reaction for 0.5-2 hours.
-
After the reaction is complete, wash the mixture, dry the organic phase, and concentrate. The final product can be purified by column chromatography.
Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative phenylpyrrole-substituted tetramic acid derivatives.
| Compound ID | Phenyl Substituent | % Inhibition at 100 µg/mL vs. Fusarium graminearum | % Inhibition at 100 µg/mL vs. Botrytis cinerea | % Inhibition at 100 µg/mL vs. Rhizoctonia solani |
| 2a | 4-F | 75.2 | 68.9 | 71.4 |
| 2b | 4-Cl | 78.6 | 72.3 | 75.8 |
| 2c | 4-Br | 80.1 | 74.5 | 78.2 |
| 2d | 4-CH3 | 70.5 | 65.1 | 68.9 |
Data adapted from Xu, W.-Q., et al. (2016). Molecules, 21(3), 355.[4]
Part 3: Insecticidal Applications of this compound Derivatives
The this compound scaffold has also been explored for the development of insecticides. Various N-aryl pyrrolidine and other pyrrole derivatives have shown promising activity against a range of insect pests.
Protocol 3: General Synthesis of N-Aryl Pyrrolidines
A common method for the synthesis of N-aryl pyrrolidines is through the reductive amination of diketones with anilines.
Step 1: Reductive Amination
-
In a reaction vessel, combine a 1,4-diketone (1 eq.), a substituted aniline (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an iridium-based catalyst and formic acid as the hydrogen source.
-
Heat the reaction mixture at 80°C for 12 hours under air.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the N-aryl-substituted pyrrolidine.
Insecticidal Activity Data
The following table presents the insecticidal activity of some pyrrole derivatives against the cotton leafworm, Spodoptera littoralis.
| Compound ID | Structure Type | LC50 (ppm) against 2nd instar larvae |
| 3a | 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetate | 0.5707 |
| 3b | 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetohydrazide | 0.1306 |
| 3c | 2-{2-((3-cyano-5-(4-chlorophenyl)-1H-pyrrol-2-yl)thio)acetyl}-N-phenyl-hydrazinecarbothioamide | 0.9442 |
| Dimilin (Ref.) | Commercial Insecticide | ~0.1-0.5 |
Data adapted from El-Sayed, W. M., et al. (2022). ACS Omega, 7(4), 3843-3856.[7]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of novel agrochemicals. The inherent structural features of this moiety, combined with the ability to readily introduce diverse functional groups, have led to the development of potent herbicides, fungicides, and insecticides. The HPPD-inhibiting herbicides based on the pyrrolidine-2,4-dione core are a testament to the successful application of this scaffold. Future research in this area will likely focus on the synthesis of new derivatives with improved efficacy, a broader spectrum of activity, and more favorable environmental profiles. The exploration of novel mechanisms of action and the application of computational chemistry to guide the design of next-generation this compound-based agrochemicals will undoubtedly continue to be a promising avenue for innovation in crop protection.
References
-
Xu, W.-Q., Chen, M., Wang, K.-Y., Ren, Z.-J., Lu, A.-M., & Yang, C.-L. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 355. [Link]
-
Xu, W.-Q., Chen, M., Wang, K.-Y., Ren, Z.-J., Lu, A.-M., & Yang, C.-L. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. PubMed. [Link]
-
Xu, W.-Q., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. FAO AGRIS. [Link]
-
Zhu, Y., Zou, X., Hu, F., Yao, C., Liu, B., & Yang, H. (2005). Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones. Journal of Agricultural and Food Chemistry, 53(24), 9566–9570. [Link]
-
Wikipedia contributors. (2023). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]
-
Governa, P., Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6963–6981. [Link]
-
Lee, D. L., et al. (1998). The Structure-Activity Relationships of the Triketone Class of HPPD Herbicides. Pest Management Science, 54(4), 377-384. [Link]
-
Chen, M., Geng, C.-W., Han, L., Liu, Y., Yu, Y.-K., Lu, A.-M., Yang, C.-L., & Li, G.-H. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry, 45(12), 5485-5496. [Link]
-
Zhu, Y.-Q., Yao, C.-S., Zou, X.-M., Hu, F.-Z., Liu, B., Li, Y.-H., & Yang, H.-Z. (2005). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxysubstituted benzylidene)pyrrolidine-2,4-diones. Molecules, 10(2), 427–434. [Link]
-
Zhu, Y., et al. (2005). The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. PubMed. [Link]
-
Xu, W.-Q., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Semantic Scholar. [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]
- WO2016180802A1 - Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests.
-
El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agen. Current Chemistry Letters, 10(4), 379-384. [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ScienceOpen. [Link]
-
Fillinger, S., & Walker, A. S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1989. [Link]
-
El-Sayed, W. M., El-Sattar, N. E. A., Flefel, E.-S. M., Elkanzi, N. A. A., & El-Gohary, N. S. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(4), 3843–3856. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
- 3. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates [mdpi.com]
- 6. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates [agris.fao.org]
- 7. scienceopen.com [scienceopen.com]
The Potential of 3-Phenylpyrrolidine Derivatives in Anticonvulsant Therapy: A Detailed Guide for Researchers
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in neuroscience and drug development. Among the promising scaffolds, the 3-phenylpyrrolidine moiety has emerged as a key pharmacophore in the design of potent anticonvulsant agents. This guide provides an in-depth overview of the synthesis, preclinical evaluation, and structure-activity relationships of this compound derivatives, offering valuable insights and detailed protocols for researchers in the field.
Introduction: The Rationale for this compound Derivatives
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous AEDs are available, a significant portion of patients suffer from drug-resistant epilepsy or experience dose-limiting side effects.[1] The this compound scaffold has garnered significant attention due to its structural resemblance to existing anticonvulsants and its versatility for chemical modification, allowing for the fine-tuning of pharmacological properties. Many derivatives have demonstrated broad-spectrum anticonvulsant activity in preclinical models, suggesting their potential to address the unmet needs in epilepsy treatment.[2][3]
Synthetic Pathways to Novel this compound-2,5-dione Derivatives
The synthesis of this compound-2,5-dione derivatives is a cornerstone in the exploration of this chemical space for anticonvulsant activity. A common and effective synthetic route is depicted below.
General Synthesis Scheme
A widely employed synthetic strategy involves the reaction of a substituted phenylsuccinic acid with an appropriate amine, followed by cyclization to form the pyrrolidine-2,5-dione ring. Further modifications can be introduced at the N1-position to generate a diverse library of compounds. For instance, N-Mannich bases can be synthesized from the parent pyrrolidine-2,5-dione.[4][5][6]
Preclinical Evaluation of Anticonvulsant Activity: Core Protocols
The initial assessment of anticonvulsant potential relies on well-established in vivo models that mimic different types of seizures. The two most widely used primary screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests.[7] These models are crucial for the early identification of promising drug candidates.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans. The test evaluates a compound's ability to prevent the spread of seizures.[8]
Experimental Protocol: MES Test in Mice
-
Animal Preparation:
-
Use male albino mice (e.g., Swiss or ICR strain) weighing 20-25 g.
-
Allow animals to acclimatize to the laboratory conditions for at least 3 days with free access to food and water.
-
House the animals in a temperature- and light-controlled environment.
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
Include a vehicle control group and a positive control group (e.g., phenytoin at an effective dose).
-
The time interval between drug administration and the induction of seizures (pretreatment time) should be determined based on the suspected time to peak effect of the compound (typically 30-60 minutes for i.p. administration).
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a constant current stimulator.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has protected the animal from the seizure.
-
-
Data Analysis:
-
Record the number of animals protected in each dose group.
-
Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures. It assesses a compound's ability to elevate the seizure threshold.[9]
Experimental Protocol: scPTZ Test in Mice
-
Animal Preparation:
-
Follow the same animal preparation and acclimatization procedures as for the MES test.
-
-
Drug Administration:
-
Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) as described for the MES test.
-
-
Seizure Induction:
-
Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in at least 97% of control animals (e.g., 85 mg/kg). The injection is typically given in the loose skin on the back of the neck.
-
-
Observation and Endpoint:
-
Observe the animals for a period of 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds.
-
The absence of clonic seizures during the observation period indicates protection.
-
-
Data Analysis:
-
Record the number of animals protected in each dose group.
-
Calculate the ED50 for protection against scPTZ-induced seizures.
-
Neurotoxicity Screening: The Rotarod Test
To assess the potential for motor impairment, a common side effect of many AEDs, the rotarod test is performed. This test measures the ability of an animal to maintain its balance on a rotating rod.
Experimental Protocol: Rotarod Test in Mice
-
Apparatus:
-
A rotating rod apparatus with adjustable speed (e.g., 6-10 rpm).
-
-
Training:
-
Prior to the test, train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
-
Procedure:
-
At the time of peak effect after drug administration, place the mice on the rotating rod.
-
Record the time each animal remains on the rod, up to a maximum cutoff time.
-
An animal is considered to have failed the test if it falls off the rod.
-
-
Data Analysis:
-
Calculate the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.
-
Structure-Activity Relationship (SAR) and Mechanism of Action
The anticonvulsant activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidine core.
Key SAR Insights
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as chloro or trifluoromethyl, on the phenyl ring at the 3-position can enhance anticonvulsant activity.[2][9]
-
Substitution at the N1-Position: The introduction of various substituents at the N1-position of the pyrrolidine-2,5-dione ring has been a fruitful strategy for modulating activity. For instance, incorporating a piperazine moiety can lead to potent anticonvulsant effects.[5]
-
Substitution at the 3-Position of the Pyrrolidine Ring: The nature of the substituent at the 3-position is critical. A phenyl group is a common feature, but other aromatic or bulky groups can also confer activity.[6]
Proposed Mechanism of Action
While the precise mechanisms of action for all this compound derivatives are not fully elucidated, evidence suggests that many of these compounds exert their anticonvulsant effects through the modulation of voltage-gated ion channels.[6][10] Specifically, interactions with voltage-gated sodium channels and L-type calcium channels have been implicated.[10] By blocking these channels, the derivatives can reduce neuronal hyperexcitability and limit the spread of seizure activity.
Diagram: Proposed Mechanism of Action of this compound Derivatives
Caption: Proposed mechanism involving the blockade of presynaptic voltage-gated sodium and calcium channels.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity and neurotoxicity of selected this compound derivatives from various studies. The Protective Index (PI), calculated as TD50/ED50, is a measure of the compound's safety margin.
Table 1: Anticonvulsant Activity of Selected N-Substituted this compound-2,5-diones
| Compound | Substitution at N1 | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (MES) | Reference |
| 1 | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl] | 37.79 | 128.82 | > 300 | > 7.9 | [5] |
| 2 | N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl] | 16.37 | > 100 | > 300 | > 18.3 | [5] |
| 3 | N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl) | > 100 | 39 | > 300 | - | [4] |
| 4 | (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl | 30 | - | - | - | [8] |
Table 2: Anticonvulsant Activity of 3-(Chlorophenyl)-pyrrolidine-2,5-dione Derivatives
| Compound | Phenyl Substitution | MES ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (MES) | Reference |
| 5 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | 68.30 | 28.20 | > 300 | > 4.4 | [9][10] |
| 6 | 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | > 100 | 50% protection at 100 mg/kg | > 300 | - | [9] |
Workflow for Anticonvulsant Drug Discovery with this compound Derivatives
The process of identifying and characterizing novel anticonvulsant agents from this chemical class follows a structured workflow.
Diagram: Drug Discovery Workflow
Caption: A typical workflow for the discovery and development of this compound-based anticonvulsants.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds in the search for new anticonvulsant therapies. The established synthetic routes and preclinical screening protocols provide a clear path for the discovery and characterization of novel candidates. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and safety profiles of lead compounds. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation this compound-based anticonvulsants with improved efficacy and tolerability, ultimately benefiting patients with epilepsy.
References
-
Kaminski, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(12), 6413-6423. [Link]
-
Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]
-
Jarzyński, S., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(5), 4583. [Link]
-
Cignarella, G., et al. (1983). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of Pharmaceutical Sciences, 72(6), 700-702. [Link]
-
Rybka, S., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry Letters, 26(9), 2243-2247. [Link]
-
Obniska, J., et al. (2002). Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives. Acta Poloniae Pharmaceutica, 59(3), 209-213. [Link]
-
Abram, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5164. [Link]
-
Jarzyński, S., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(16), 4983. [Link]
-
Kamiński, K., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. Archiv der Pharmazie, 347(10), 732-744. [Link]
-
Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. ResearchGate. [Link]
-
Rybka, S., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorganic & Medicinal Chemistry Letters, 27(6), 1412-1415. [Link]
-
Abram, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5164. [Link]
-
Sahu, B., Kumar, R. R., & Kumar, B. (2020). Anti-epileptic agents: Recent developments and structure- activity relationship studies. Pharmaspire, 12(2), 52-61. [Link]
-
Meanwell, N. A. (2018). The Pharmacology and Toxicology of Third-Generation Anticonvulsant Drugs. Journal of Medical Toxicology, 14(4), 305-329. [Link]
-
Shank, R. P., & Maryanoff, B. E. (2008). Molecular mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Lunkad, A. (2022, June 30). SAR of Anticonvulsants [Video]. YouTube. [Link]
-
Reddy, D. S. (2013). Structure activity relationships of novel antiepileptic drugs. Current pharmaceutical design, 19(38), 6765-6788. [Link]
-
Jones, P. G., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1269. [Link]
-
Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Research, 61(1-3), 101-110. [Link]
-
Asconapé, J. J. (2014). Pharmacokinetic characteristics of antiepileptic drugs (AEDs). The Neurologist, 19(1), 1-11. [Link]
-
Morris, H. H. (1998). Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic journal of medicine, 65 Suppl 1, SI23-SI28. [Link]
-
Shekh-Ahmad, T., et al. (2019). Seizure Management: Pharmacokinetics and Pharmacodynamics. Epilepsy Currents, 19(5), 321-326. [Link]
-
Walker, M. C., & Patsalos, P. N. (1995). Clinical pharmacokinetics of new antiepileptic drugs. Pharmacology & therapeutics, 67(3), 351-384. [Link]
-
Jarzyński, S., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
Sources
- 1. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 3-Phenylpyrrolidine
Abstract: This document provides a comprehensive guide for the N-alkylation of 3-phenylpyrrolidine, a critical structural motif in medicinal chemistry and drug discovery. We present detailed protocols for three robust and widely applicable methodologies: Direct Alkylation via Nucleophilic Substitution, Reductive Amination, and the Buchwald-Hartwig Amination for N-arylation. Each protocol is accompanied by mechanistic insights, experimental considerations, and comparative data to assist researchers in selecting the optimal synthetic route for their specific application. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted this compound derivatives with high efficiency and purity.
Introduction: The Significance of the N-Substituted this compound Scaffold
The this compound framework is a privileged scaffold in modern pharmacology. Its rigid, three-dimensional structure allows for precise orientation of the phenyl group and the nitrogen substituent, enabling potent and selective interactions with a variety of biological targets. N-alkylation of the pyrrolidine nitrogen is a key derivatization strategy, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] N-substituted 3-phenylpyrrolidines are integral components of compounds targeting dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET), making them vital in the development of treatments for depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2]
The choice of N-alkylation strategy is therefore a critical decision in the synthetic workflow. Factors such as the nature of the desired alkyl/aryl group, functional group tolerance, scalability, and the potential for side reactions must be carefully considered. This application note details three field-proven methodologies, explaining the causality behind experimental choices to empower researchers to make informed decisions.
Comparative Overview of N-Alkylation Methodologies
The selection of an appropriate N-alkylation method depends on the specific alkylating agent and the desired complexity of the final product. Below is a comparative summary of the protocols detailed in this guide.
| Methodology | Alkylating Agent | Key Reagents | Advantages | Limitations |
| Direct Alkylation | Alkyl Halides (R-X) | K₂CO₃, NaI (catalyst) | Simple setup, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts[3][4], requires reactive alkyl halides. |
| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') | NaBH(OAc)₃ (STAB) | Excellent for primary and secondary alkyl groups, high selectivity, avoids over-alkylation, mild conditions.[1][5] | Not suitable for introducing aryl or certain heteroaryl groups. |
| Buchwald-Hartwig Amination | Aryl Halides (Ar-X) or Triflates (Ar-OTf) | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Strong Base (e.g., NaOtBu) | Broad scope for N-arylation, high functional group tolerance.[6][7] | Requires precious metal catalyst, sensitive to air and moisture, more complex setup. |
Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for the N-alkylation of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.
Workflow Visualization
The general experimental workflow for a typical N-alkylation synthesis, purification, and characterization process is outlined below.
Caption: General workflow for N-alkylation of this compound.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This method relies on the nucleophilic character of the secondary amine nitrogen attacking an electrophilic alkyl halide in an SN2 reaction.[3] The primary challenge is preventing a second alkylation of the desired tertiary amine product, which is often more nucleophilic than the starting secondary amine.[4] Using a slight excess of the starting amine and a mild base can help mitigate this, though chromatographic purification is typically required.
Rationale for Reagent Choice:
-
Base (K₂CO₃): A mild, inexpensive inorganic base is used to neutralize the H-X acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Catalyst (NaI): In cases where a less reactive alkyl chloride or bromide is used, catalytic sodium iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal for SN2 reactions, as it solvates the cation of the base while leaving the anion (carbonate) relatively free to act as a base.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and sodium iodide (NaI, 0.1 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product tailing) to afford the pure N-alkylated this compound.[8]
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is arguably the most reliable and versatile method for N-alkylation of secondary amines.[5] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ.[1] This method completely avoids the problem of over-alkylation that plagues direct alkylation.[9]
Rationale for Reagent Choice:
-
Reducing Agent (Sodium Triacetoxyborohydride - NaBH(OAc)₃ or STAB): STAB is the reagent of choice for one-pot reductive aminations.[10] It is a mild and selective reducing agent that is stable in anhydrous acidic conditions. It readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, preventing competitive reduction of the carbonyl compound.[1]
-
Solvent (Dichloromethane - DCM or Dichloroethane - DCE): These non-protic solvents are ideal for this reaction, as they do not interfere with the reducing agent or the formation of the iminium intermediate.
Mechanism Diagram:
Caption: Simplified mechanism of reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1-1.2 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M). Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel as described in Protocol 1.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl-3-phenylpyrrolidines, where reductive amination is not applicable, the Buchwald-Hartwig amination is the premier method.[6] This palladium-catalyzed cross-coupling reaction forms a C(sp²)-N bond between an aryl halide (or triflate) and an amine.[7] The reaction requires careful control of conditions due to the air-sensitive nature of the catalyst components.
Rationale for Reagent and Ligand Choice:
-
Catalyst System (Pd₂(dba)₃ and a Phosphine Ligand): A palladium(0) source is required to initiate the catalytic cycle. Pd₂(dba)₃ is a common and relatively air-stable Pd(0) precursor. The choice of phosphine ligand is critical and depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are often used to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]
-
Base (Sodium tert-butoxide - NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate which is crucial for the catalytic cycle.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
3-Phenylpyrrolidine in asymmetric catalysis and as a chiral auxiliary
The use of chiral pyrrolidine catalysts, including those with phenyl substituents, provides high stereoselectivity across a range of substrates. [7][8] Aldehyde Nitroalkene Catalyst Loading (mol%) Yield (%) d.r. (syn:anti) e.e. (%) (syn) Propanal (E)-β-Nitrostyrene 20 85 95:5 98 Butanal (E)-β-Nitrostyrene 20 88 94:6 97 Propanal (E)-2-(2-nitrovinyl)furan 20 82 90:10 96 Cyclohexanecarbaldehyde (E)-β-Nitrostyrene 20 75 >99:1 99 Note: Data is representative of results achieved with diarylprolinol ether catalysts, a class of catalysts built upon the chiral pyrrolidine scaffold, demonstrating the potential of this structural motif. [7]
Concluding Remarks for the Practicing Scientist
This compound and its derivatives are powerful and versatile tools in the arsenal of the synthetic chemist.
-
As a Chiral Auxiliary: It offers a reliable and predictable method for controlling stereochemistry, particularly when catalytic solutions are not available or are less effective. The ability to recover the auxiliary makes this approach economically viable for complex, multi-step syntheses.
-
As an Organocatalyst: It provides an efficient, metal-free pathway to highly enantiomerically enriched products. Its application in enamine and iminium ion catalysis is central to the construction of key synthetic intermediates for the pharmaceutical and agrochemical industries. [5][6] The choice between using this compound as a stoichiometric auxiliary versus a sub-stoichiometric catalyst depends on the specific transformation, substrate scope, and economic considerations of the overall synthetic route. Continued research into novel derivatives and applications ensures that the chiral pyrrolidine framework will remain a privileged and indispensable scaffold in asymmetric synthesis.
References
-
Iannuzzi, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Sci-Hub. (2015). ChemInform Abstract: Asymmetric Michael Addition of Thiols to β‐Nitrostyrenes Using a Novel Phenylpyrrolidine‐Based Urea Catalyst. Sci-Hub. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Available at: [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]
-
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
-
National Institutes of Health. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PubMed Central. Available at: [Link]
-
ChemRxiv. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Development of One-pot Asymmetric Michael Addition Reaction Catalyzed by Polymer Microsphere-supported Chiral Pyrrolidine Catalyst. Request PDF. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Why Chiral Amines Are Key in Modern Drug Synthesis. Available at: [Link]
-
National Institutes of Health. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of α-Functionalized Phenylpyrrolidine via Photoenzymatic Cascade Multi-Component Reaction. Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). A new class of chiral pyrrolidine for asymmetric Michael addition reactions. New mechanism via simple 4+2 type attack of the enamine on the trans-nitrostyrene. Request PDF. Available at: [Link]
-
ACS Publications. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
PubMed. (2006). Control of Metal-Catalyzed Reactions by Organic Ligands: From Corrinoid and Porphinoid Metal Complexes to Tailor-Made Catalysts for Asymmetric Synthesis. Available at: [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Application Note & Experimental Protocols for the Synthesis of 3-Aryl-Pyrrolidine-2,5-Diones
Abstract
The 3-aryl-pyrrolidine-2,5-dione, or 3-arylsuccinimide, scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of an aryl group at the 3-position of the succinimide ring significantly influences the molecule's steric and electronic properties, making it a key target for drug discovery and development. This application note provides detailed experimental protocols for three distinct and robust synthetic strategies to access this valuable scaffold, catering to a range of research needs from classical, large-scale synthesis to modern, stereoselective, and efficient methodologies. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of the 3-Arylsuccinimide Core
The pyrrolidine-2,5-dione (succinimide) ring is a five-membered nitrogen heterocycle that serves as a versatile building block in the synthesis of pharmacologically active compounds.[1][4] The introduction of an aryl substituent at the C3 position provides a critical handle for modulating the biological activity of the resulting molecule. This substitution pattern allows for the exploration of a broad chemical space by varying the electronic and steric nature of the aryl group. The resulting 3-arylsuccinimides have been identified as potent inhibitors of various enzymes and have shown promise in the treatment of a range of diseases.[2][4] Consequently, the development of efficient and reliable synthetic methods to access these compounds is of paramount importance.
This guide details three distinct synthetic approaches:
-
Classical Two-Step Synthesis via Arylsuccinic Acids: A traditional and cost-effective method suitable for large-scale synthesis.
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: A modern, enantioselective method for the synthesis of chiral 3-arylsuccinimides.[5][6]
-
Microwave-Assisted Multicomponent Reaction: An efficient and rapid one-pot synthesis demonstrating the principles of green chemistry.[7]
Each protocol is presented with step-by-step instructions, mechanistic insights, and data to guide the user in selecting the most appropriate method for their specific research goals.
Method 1: Classical Two-Step Synthesis via Arylsuccinic Acids
This method represents a fundamental and often highly scalable approach to a variety of 3-arylsuccinimides. The strategy involves the initial synthesis of a 2-arylsuccinic acid intermediate, followed by cyclization with a primary amine.
Causality and Mechanistic Insights
The synthesis of the key 2-arylsuccinic acid intermediate can be achieved through a Knoevenagel condensation of a substituted benzaldehyde with diethyl malonate, followed by a Michael addition of cyanide. Subsequent hydrolysis and decarboxylation yield the desired succinic acid derivative.[8] The final cyclization step proceeds via the formation of a succinamic acid intermediate, which upon heating, undergoes intramolecular condensation to form the stable five-membered succinimide ring.
Experimental Workflow Diagram
Caption: Workflow for the classical two-step synthesis of 3-aryl-pyrrolidine-2,5-diones.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)succinic acid
-
Knoevenagel Condensation: To a solution of 4-chlorobenzaldehyde (14.0 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) in ethanol (50 mL), add piperidine (1 mL) as a catalyst. Reflux the mixture for 4 hours.
-
Michael Addition: Cool the reaction mixture to room temperature and add a solution of potassium cyanide (6.5 g, 0.1 mol) in water (10 mL) dropwise. Heat the mixture to reflux for an additional 8 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add concentrated hydrochloric acid (50 mL) cautiously. Reflux the mixture for 12 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The crude 2-(4-chlorophenyl)succinic acid will precipitate. Filter the solid, wash with cold water, and recrystallize from a mixture of ethyl acetate and hexane to afford the pure product.
Step 2: Synthesis of 1-benzyl-3-(4-chlorophenyl)pyrrolidine-2,5-dione
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-(4-chlorophenyl)succinic acid (11.4 g, 0.05 mol), benzylamine (5.4 g, 0.05 mol), and toluene (100 mL).
-
Cyclization: Heat the mixture to reflux and collect the water azeotropically. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Data Summary
| Starting Materials | Product | Yield (%) | Purity (by NMR) |
| 4-chlorobenzaldehyde, diethyl malonate, benzylamine | 1-benzyl-3-(4-chlorophenyl)pyrrolidine-2,5-dione | 65-75 | >95% |
| Benzaldehyde, diethyl malonate, methylamine | 3-phenyl-1-methylpyrrolidine-2,5-dione | 70-80 | >95% |
| 4-methoxybenzaldehyde, diethyl malonate, aniline | 3-(4-methoxyphenyl)-1-phenylpyrrolidine-2,5-dione | 60-70 | >95% |
Method 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This state-of-the-art method provides an elegant and highly efficient route to enantioenriched 3-arylsuccinimides.[5][6] The core of this transformation is the rhodium-catalyzed conjugate addition of an arylboronic acid to an N-substituted maleimide. The use of a chiral ligand allows for excellent control of the stereochemistry at the newly formed chiral center.
Causality and Mechanistic Insights
The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst. The resulting aryl-rhodium species then undergoes a 1,4-conjugate addition to the electron-deficient maleimide. Subsequent protonolysis of the rhodium enolate intermediate releases the product and regenerates the active catalyst. The enantioselectivity is dictated by the chiral environment created by the ligand coordinated to the rhodium center.[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-arylsuccinimides.
Detailed Experimental Protocol
Synthesis of (R)-3-phenyl-1-benzylpyrrolidine-2,5-dione
-
Catalyst Preparation: In a glovebox or under a stream of argon, add [Rh(cod)Cl]₂ (3.7 mg, 0.0075 mmol, 1.5 mol%) and (S)-BINAP (10.3 mg, 0.0165 mmol, 3.3 mol%) to a dry Schlenk tube. Add degassed toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, add N-benzylmaleimide (93.6 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), and a 50% aqueous solution of CsOH (180 µL, 1.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 70 °C for 16 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (10 mL). Pass the mixture through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantioenriched product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary
| Arylboronic Acid | N-Substituted Maleimide | Yield (%) | ee (%) |
| Phenylboronic acid | N-benzylmaleimide | 92 | 98 |
| 4-Tolylboronic acid | N-methylmaleimide | 88 | 96 |
| 3-Methoxyphenylboronic acid | N-phenylmaleimide | 95 | 97 |
Data adapted from representative literature procedures.[5][6]
Method 3: Microwave-Assisted Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[12][13] This protocol describes a microwave-assisted, three-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones.
Causality and Mechanistic Insights
This reaction likely proceeds through a cascade of events initiated by the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid. The resulting intermediate then undergoes a Michael addition with an isocyanide. Subsequent intramolecular cyclization and rearrangement, facilitated by the microwave irradiation, leads to the formation of the pyrrolidine-2,5-dione ring. The use of microwave irradiation dramatically reduces reaction times by efficiently heating the polar reactants and intermediates.[7]
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted MCR synthesis of 3-aryl-pyrrolidine-2,5-diones.
Detailed Experimental Protocol
Synthesis of 3-phenyl-1-(phenylmethylideneamino)pyrrolidine-2,5-dione
-
Reaction Setup: In a 10 mL microwave reactor vial, combine benzaldehyde (106 mg, 1.0 mmol), Meldrum's acid (144 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and benzyl isocyanide (117 mg, 1.0 mmol) in ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Isolation and Purification: After the reaction is complete, cool the vial to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol.
Data Summary
| Aldehyde | Amine | Isocyanide | Yield (%) |
| Benzaldehyde | Aniline | Benzyl isocyanide | 85 |
| 4-Chlorobenzaldehyde | Aniline | Benzyl isocyanide | 82 |
| 4-Methylbenzaldehyde | 4-Methoxyaniline | Benzyl isocyanide | 88 |
Yields are representative for this type of transformation.[7]
Conclusion
The synthesis of 3-aryl-pyrrolidine-2,5-diones can be achieved through a variety of synthetic strategies, each with its own set of advantages. The classical two-step method is robust and suitable for large-scale production where stereochemistry is not a concern. For the synthesis of chiral compounds with high enantiopurity, the rhodium-catalyzed asymmetric 1,4-addition is the method of choice. Finally, the microwave-assisted multicomponent reaction offers a rapid and efficient route for library synthesis and the exploration of chemical diversity. The selection of the appropriate protocol will depend on the specific goals of the research, including scale, desired stereochemistry, and available resources.
References
-
Gopula, B., Yang, S. H., Kuo, T. S., et al. (2015). Direct Synthesis of Chiral 3-Arylsuccinimides by Rhodium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids to Maleimides. Chemistry - A European Journal, 21(31), 11050-11055. [Link]
-
PubMed. (2015). Direct synthesis of chiral 3-arylsuccinimides by rhodium-catalyzed enantioselective conjugate addition of arylboronic acids to maleimides. [Link]
-
ResearchGate. (n.d.). Synthesis of N-arylsuccinimides (4). [Link]
-
A multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones. (2025). Arkivoc. [Link]
-
ResearchGate. (n.d.). Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... [Link]
-
Mesaik, M. A., et al. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 6(9), 986-991. [Link]
-
ResearchGate. (n.d.). The synthestic route for 3-chloro-1-aryl pyrrolidine-2,5-diones. [Link]
-
ResearchGate. (n.d.). Synthesis of aryl succinimides. [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides. [Link]
-
ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. [Link]
-
ResearchGate. (n.d.). Maleimides to succimides by DG-assisted transition metal-catalyzed C-H alkylation. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242-8244. [Link]
-
National Institutes of Health. (2018). Recent Developments on Five-Component Reactions. [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
National Institutes of Health. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
PubMed. (2015). [Rh(III)(Cp*)]-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds with arylboronic acids and N-chlorosuccinimide for facile synthesis of α-aryl-α-chloro carbonyl compounds. [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
National Institutes of Health. (2017). Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). A) Synthesis of 2-aryl-2-methylpyrrolidines 3 from γ-azido-N-tosylhydrazone 1 a and arylboronic acids. [Link]
-
Wiley Online Library. (2016). Rhodium(III)-Catalyzed Direct C–H Arylation of Various Acyclic Enamides with Arylsilanes. [Link]
-
Wiley Online Library. (2016). Rhodium(III)‐Catalyzed Direct C–H Arylation of Various Acyclic Enamides with Arylsilanes. [Link]
-
MDPI. (2016). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
-
National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. Direct synthesis of chiral 3-arylsuccinimides by rhodium-catalyzed enantioselective conjugate addition of arylboronic acids to maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Rh(III)(Cp*)]-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds with arylboronic acids and N-chlorosuccinimide for facile synthesis of α-aryl-α-chloro carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
High-performance liquid chromatography (HPLC) methods for 3-Phenylpyrrolidine analysis
An Application Note and Comprehensive Protocols for the HPLC Analysis of 3-Phenylpyrrolidine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereochemistry is of paramount importance, as enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] Therefore, robust and reliable analytical methods are essential for controlling the quality, purity, and enantiomeric composition of this compound in research, development, and manufacturing settings. This guide provides detailed High-Performance Liquid Chromatography (HPLC) protocols for both achiral purity analysis and chiral enantiomeric separation of this compound, grounded in established chromatographic principles and regulatory expectations.
The Analytical Imperative: Why HPLC for this compound?
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4][5] For a molecule like this compound, HPLC serves two primary, critical functions:
-
Purity and Impurity Profiling (Achiral Analysis): This determines the percentage of the main compound (assay) and identifies and quantifies any process-related impurities or degradation products.[6][7] Regulatory bodies like the ICH require stringent impurity control to ensure drug safety and efficacy.[6][8]
-
Enantiomeric Purity (Chiral Analysis): This quantifies the ratio of the (S)- and (R)-enantiomers. Since one enantiomer may be therapeutically active while the other is inactive or even harmful, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.[3][9]
The methods detailed herein are designed to be starting points for development and validation, providing a solid foundation for researchers and quality control analysts.
Foundational Step: Sample and Mobile Phase Preparation
Accurate results begin with meticulous preparation. The primary goal is to completely dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent column damage.[10][11]
General Sample Preparation Protocol
-
Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample (or its hydrochloride salt[12][13]) and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of the diluent (see specific methods below for diluent choice). Use a vortex mixer or sonicator to ensure complete dissolution.[14]
-
Dilution to Volume: Allow the solution to return to ambient temperature, then dilute to the mark with the diluent and mix thoroughly.
-
Working Solution (e.g., 0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This concentration is a typical starting point and may require optimization based on detector response.
-
Filtration (Critical Step): Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial to remove any particulates that could block the column or tubing.[10]
Mobile Phase Preparation
-
Solvent Quality: Use only HPLC-grade solvents (e.g., acetonitrile, methanol, hexane, isopropanol) and purified water (e.g., Milli-Q or equivalent).
-
Buffer Preparation: When using buffers (e.g., ammonium formate), accurately weigh the salt and dissolve it in the aqueous phase. Adjust the pH using high-purity acids or bases (e.g., formic acid, diethylamine) as required.[14]
-
Degassing: Before use, degas all mobile phases to prevent the formation of air bubbles in the pump and detector, which causes baseline instability and flow rate inaccuracies. This can be achieved by sparging with helium, sonication under vacuum, or using an in-line degasser.
Analytical Workflow Overview
The overall process from sample analysis to data reporting follows a structured path to ensure data integrity and reproducibility.
Caption: General workflow for HPLC analysis.
Method 1: Achiral Analysis for Assay and Impurity Profiling
This Reversed-Phase HPLC (RP-HPLC) method is designed to determine the purity of this compound and quantify related impurities. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[5]
Rationale for Method Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the phenyl group of the molecule.
-
Mobile Phase: A combination of acetonitrile and a low-ionic-strength buffer (ammonium formate) is used. Acetonitrile serves as the strong organic modifier. The buffer controls the pH to ensure that the pyrrolidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[14] Formic acid is added to the organic phase to maintain pH consistency throughout the gradient.
-
Detection: The phenyl group provides UV absorbance, typically maximal around 210-220 nm and with a secondary maximum around 254 nm. Detection at a lower wavelength (e.g., 215 nm) generally provides higher sensitivity, which is crucial for detecting impurities at low levels.
Protocol: RP-HPLC for Purity
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.7 (adjusted with Formic Acid) | Buffered aqueous phase to control analyte ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 0 min: 10% B; 25 min: 90% B; 30 min: 90% B; 31 min: 10% B; 40 min: 10% B | A gradient is essential for impurity profiling to elute both polar and nonpolar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 215 nm | Wavelength for good sensitivity to the phenyl chromophore. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the initial chromatographic conditions. |
Method 2: Chiral Separation for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP).[2] The principle is the formation of transient, short-lived diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities, leading to different retention times.[15]
Rationale for Method Choices
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile and widely successful for separating a broad range of chiral compounds.[9][16][17] A column like Chiralcel® OD-H or a similar phase is a prime candidate.
-
Mobile Phase: Normal phase chromatography (using nonpolar solvents like hexane and a polar modifier like isopropanol) often provides the best selectivity for chiral separations on polysaccharide CSPs.[2][16] The alcohol modifier plays a crucial role in the hydrogen-bonding interactions necessary for chiral recognition. A small amount of a basic additive (like diethylamine) is often required for basic analytes like this compound to prevent peak tailing by blocking active sites on the silica surface.[18]
-
Detection: UV detection is used, similar to the achiral method. The primary goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.[16]
Protocol: Normal Phase Chiral HPLC
| Parameter | Condition | Rationale |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm (or equivalent) | Proven polysaccharide-based CSP for broad applicability.[16][18] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Classic normal phase system for chiral separations. Diethylamine improves peak shape for basic compounds.[18] |
| Elution Mode | Isocratic | Isocratic elution is typically sufficient and preferred for separating a simple enantiomeric pair. |
| Flow Rate | 1.0 mL/min | A standard flow rate to balance analysis time and resolution. |
| Column Temp. | 25 °C (Ambient) | Temperature can affect chiral selectivity; consistency is key. |
| Detection | UV at 220 nm | Wavelength providing a good signal-to-noise ratio. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Diluent | Mobile Phase | The ideal diluent to avoid peak distortion. |
Method Selection and Validation Strategy
The choice between an achiral and chiral method depends entirely on the analytical objective. The following diagram outlines the decision process.
Caption: Decision tree for selecting the appropriate HPLC method.
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[19] Validation is a regulatory requirement and ensures the reliability of the data.[4][20]
Key Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria (for Assay/Purity) |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | Peak purity analysis (using DAD/MS), resolution > 2 from nearest peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999.[21] |
| Accuracy | The closeness of test results to the true value (assessed by spike/recovery). | Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements (repeatability & intermediate precision). | RSD ≤ 2.0% for assay; may be higher for low-level impurities.[19] |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear. | For assay: 80-120% of test concentration. For impurities: LOQ to 120% of specification. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ~3:1.[19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
References
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
measure pyrrolidine by HPLC. Chromatography Forum. [Link]
-
Sample preparation for HPLC analysis of drug products. ResearchGate. [Link]
-
HPLC Sample Prep in 4 Steps. Lab Manager Magazine. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). ijrpr. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Method validation for the quantitative determination of three compounds using RP-HPLC. PLOS ONE. [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti. [Link]
-
Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. ijrpr. [Link]
-
Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). PubMed. [Link]
-
(s)-3-Phenylpyrrolidine hydrochloride. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijrpr.com [ijrpr.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. scbt.com [scbt.com]
- 13. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Item - Method validation for the quantitative determination of three compounds using RP-HPLC. - Public Library of Science - Figshare [plos.figshare.com]
Synthesis and Evaluation of 3-Phenylpyrrolidine Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and in vitro evaluation of 3-phenylpyrrolpyrrolidine derivatives as potential anticancer agents. It is designed to offer both the conceptual framework and detailed, actionable protocols for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction: The Therapeutic Potential of the 3-Phenylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The introduction of a phenyl group at the 3-position creates a versatile backbone that can be further functionalized to interact with various biological targets. In the context of cancer therapy, this compound derivatives have emerged as a promising class of compounds, particularly as inhibitors of the MDM2-p53 protein-protein interaction.[2][3][4][5]
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[2][3] In many cancers where p53 is not mutated, its function is often inhibited by the murine double minute 2 (MDM2) protein.[2][3][4][5] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[4][5] Small molecules that can block the MDM2-p53 interaction are therefore of significant therapeutic interest as they can reactivate p53's tumor-suppressing functions.[2][3][4][5] The this compound scaffold has proven to be an effective framework for designing potent and selective MDM2 inhibitors.[6][7][8]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through various synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and stereochemistry. Below are representative strategies that have been successfully employed.
Strategy 1: Reductive Cyclization
One common approach involves the reductive cyclization of a suitable precursor. This method offers a straightforward route to the core this compound structure.[9]
Conceptual Workflow:
Figure 1. Reductive Cyclization Workflow.
Strategy 2: Palladium-Catalyzed Hydroarylation
More recent advancements have introduced palladium-catalyzed methods for the synthesis of 3-aryl pyrrolidines.[10] This approach allows for the direct coupling of an aryl halide with a pyrroline precursor, offering a convergent and efficient route.[10]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are chosen for their efficiency in C-C bond formation through processes like the Mizoroki-Heck reaction.[10]
-
Ligand Choice: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst.
-
Base: A base is required to facilitate the catalytic cycle.
Representative Protocol: Synthesis of a Model this compound Derivative
This protocol outlines a general procedure for the synthesis of an N-substituted this compound derivative.
Materials:
-
This compound
-
Appropriate alkyl halide or acyl chloride
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Electrophile Addition: Slowly add the alkyl halide or acyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
In Vitro Evaluation of Anticancer Activity
Once synthesized, the this compound derivatives need to be evaluated for their anticancer properties. A standard cascade of in vitro assays is typically employed to assess cytotoxicity, effects on cell proliferation, and the mechanism of action.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11][12]
Experimental Workflow:
Figure 2. MTT Assay Workflow.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung) | 5.2 |
| Derivative 2 | A549 (Lung) | 12.8 |
| Derivative 1 | MCF-7 (Breast) | 8.1 |
| Derivative 2 | MCF-7 (Breast) | 25.4 |
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Mechanism of Action - p53 Reactivation:
The primary anticancer mechanism for many this compound derivatives is the reactivation of p53 by inhibiting its interaction with MDM2.[2][3][4][5]
Figure 3. MDM2-p53 Signaling Pathway.
Experimental Steps:
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents, particularly those targeting the MDM2-p53 pathway. The synthetic and in vitro testing protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of new derivatives in this chemical class. Careful execution of these methodologies will enable the identification of promising lead compounds for further preclinical and clinical development.
References
-
Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (2016). Current Topics in Medicinal Chemistry, 16(27), 3076-3101. Retrieved January 11, 2026, from [Link]
-
Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (2015). Journal of Medicinal Chemistry, 58(3), 1038-1052. Retrieved January 11, 2026, from [Link]
-
Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. (2015). Cold Spring Harbor Perspectives in Medicine, 5(5), a025809. Retrieved January 11, 2026, from [Link]
-
Natural and synthetic inhibitors of the p53-MDM2 interaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments, (109), 53752. Retrieved January 11, 2026, from [Link]
-
In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. (2015). SlideShare. Retrieved January 11, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved January 11, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved January 11, 2026, from [Link]
-
Reductive Cyclization. Synthesis of 1-Ethyl-3-phenylpyrrolidine. (1951). Journal of the American Chemical Society, 73(10), 4975-4976. Retrieved January 11, 2026, from [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16804. Retrieved January 11, 2026, from [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(12), 2901. Retrieved January 11, 2026, from [Link]
-
Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. (2019). Angewandte Chemie International Edition, 58(2), 541-545. Retrieved January 11, 2026, from [Link]
-
Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. (2019). Angewandte Chemie International Edition, 58(2), 541-545. Retrieved January 11, 2026, from [Link]
- Spiropyrrolidines as mdm2 inhibitors. (2016). Google Patents.
-
Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. (2010). Infoscience, 1-28. Retrieved January 11, 2026, from [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16804. Retrieved January 11, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. (2016). Journal of Medicinal Chemistry, 59(22), 10237-10252. Retrieved January 11, 2026, from [Link]
-
Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2012). Molecules, 17(10), 12293-12312. Retrieved January 11, 2026, from [Link]
-
A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids. (2020). Molecules, 25(18), 4249. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-Phenylpyrrolidine as a precursor for novel heterocyclic compounds
This compound is a powerful and versatile precursor for generating novel heterocyclic compounds with significant potential in drug discovery. The synthetic tractability of the amine and the increasing accessibility of C-H functionalization methods provide a robust platform for creating structurally diverse and complex molecules. [18]Future developments will likely focus on discovering new, more efficient catalytic systems for C-H functionalization, including novel biocatalytic routes, further expanding the chemical space accessible from this privileged scaffold. [16]The continued exploration of derivatives based on this core will undoubtedly lead to the discovery of next-generation therapeutic agents. [4]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Zhang, J. E., Huang, X. Y., Zhang, R. J. K., & Arnold, F. H. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Retrieved from [Link]
-
Gising, J., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). C−H functionalization reactions for the syntheses of pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular C-H functionalization of N-phenylpyrrolidine (2a) with diazoacetone using hemoproteins and variants thereof. Retrieved from [Link]
-
Yue, W., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2020, March 12). Synthesis of some new bioactive heterocycles. Retrieved from [Link]
-
Krylov, I., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. Retrieved from [Link]
-
Z-Cai, S., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. Retrieved from [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Masoudi, A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity. Retrieved from [Link]
-
Kotha, S., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Retrieved from [Link]
-
Al-Khdhair, S., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Results in Chemistry. Retrieved from [Link]
-
Bak, J., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Chemical Communications. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Bak, J., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 3-Phenylpyrrolidine Derivatives
Introduction: The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds, including potent and selective ligands for various receptors and transporters. As researchers and drug development professionals synthesize novel derivatives of this versatile core, rigorous and unambiguous structural characterization is paramount. This guide provides a detailed overview of the key spectroscopic techniques employed for the elucidation and confirmation of the chemical identity, purity, and stereochemistry of 3-phenylpyrrolpyrrolidine derivatives. Moving beyond a simple recitation of methods, these notes are designed to offer field-proven insights into the causality behind experimental choices and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the substitution pattern and stereochemistry.
¹H NMR Spectroscopy: Deciphering the Proton Environment
Causality Behind Experimental Choices: The choice of solvent is critical for obtaining high-quality ¹H NMR spectra. Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds. However, for derivatives with polar functional groups, more polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be necessary. The choice of spectrometer frequency (e.g., 300, 500, or 600 MHz) will influence the resolution of the spectrum; higher field strengths provide better separation of complex multiplets, which is particularly useful for analyzing the pyrrolidine ring protons.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
For complex spectra, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Interpretation: The ¹H NMR spectrum of a this compound derivative can be divided into two key regions: the aromatic region and the aliphatic region.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl Protons | 7.10 - 7.40 | Multiplet | The substitution pattern on the phenyl ring will influence the exact chemical shifts and multiplicities. |
| H-3 (Pyrrolidine) | 3.30 - 3.80 | Multiplet | The chemical shift is sensitive to the substituent at the 3-position and the stereochemistry. |
| H-2, H-5 (Pyrrolidine) | 2.80 - 3.50 | Multiplets | These protons are often diastereotopic and will appear as distinct multiplets. |
| H-4 (Pyrrolidine) | 1.90 - 2.50 | Multiplets | These protons are also often diastereotopic. |
| N-H (if present) | 1.50 - 4.00 | Broad Singlet | The chemical shift is highly variable and depends on concentration, solvent, and temperature. Can be confirmed by D₂O exchange. |
-
Aromatic Region (δ 7.10-7.40): The five protons of the unsubstituted phenyl group typically appear as a complex multiplet. Substitution on the phenyl ring will alter this pattern, providing valuable structural information.
-
Aliphatic Region (δ 1.90-3.80): The protons on the pyrrolidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at the chiral center (H-3) is a key diagnostic signal. The diastereotopic nature of the methylene protons at C-2, C-4, and C-5 often leads to four distinct multiplets for these eight protons.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR is less sensitive than ¹H NMR, requiring a higher sample concentration or a longer acquisition time. Proton decoupling is almost always employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The choice of solvent follows the same considerations as for ¹H NMR.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6-0.7 mL of solvent) is often beneficial.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Data Interpretation:
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives.
| Carbon(s) | Typical Chemical Shift (δ, ppm) | Notes |
| Phenyl C (quaternary) | 140 - 148 | The carbon attached to the pyrrolidine ring. |
| Phenyl C-H | 125 - 130 | Aromatic carbons. |
| C-3 (Pyrrolidine) | 40 - 50 | The chiral center. |
| C-2, C-5 (Pyrrolidine) | 45 - 60 | Carbons adjacent to the nitrogen atom. |
| C-4 (Pyrrolidine) | 30 - 40 | The remaining methylene carbon of the pyrrolidine ring. |
-
The chemical shifts of the pyrrolidine ring carbons are particularly diagnostic of the substitution pattern and stereochemistry.[1]
-
The DEPT spectra are invaluable for confirming the number of attached protons for each carbon signal, greatly aiding in the assignment process.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of fragmentation patterns.
Causality Behind Experimental Choices: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method ideal for determining the molecular weight of polar and non-volatile compounds, typically observing the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments with high accuracy.[1]
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Further dilution is often necessary.
-
EI: For volatile and thermally stable derivatives, direct infusion or coupling with gas chromatography (GC-MS) can be used.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum.
-
Data Interpretation:
-
Molecular Ion: The peak with the highest mass-to-charge ratio (m/z) in the ESI spectrum typically corresponds to the protonated molecule [M+H]⁺. In the EI spectrum, this is the molecular ion peak (M⁺·).
-
Fragmentation Patterns: The fragmentation of this compound derivatives is influenced by the phenyl and pyrrolidine rings.
-
α-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[2]
-
Loss of the Phenyl Group: Cleavage of the bond between the phenyl group and the pyrrolidine ring is a likely fragmentation pathway.
-
Ring Opening: The pyrrolidine ring can undergo fragmentation through various ring-opening mechanisms.
-
Mass Spectrometry Fragmentation Logic
Caption: Common fragmentation pathways in mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind Experimental Choices: Samples can be analyzed as neat liquids, solids (using KBr pellets or ATR), or in solution. Attenuated Total Reflectance (ATR) is often the most convenient method for both solids and liquids, requiring minimal sample preparation.
Protocol for FT-IR Analysis:
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Data Interpretation:
Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp | Absent in N-substituted derivatives. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak, sharp | Indicates the presence of the phenyl group. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong, sharp | From the pyrrolidine ring. |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak, sharp | A series of bands characteristic of the phenyl ring. |
| N-H Bend (secondary amine) | 1590 - 1650 | Medium | |
| C-N Stretch | 1020 - 1250 | Medium | |
| C-H Out-of-Plane Bend (monosubstituted benzene) | 690 - 710 and 730 - 770 | Strong | Highly diagnostic for the substitution pattern of the phenyl ring.[1] |
-
The presence of a sharp band in the 3300-3500 cm⁻¹ region is a clear indication of a secondary amine (N-H).
-
The bands in the 1450-1600 cm⁻¹ and the strong absorptions in the 690-770 cm⁻¹ region are characteristic of the monosubstituted phenyl group.[1]
-
The C-H stretching vibrations of the pyrrolidine ring appear just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[3][4] Common solvents include ethanol, methanol, and cyclohexane. It is essential to use a solvent that is transparent in the wavelength range of interest.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Data Interpretation:
-
This compound derivatives are expected to show absorption bands in the UV region due to the electronic transitions of the phenyl group.
-
The primary absorption is typically due to the π → π* transitions of the benzene ring, often observed around 250-270 nm.[5]
-
The position and intensity of these bands can be influenced by substituents on both the phenyl and pyrrolidine rings.
Chiroptical Spectroscopy: Determining Absolute Stereochemistry
Since this compound is a chiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are invaluable for determining the absolute configuration of enantiomerically pure derivatives.[6]
Causality Behind Experimental Choices: VCD and ROA are solution-phase techniques, offering an advantage over X-ray crystallography when suitable crystals cannot be obtained. The interpretation of VCD and ROA spectra relies heavily on comparison with quantum chemical calculations.[7][8]
Protocol for VCD/ROA Analysis:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ for VCD). The concentration needs to be carefully optimized for the specific instrument and sample.
-
Data Acquisition:
-
Acquire the VCD or ROA spectrum according to the instrument's standard operating procedures.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Calculate the theoretical VCD or ROA spectrum for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[7]
-
-
Data Interpretation:
-
Compare the experimental spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[9]
-
Workflow for Absolute Configuration Determination by VCD
Caption: Workflow for VCD-based absolute configuration determination.
References
-
Vibrational circular dichroism. Wikipedia. Available from: [Link]
-
Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC. Available from: [Link]
-
Probing the interaction of poly(vinylpyrrolidone) with platinum nanocrystals by UV-Raman and FTIR. PubMed. Available from: [Link]
- Taniguchi T, Monde K. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. J Pharm Anal. 2011;1(3):151-161.
-
Probing the Interaction of Poly(vinylpyrrolidone) with Platinum Nanocrystals by UV−Raman and FTIR. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
-
Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. Available from: [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available from: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available from: [Link]
-
Luber S, Reiher M. vibrational raman optical activity spectra. ETH Zurich. Available from: [Link]
-
Raman optical activity. Wikipedia. Available from: [Link]
-
Methods for Spectroscopy. ETH Zurich. Available from: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available from: [Link]
-
Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available from: [Link]
-
Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Available from: [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate. Available from: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]
-
Raman Optical Activity. ResearchGate. Available from: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. Available from: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link]
- Hug W. Raman Optical Activity: A Reliable Chiroptical Technique. CHIMIA. 2007;61(4):166-172.
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available from: [Link]
-
1H NMR Spectroscopy. University of Calgary. Available from: [Link]
-
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. NIH. Available from: [Link]
-
Vibrational circular dichroism (VCD). Bruker. Available from: [Link]
-
Raman Optical Activity Spectroscopy. ResearchGate. Available from: [Link]
-
1 H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. Available from: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]
-
3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Synthesis of Substituted Pyrrolidines and Pyrrolizidines. ACS Publications. Available from: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. Available from: [Link]
-
Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]
-
Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). PMC - NIH. Available from: [Link]
- Govindaraju V, Young K, Maudsley AA. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR Biomed. 2000;13(3):129-153.
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. MDPI. Available from: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 9. gaussian.com [gaussian.com]
Application Notes & Protocols: A Guide to In Vitro Biological Screening of 3-Phenylpyrrolidine Analogues
Introduction: The 3-Phenylpyrrolidine Scaffold in Modern Drug Discovery
The this compound moiety is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with specific biological targets. Historically, analogues based on this core have yielded potent inhibitors of monoamine transporters, leading to treatments for depression and other neuropsychiatric disorders. However, the versatility of this scaffold extends to a range of other targets, including G-protein coupled receptors (GPCRs) and enzymes.
This guide provides a comprehensive framework for the in vitro biological screening of novel this compound analogues. It is designed for researchers in drug discovery and pharmacology, offering a tiered, logical approach to characterize compound activity, from primary target engagement to secondary mechanism-of-action and early safety profiling. The protocols herein are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Tier 1: Primary Screening for Monoamine Transporter Inhibition
The most established targets for this compound analogues are the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[2] Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressants and psychostimulants.[2][3]
A primary screening cascade for this target class involves two key stages: assessing binding affinity and then confirming functional inhibition.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are a foundational method to determine if a compound physically interacts with the transporter protein.[2] These are competition assays where the test compound's ability to displace a known high-affinity radioligand from the transporter is measured. The output is typically the inhibitor constant (Kᵢ), which reflects the compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is adapted for determining the binding affinity of test compounds for the human dopamine transporter (hDAT). Similar principles apply to SERT and NET assays, using appropriate cell lines and radioligands (e.g., [³H]Imipramine for SERT).
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing hDAT.[4]
-
Radioligand: [³H]WIN 35,428 or a similar DAT-specific radioligand.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM final concentration).[5]
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Binding Buffer: Tris-HCl based buffer, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration: Glass fiber filters (GF/C) presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw hDAT-expressing cell membranes on ice. Homogenize and dilute in ice-cold binding buffer to a final protein concentration of approximately 20-50 µg per well.[5]
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of binding buffer.
-
Non-specific Binding (NSB): Add 50 µL of GBR 12909 solution.
-
Test Compound: Add 50 µL of varying concentrations of the this compound analogue.
-
-
Add Radioligand: Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).[5]
-
Add Membranes: Add 100 µL of the diluted membrane suspension to all wells.
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked GF/C filter mat using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Neurotransmitter Uptake Assays: Confirming Functional Activity
While binding assays confirm target engagement, functional uptake assays determine if this binding translates into a biological effect—namely, the inhibition of neurotransmitter transport. These assays measure the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the target transporter.[1][7]
Caption: Inhibition of dopamine reuptake by a this compound analogue.
This modern, non-radioactive protocol is suitable for high-throughput screening (HTS) and offers a simplified "mix-and-read" format.[7][8]
Materials:
-
Cells: HEK293 cells stably expressing hSERT (HEK-hSERT), seeded in a 96- or 384-well black, clear-bottom plate.[7]
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit containing a fluorescent substrate and a masking dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20mM HEPES.
-
Test Compounds: this compound analogues.
-
Positive Control: A known SERT inhibitor, such as Fluoxetine.
-
Instrumentation: A bottom-read fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed HEK-hSERT cells at a density of 40,000-60,000 cells/well in a 96-well plate and incubate overnight to form a confluent monolayer.[7]
-
Compound Addition: On the day of the assay, remove the culture medium. Add 100 µL of assay buffer containing the desired concentrations of test compounds or controls to the wells. Incubate for 10-20 minutes at 37°C to allow the compound to interact with the transporter.[7]
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add 100 µL of this solution to each well. The masking dye quenches the fluorescence of the substrate in the extracellular medium.
-
Signal Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 10-30 minutes (bottom-read mode). The signal increases as the fluorescent substrate is transported into the cells.[7]
-
Data Analysis:
-
Determine the rate of uptake (slope of the fluorescence vs. time curve).
-
Normalize the data, setting the rate in vehicle-treated wells as 100% uptake and the rate in wells with a saturating concentration of a known inhibitor (e.g., Fluoxetine) as 0% uptake.
-
Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to determine the IC₅₀ value.
-
| Assay Type | Parameter Measured | Typical Radioligand/Substrate | Key Output |
| DAT Binding | Binding Affinity | [³H]WIN 35,428, [³H]Nomifensine[2] | Kᵢ (nM) |
| SERT Binding | Binding Affinity | [³H]Imipramine, [³H]Paroxetine[6] | Kᵢ (nM) |
| NET Binding | Binding Affinity | [³H]Nisoxetine[9] | Kᵢ (nM) |
| DAT/SERT/NET Uptake | Functional Inhibition | [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine[10] or Fluorescent Substrate[7] | IC₅₀ (nM) |
Table 1: Summary of Primary Screening Assays for Monoamine Transporters.
Tier 2: Secondary Screening for Off-Target and Mechanistic Insights
Once primary activity is confirmed, it is crucial to assess selectivity and explore other potential mechanisms of action. Many CNS-active compounds interact with GPCRs or metabolic enzymes like MAO.
G-Protein Coupled Receptor (GPCR) Functional Assays
GPCRs are a major class of drug targets.[11] Screening against a panel of GPCRs can reveal desired secondary activities or undesired off-target effects. The two most common readouts are the measurement of second messengers: cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).
Caption: Regulation of cAMP production by Gs and Gi-coupled GPCRs.
This assay measures changes in intracellular cAMP levels and can detect activation of both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[12][13] Bioluminescence-based assays, such as Promega's cAMP-Glo™, are highly sensitive and robust.[12]
Principle: The assay is based on the principle that cAMP stimulates protein kinase A (PKA). In the assay system, the amount of available ATP is detected using a luciferase reaction. When cAMP levels are high, PKA is active, consuming ATP and leading to a decrease in luminescence. Conversely, when cAMP is low, PKA is less active, ATP is spared, and luminescence is high.[12]
Procedure (using cAMP-Glo™ Assay as a model):
-
Cell Culture: Plate cells expressing the GPCR of interest in a white, opaque 96- or 384-well plate.
-
Compound Treatment: Treat cells with various concentrations of the this compound analogues. Include an agonist as a positive control.
-
For Gs-coupled receptors , incubate directly.
-
For Gi-coupled receptors , first stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, then add the test compounds to measure their inhibitory effect.[14]
-
-
Cell Lysis and Detection:
-
Add the cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains PKA and the luciferase enzyme. Incubate to allow the enzymatic reactions to proceed.
-
-
Luminescence Reading: Measure the luminescence on a plate-reading luminometer. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Correlate the luminescence signal to cAMP concentrations using a standard curve. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Monoamine Oxidase (MAO) Inhibition Assay
MAO-A and MAO-B are mitochondrial enzymes that metabolize monoamines.[15] Inhibition of MAO can have therapeutic effects (e.g., in depression and Parkinson's disease) but can also cause significant side effects. Therefore, assessing activity at these enzymes is critical.
This is a simple and sensitive method suitable for HTS.[15][16]
Principle: The MAO enzyme reacts with a substrate (e.g., p-tyramine or benzylamine) to produce an aldehyde, an amine, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (like Amplex Red) into a highly fluorescent product (resorufin).[16] The increase in fluorescence is directly proportional to MAO activity.
Procedure:
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a black 96-well plate, add the MAO enzyme, HRP, the fluorescent probe, and varying concentrations of the test compound. Include a known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control.[17]
-
Incubation: Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MAO substrate (e.g., benzylamine for MAO-B) to all wells to start the reaction.[16]
-
Fluorescence Reading: Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction from the slope of the fluorescence vs. time plot. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Tier 3: Early Safety and Cytotoxicity Profiling
Early assessment of a compound's potential toxicity is essential to de-risk a drug discovery program. For CNS-targeted compounds, both general cytotoxicity and specific neurotoxicity should be evaluated.[18][19]
General Cytotoxicity: MTT and XTT Assays
MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20][21] In viable cells, these enzymes reduce a tetrazolium salt to a colored formazan product.[20]
-
MTT Assay: Forms a water-insoluble purple formazan that requires a solubilization step (e.g., with DMSO).[20][22]
-
XTT Assay: Forms a water-soluble orange formazan, eliminating the solubilization step and streamlining the protocol, making it more suitable for HTS.[20][23]
Caption: The XTT assay workflow is more streamlined than the MTT assay.
Materials:
-
Cells: A relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).
-
XTT Assay Kit: Containing XTT reagent and an electron-coupling reagent.
-
Instrumentation: Absorbance microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound analogues for a desired period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[20]
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).
In Vitro Neurotoxicity Assays
For compounds intended for CNS applications, assessing neurotoxicity is a critical step.[18] This can be evaluated using neuronal cell models (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons).
Key Endpoints for Neurotoxicity Assessment:
-
Neurite Outgrowth: A sensitive marker of neuronal health. Inhibition of neurite outgrowth can indicate neurotoxic potential. This is often assessed using high-content imaging.[24]
-
Cell Viability: Using assays like XTT or ATP-based luminescence assays (e.g., CellTiter-Glo®) specifically in neuronal cell lines.[24]
-
Calcium Homeostasis: Disruption of intracellular calcium signaling is a common mechanism of neurotoxicity. Changes in calcium levels can be monitored using fluorescent calcium indicators.[18][24]
A comprehensive neurotoxicity screen would involve treating a neuronal cell culture with the test compounds and measuring multiple endpoints in parallel to build a more complete toxicity profile.
Conclusion
The systematic in vitro screening cascade detailed in this guide provides a robust framework for characterizing novel this compound analogues. By progressing from primary target engagement and functional activity (Tier 1) to selectivity and off-target profiling (Tier 2), and finally to early safety assessment (Tier 3), researchers can efficiently identify promising lead candidates for further development. The emphasis on understanding the principles behind each assay and incorporating appropriate controls ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Kaur, N., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
-
Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristics of in vitro models vs. in vivo neurotoxicity testing. Retrieved from [Link]
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Retrieved from [Link]
-
Atterwill, C. K., & Walum, E. (1989). In vitro techniques for the assessment of neurotoxicity. Progress in neurobiology, 33(4), 285-312. Retrieved from [Link]
-
Kinoyama, I., Taniguchi, T., et al. (2013). Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry, 21(1), 70-83. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1-12.15.19. Retrieved from [Link]
-
Analytical Chemistry. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020, March 4). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]
-
MethodsX. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]
-
Phytotherapy Research. (2012, August 8). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
-
PubMed. (2023, March 15). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]
-
Cureus. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
ResearchGate. (2024, January 18). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. assaygenie.com [assaygenie.com]
- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. Neurotoxicity Assay [visikol.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. MTT assay - Wikipedia [en.wikipedia.org]
- 23. biotech-spain.com [biotech-spain.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: The 3-Phenylpyrrolidine Scaffold as a Versatile Tool in Neuroscience Research
Introduction: The Strategic Value of the 3-Phenylpyrrolidine Scaffold
In the complex landscape of central nervous system (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be selectively modified to interact with a range of biological targets — is a cornerstone of efficient therapeutic development.[1][2] The this compound motif stands out as one such scaffold. Its inherent structural properties, including a chiral center, conformational constraint, and the presence of a basic nitrogen atom, make it an ideal starting point for designing potent and selective ligands for critical neuroscience targets.
This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, chiral resolution, and its application in the development of sophisticated research tools targeting two major classes of CNS proteins: nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for probing neural circuits and developing novel therapeutics.
Section 1: Core Concepts - Synthesis and Stereochemical Integrity
The biological activity of ligands derived from this compound is critically dependent on its stereochemistry. The (R)- and (S)-enantiomers often exhibit vastly different affinities and functional activities at their target receptors. Therefore, a robust synthetic and resolution strategy is the essential first step in any research program utilizing this scaffold.
A common approach involves the synthesis of the racemic mixture followed by chiral resolution.[3] The enantioselective synthesis of substituted pyrrolidines is an active area of chemical research, aiming to provide direct access to the desired enantiomer.[3][4]
Workflow: From Racemate to Enantiopure Precursor
The following diagram illustrates a generalized workflow for obtaining the enantiomerically pure (S)-3-phenylpyrrolidine, a common precursor for many CNS ligands.
Caption: Generalized workflow for synthesis and chiral resolution.
Protocol 1: Chiral Resolution of (±)-3-Phenylpyrrolidine via Diastereomeric Salt Formation
Rationale: This protocol leverages the principle that diastereomers (complexes of a chiral acid with each enantiomer of a chiral base) have different physical properties, such as solubility.[5] By using an enantiopure chiral acid, we can selectively crystallize the salt of one enantiomer, allowing for their separation.
Materials:
-
Racemic (±)-3-Phenylpyrrolidine
-
L-(+)-Tartaric acid (enantiopure resolving agent)
-
Methanol (reagent grade)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of (±)-3-phenylpyrrolidine in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in 150 mL of warm methanol.
-
Slowly add the tartaric acid solution to the pyrrolidine solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with cold methanol, followed by diethyl ether to aid drying. This crystalline solid is enriched in the (S)-3-phenylpyrrolidine-L-tartrate salt.
-
Validation Step: The mother liquor contains the more soluble (R)-enantiomer salt. Both the solid and the liquor should be analyzed by chiral HPLC or polarimetry to determine enantiomeric excess (e.e.). Multiple recrystallizations may be necessary to achieve >99% e.e.
-
-
Liberation of the Free Base:
-
Suspend the crystallized diastereomeric salt in 100 mL of water.
-
Cool the suspension in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Extract the aqueous layer three times with 50 mL portions of DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting oil is the enantiomerically enriched (S)-3-phenylpyrrolidine. Verify purity and identity using ¹H NMR and confirm enantiomeric purity via chiral HPLC.
-
Section 2: Application in Nicotinic Acetylcholine Receptor (nAChR) Research
The α4β2 nAChR subtype is a crucial ligand-gated ion channel in the CNS, implicated in nicotine addiction, cognition, and various neurological disorders.[6][7] The this compound scaffold serves as an excellent starting point for developing selective ligands for this receptor.
Ligand Design & Interaction
Derivatives of this compound can be designed to mimic the key pharmacophoric elements of potent nAChR agonists like nicotine and epibatidine.[8] The pyrrolidine nitrogen acts as a crucial hydrogen bond acceptor, while the phenyl ring can be functionalized to optimize interactions within the receptor's binding pocket, influencing both affinity and functional activity (agonist, antagonist, or partial agonist).
Caption: Workflow from scaffold to clinical diagnostic imaging.
Summary and Future Outlook
The this compound scaffold represents a highly successful platform for the development of potent and selective modulators of key CNS targets. Its utility is rooted in its favorable structural and chemical properties, which allow for systematic modification to achieve desired pharmacological profiles. The protocols detailed here for chiral resolution, receptor binding, and functional uptake assays provide a foundational framework for researchers aiming to exploit this scaffold. Future work will undoubtedly expand its application to other CNS targets and refine the design of next-generation therapeutics and diagnostic agents for a host of neurological and psychiatric disorders.
References
- ResearchGate. (n.d.). Pyrrolidine phenyl ether derivatives used in this work (right) and nicotine structure (left).
- Zajdel, P., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-10. [Link]
-
Coldham, I., Dufour, S., Haxell, T. F., & Patel, J. J. (2002). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Angewandte Chemie International Edition in English, 41(20), 3887-9. [Link]
-
Tyukavkin, V. V., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]
-
Adekoya, O. A., et al. (2014). Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. ACS Chemical Neuroscience, 5(8), 698-708. [Link]
-
Al-Muhaimeed, A. M., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'-(Substituted phenyl) Deschloroepibatidine Analogs. Journal of Medicinal Chemistry, 55(17), 7853-63. [Link]
-
Gupta, A., et al. (2019). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Diagnostics (Basel), 9(3), 82. [Link]
-
Gnerre, C., et al. (2000). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Journal of Medicinal Chemistry, 43(23), 4397-408. [Link]
-
Lucero, L., et al. (2022). New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. ACS Chemical Neuroscience, 13(15), 2315-2326. [Link]
- ResearchGate. (n.d.). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist.
-
Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]
-
Niccolini, F., & Politis, M. (2016). Molecular Imaging of the Dopamine Transporter. Brain Topography, 29(5), 653-67. [Link]
-
Janežič, D., & Minovski, N. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 9, 327. [Link]
-
Booij, J., et al. (2012). Dopamine Transporter Imaging in Parkinson Disease: Progressive Changes and Therapeutic Modification after Anti-parkinsonian Medications. Journal of Clinical Neurology (Seoul, Korea), 8(1), 1-8. [Link]
-
Gribkoff, V. K., & Kaczmarek, L. K. (2017). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. Neuropharmacology, 120, 1-5. [Link]
- Semantic Scholar. (n.d.). Role of Drug Discovery in Central Nervous System Disorders: An Overview.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
-
Gatley, J., et al. (2014). Evolution of a Compact Photoprobe for the Dopamine Transporter Based on (±)-threo-Methylphenidate. ACS Medicinal Chemistry Letters, 5(5), 523-7. [Link]
-
Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247-1250. [Link]
Sources
- 1. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective synthesis of substituted pyrrolidines by dynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Phenylpyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success in synthesizing this valuable compound.
The pyrrolidine ring is a crucial heterocyclic scaffold found in numerous medicinal and biologically active molecules.[1][2] 3-Aryl pyrrolidines, in particular, are privileged structures with significant effects in various biological pathways, making their efficient synthesis a key focus in drug discovery.[3]
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: I am experiencing low yields in my this compound synthesis. What are the likely causes and how can I improve the outcome?
Low yields can stem from a variety of factors, from suboptimal reaction conditions to incomplete conversions or product loss during workup. Here’s a breakdown of potential issues and how to address them:
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact both the rate of reaction and the formation of side products. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the desired product.
-
Solution: Systematically screen a range of temperatures to find the optimal balance. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature for maximum conversion with minimal byproduct formation.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of your starting materials is critical. An excess of one reagent may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of unwanted side products.
-
Solution: Carefully calculate and measure the molar equivalents of each reagent. Consider performing a series of small-scale reactions with varying stoichiometric ratios to identify the optimal balance for your specific synthetic route.
-
-
Inefficient Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount.[4] Catalyst deactivation can occur due to impurities in the reagents or solvent, or from prolonged exposure to high temperatures.
-
Solution: Ensure the use of high-purity, anhydrous solvents and reagents. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or increasing the catalyst loading. For palladium-catalyzed reactions, the choice of ligand can also significantly influence the outcome.[3]
-
-
Product Loss During Workup and Purification: Significant amounts of your product can be lost during extraction and purification steps.
-
Solution: Optimize your extraction procedure by ensuring the correct pH for aqueous washes to minimize the solubility of your product in the aqueous layer. During column chromatography, select a solvent system that provides good separation between your product and impurities to avoid collecting mixed fractions.[5] Recrystallization, if applicable, should be performed with a minimal amount of a suitable hot solvent to maximize recovery.[5]
-
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
Impurity formation is a common challenge. The first step is to identify the structure of the impurity, often through techniques like NMR spectroscopy and mass spectrometry. Once identified, you can often deduce the side reaction responsible and take steps to mitigate it.
-
Common Side Reactions:
-
Over-alkylation or Multiple Substitutions: In reactions involving alkylating agents, it's possible for the product to react further, leading to multiple substitutions.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution, leading to unsaturated byproducts.
-
Oxidation: Some intermediates or products may be sensitive to air or oxidizing agents present in the reaction mixture.
-
-
Strategies for Minimizing Impurities:
-
Control of Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts from subsequent reactions.
-
Use of Protective Groups: If your starting materials have multiple reactive sites, using protecting groups can ensure that the reaction occurs only at the desired position.
-
Degassing Solvents: For reactions sensitive to oxygen, degassing the solvent prior to use can prevent oxidation of sensitive compounds.
-
Q3: My purification by column chromatography is proving difficult, with poor separation of my product from impurities. What can I do to improve this?
Poor separation on a silica gel column is a frequent issue that can often be resolved by optimizing the mobile phase or column parameters.[5]
-
Mobile Phase Optimization: The polarity of the mobile phase is crucial for good separation.[5]
-
Solution: Use TLC to screen different solvent systems and ratios. A good starting point for many pyrrolidine derivatives is a mixture of ethyl acetate and hexane.[5] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your desired product, which generally provides the best separation on a column.[5]
-
-
Column Packing and Loading: An improperly packed column or a poorly loaded sample can lead to band broadening and co-elution of compounds.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column in a narrow band.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the most common synthetic routes to this compound?
Several synthetic strategies can be employed to synthesize this compound and its derivatives. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Common approaches include:
-
Palladium-Catalyzed Hydroarylation: This method involves the reaction of N-alkyl pyrrolines with aryl halides in the presence of a palladium catalyst to directly form 3-aryl pyrrolidines.[3]
-
1,3-Dipolar Cycloaddition: The reaction of in-situ generated azomethine ylides with electron-deficient olefins is a powerful method for constructing the pyrrolidine ring.[1][4]
-
Reductive Amination: The cyclization of suitable amino-ketone precursors via reductive amination is another viable route.[6]
-
From Commercially Available Precursors: Multi-step syntheses often start from commercially available precursors like 4-phenylpyrrolidin-2-one or derivatives of proline.[7][8][9]
What are the key safety precautions to consider during the synthesis of this compound?
As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific hazards to be aware of during this compound synthesis include:
-
Handling of Reagents: Some reagents, such as phenyl isothiocyanate, are lachrymators and should be handled in a well-ventilated fume hood.[10] Strong bases like sodium hydride are pyrophoric and require careful handling under an inert atmosphere.[7]
-
Solvent Hazards: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols & Data
Below are representative experimental protocols for key steps in the synthesis of this compound derivatives.
Table 1: Comparison of Synthetic Routes for N-phenylpyrrolidine-1-carbothioamide[10]
| Parameter | Route 1: Direct Thiocarbamoylation | Route 2: Amide Formation and Thionation |
| Starting Materials | Pyrrolidine, Phenyl isothiocyanate | Pyrrolidine, Phenyl isocyanate, Lawesson's reagent |
| Number of Steps | 1 | 2 |
| Overall Yield | ~80% | ~74% (estimated) |
| Reaction Conditions | Refluxing ethanol | Step 1: Room temperature; Step 2: Room temperature to reflux |
| Advantages | - High atom economy- Single-step synthesis- Good yield | - Avoids direct handling of phenyl isothiocyanate- Modular approach |
| Disadvantages | - Phenyl isothiocyanate is a lachrymator | - Two-step process reduces overall yield- Lawesson's reagent can be odorous |
Protocol 1: General Procedure for N-Alkylation of 4-Phenylpyrrolidin-2-one[7]
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add the appropriate alkylating agent (e.g., ethyl chloroacetate) dropwise.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling[8]
-
Combine the aryl bromide, the corresponding arylboronic acid, cesium carbonate, and [bis(diphenylphosphino)ferrocene]dichloro palladium(II) in a mixture of dioxane and water (10:1).
-
Heat the reaction mixture at 105 °C for 6 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways
Diagrams can be powerful tools for understanding complex reaction schemes. Below are Graphviz representations of common synthetic transformations.
Caption: Route 1: Direct Thiocarbamoylation.
Caption: Route 2: Amide Formation and Thionation.
References
- Technical Support Center: Purification of (E)-3-Phenyl-1-(pyrrolidino) - Benchchem.
- Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks.
- synthesis and characterization of novel phenylpyrrolidinone derivatives - Benchchem.
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv.
- Pyrrolidine synthesis - Organic Chemistry Portal.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI.
- comparative study of different synthetic routes to N-phenylpyrrolidine-1-carbothioamide - Benchchem.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
- Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC - NIH.
- (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR - Sigma-Aldrich.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors - PubMed.
- This compound | 936-44-7 - Sigma-Aldrich.
- Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed.
- Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists - PubMed.
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Gabriel synthesis troubleshooting : r/Chempros - Reddit.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Phenylpyrrolidine by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 3-phenylpyrrolidine. As a versatile building block in pharmaceutical synthesis, obtaining high-purity this compound is crucial for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic principles and extensive field experience to ensure you can navigate the common and complex challenges associated with this purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Question 1: My this compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What's happening and how can I fix it?
Answer:
This is a classic issue encountered when purifying basic compounds like amines on acidic stationary phases such as silica gel.[4] The secondary amine of the pyrrolidine ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to tailing or streaking on the TLC plate and broad, poorly resolved peaks during column chromatography.
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of this compound readily accepts a proton from the acidic silanol groups of the silica gel, leading to strong adsorption.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4][5]
-
Recommended Modifier: Triethylamine (TEA) is the industry standard for this purpose. A concentration of 0.5-2% (v/v) in your eluent is typically sufficient.
-
Mechanism of Action: The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This prevents the this compound from binding too strongly, allowing it to move more freely through the column and resulting in sharper bands and better separation.
-
-
Use of a Deactivated Stationary Phase:
-
Alumina (Basic or Neutral): If tailing persists even with a basic modifier, consider using a different stationary phase. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines.[6]
-
Treated Silica Gel: Commercially available deactivated silica gels, such as those treated with amines, can also be used.
-
Experimental Protocol: Optimizing Your TLC with a Basic Modifier
-
Prepare two identical TLC developing chambers.
-
In the first chamber, use your standard mobile phase (e.g., 20% ethyl acetate in hexanes).
-
In the second chamber, use the same mobile phase but add 1% triethylamine.
-
Spot your crude this compound on two separate TLC plates.
-
Develop one plate in each chamber.
-
Visualize the plates (details in the FAQ section) and compare the spot shapes. The plate developed with the triethylamine-modified eluent should show significantly reduced streaking.
Question 2: I'm losing a significant amount of my this compound on the column. My yield is very low, even though the TLC shows good separation. Where is my product going?
Answer:
Product loss during column chromatography can be attributed to several factors, especially when dealing with amines.
Potential Causes and Solutions:
-
Irreversible Adsorption: As discussed in the previous question, strong binding to the silica gel can lead to a portion of your product never eluting from the column.[7]
-
Solution: The use of a basic modifier like triethylamine is the primary solution to this problem.[5]
-
-
Compound Instability on Silica Gel: Although this compound is generally stable, some crude reaction mixtures may contain impurities that can catalyze its degradation on the acidic surface of the silica gel.[7]
-
Solution: Perform a stability test. Dissolve a small amount of your crude product in your chosen mobile phase and add a small amount of silica gel. Stir for a few hours, then run a TLC of the solution against a sample of the crude product that was not exposed to silica gel. If new spots appear or the product spot diminishes, this indicates degradation. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[6]
-
-
Improper Column Packing or Loading: A poorly packed column with channels or cracks can lead to poor separation and mixed fractions, which are often discarded, resulting in lower yields. Similarly, using too much solvent to load your sample can cause the initial band to be too broad, leading to the same issue.[8]
-
Solution:
-
Packing: Ensure your silica gel is packed as a uniform slurry to avoid air bubbles and channels.[6]
-
Loading: Dissolve your crude product in the minimum amount of solvent. For better results, consider "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[8]
-
-
Workflow for Dry Loading:
Caption: Workflow for dry loading a sample onto a chromatography column.
Question 3: My purified this compound is a yellow or brown oil, but the literature reports it as a colorless liquid. What is causing the discoloration?
Answer:
Discoloration is a common sign of impurities. For amines like this compound, this often points towards oxidation.
Potential Causes and Recommended Actions:
-
Air Oxidation: Amines are susceptible to air oxidation, which can form colored impurities.[4] This can happen during the reaction, workup, or purification.
-
Action: While it is difficult to completely exclude air, try to minimize exposure. During solvent removal after chromatography, avoid excessive heating. If possible, bubble nitrogen or argon through your combined fractions before rotary evaporation. For long-term storage, keep the purified product under an inert atmosphere (nitrogen or argon) at the recommended temperature of 4°C.[9][10]
-
-
Highly Colored Impurities: Your starting materials or reaction byproducts might be highly colored, and a small amount co-eluting with your product can cause significant discoloration.
-
Action:
-
Optimize Chromatography: Try a shallower solvent gradient or a different solvent system to improve the resolution between your product and the colored impurity.
-
Charcoal Treatment: Before chromatography, you can try dissolving the crude product in a suitable solvent and stirring it with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb many colored impurities. Filter the charcoal off through a pad of celite before proceeding with chromatography. Caution: Charcoal can also adsorb your product, so use it sparingly and expect some yield loss.
-
-
-
Stain Residue: If you are using a staining agent to visualize your TLC plates, ensure that you are not inadvertently contaminating your bulk product.
-
Action: This is an unlikely source of bulk contamination but is worth considering. Ensure good laboratory practice by keeping staining reagents separate from your purification setup.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the polarity of this compound, a typical starting eluent would be in the range of 10-30% ethyl acetate in hexanes. Crucially, always add 0.5-2% triethylamine to this mixture to prevent streaking. [4][5] The optimal ratio should be determined by TLC analysis first. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[11]
| Solvent System Component | Purpose | Typical Starting Concentration |
| Hexanes/Heptane | Non-polar mobile phase component | 70-90% |
| Ethyl Acetate | Polar mobile phase component | 10-30% |
| Triethylamine (TEA) | Basic modifier to prevent tailing | 0.5-2% |
Q2: How can I visualize this compound on a TLC plate? It's not strongly UV active.
A2: While the phenyl group in this compound does provide some UV activity, it may not be strong enough for dilute samples.[12] Several chemical stains are highly effective for visualizing amines.[13][14]
-
Ninhydrin Stain: This is an excellent stain for primary and secondary amines.[14][15] It reacts with the amine to produce a characteristic colored spot (often purple or reddish-brown) upon heating.[13]
-
Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[14]
-
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, including amines.[15] It will appear as a yellow or brown spot on a purple background.
-
Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[15]
-
-
Vanillin Stain: This is another general-purpose stain that can detect amines and often gives a range of colors for different compounds.[12]
-
Recipe: 6 g of vanillin, 1.5 mL of concentrated sulfuric acid, and 95 mL of 96% ethanol.[13]
-
TLC Visualization Workflow:
Caption: A typical workflow for visualizing a TLC plate.
Q3: Should I use gravity chromatography or flash chromatography?
A3: For most laboratory-scale purifications (milligrams to several grams), flash chromatography is the preferred method.[16] It is significantly faster than gravity chromatography because it uses positive pressure (from compressed air or nitrogen) to force the mobile phase through the column. This increased flow rate reduces the time the compound spends on the column, which can minimize the risk of degradation and diffusion, leading to sharper bands and better separation.[17]
Q4: What are the common impurities I should expect in a crude this compound sample?
A4: The impurities will largely depend on the synthetic route used to prepare the this compound.[18] However, some general classes of impurities to be aware of include:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Byproducts: Side reactions can lead to the formation of structurally related impurities.
-
Reagents: Reagents used in the synthesis may carry over.
-
Degradation Products: As mentioned, oxidation or decomposition of the product can lead to impurities.[19]
Understanding the potential impurities from your specific synthesis is key to developing a successful purification strategy.
Q5: Can I use reversed-phase chromatography to purify this compound?
A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly for more polar impurities. In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. To get good peak shape for a basic compound like this compound, the mobile phase usually needs to be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the amine. This ensures consistent interaction with the stationary phase and prevents tailing. The choice between normal-phase and reversed-phase depends on the nature of the impurities you are trying to remove.[20]
References
-
ChemicalDesk. (2011). TLC stains for amines. Available at: [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Column chromatography. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available at: [Link]
-
PubMed. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Available at: [Link]
-
LibreTexts Chemistry. (2023). B. Column Chromatography. Available at: [Link]
-
LibreTexts Chemistry. (2021). 2.4: TLC-ANALYSIS. Available at: [Link]
-
Shimadzu. (n.d.). Preparing the Mobile Phases. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-3-phenylpyrrolidine. PubChem. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2025). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines. Available at: [Link]
-
Esteve. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Available at: [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]
-
YouTube. (2020). TLC of Analgesics Experiment Part 3, Visualizing Spots. Available at: [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
PubMed. (n.d.). Related impurities in peptide medicines. Available at: [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Available at: [Link]
-
PubMed. (n.d.). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 936-44-7 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Pyrrolidine synthesis [organic-chemistry.org]
- 19. documents.lgcstandards.com [documents.lgcstandards.com]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Recrystallization of 3-Phenylpyrrolidine Derivatives
Welcome to the technical support center for the purification of 3-Phenylpyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical final step of purification: recrystallization. As a class of compounds vital to pharmaceutical development, particularly in targeting neurological disorders, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Core Principles: Recrystallization of Amines
Recrystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4] For this compound derivatives, the presence of the basic nitrogen atom in the pyrrolidine ring introduces specific challenges and opportunities. These compounds can hydrogen bond and their polarity can be manipulated, which are key factors in solvent selection and technique optimization.[5]
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common and frustrating issues encountered during the recrystallization of this compound derivatives.
Question 1: "My compound 'oiled out' instead of forming crystals. What happened and how do I fix it?"
Answer: "Oiling out" is a frequent problem, especially with compounds that have low melting points or are significantly impure.[6] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice because the temperature of the solution is still higher than the melting point of your compound at the point of saturation.[7] Impurities can also suppress the melting point of the mixture, exacerbating this issue.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is too supersaturated, or it cooled too quickly.
-
Solution A (Reduce Supersaturation): Re-heat the solution until the oil redissolves completely. Add a small amount (1-5% total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[7][8]
-
Solution B (Slow Cooling): Insulate the flask. After heating, place the flask on a cork ring or a few paper towels and cover it with a watch glass. This slows the rate of cooling, giving the molecules sufficient time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[6][7]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent is higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. If you are using a solvent system like Toluene (b.p. 111 °C), consider switching to a lower-boiling alternative that still provides the required solubility profile, such as Ethyl Acetate (b.p. 77 °C).[5]
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: If the oil persists, recover the compound by removing the solvent under reduced pressure. Attempt to purify the crude material first using a different technique, such as flash column chromatography, to remove the impurities that may be inhibiting crystallization.[9]
-
Question 2: "No crystals have formed, even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?"
Answer: The failure of crystals to form from a cooled, saturated solution is typically due to one of two reasons: the solution is not actually supersaturated (too much solvent was used), or the nucleation process has a high activation energy barrier (a supersaturated state exists, but crystal growth hasn't initiated).[6][10]
Causality & Solutions:
-
Excess Solvent: This is the most common reason for poor or no yield.[6][10] Even a small excess of solvent can keep the entire compound in solution, even at low temperatures.[4]
-
Solution: Reduce the solvent volume. Gently heat the solution to boil off a portion of the solvent (10-20% of the volume). Then, allow the more concentrated solution to cool again. Be sure to do this in a fume hood and use a boiling chip to prevent bumping.[6]
-
-
Supersaturation: The solution is supersaturated, but requires an initiation event for crystal growth.
-
Solution A (Induce Nucleation by Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[7][10]
-
Solution B (Seed Crystals): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.[10][11]
-
Solution C (Drastic Cooling): If gentle cooling fails, sometimes a "shock" cooling in a dry ice/acetone bath can induce nucleation. However, this may lead to the formation of very small crystals which can trap impurities.
-
Question 3: "My yield is very low (< 30%). Where did my compound go?"
Answer: A low yield is a frustrating outcome that indicates a significant portion of your product was lost during the process. While some loss is inevitable due to the compound's residual solubility in the cold solvent, a very low yield points to a procedural error.[10]
Causality & Solutions:
-
Using Too Much Solvent: As discussed in the previous question, this is a primary cause of low yield. Your compound remains dissolved in the mother liquor.[4][7]
-
Solution: Before discarding the mother liquor (the filtrate), test it by placing a drop on a watch glass. If a significant amount of solid residue remains after the solvent evaporates, your compound is still in solution. You can attempt a "second crop" crystallization by reducing the solvent volume and re-cooling.[7]
-
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration.
-
Solution: This happens when the solution cools too quickly during filtration. Ensure you use a pre-heated funnel (stemless is best) and filter the hot solution as quickly as possible. If crystals do form, you can try washing them through with a small amount of hot solvent.
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of your product.[10][12]
-
Solution: Always use a minimal amount of ice-cold solvent for washing. Ensure the solvent has been sitting in an ice bath to reach thermal equilibrium.
-
Question 4: "My this compound derivative is a stubborn oil/low-melting solid that won't crystallize from any standard solvent. What's the next step?"
Answer: This is a common issue with amines, which can be resistant to forming a stable crystal lattice in their freebase form.[8][13] The most effective strategy in this scenario is to convert the amine into a salt.
Expert Insight: The basic nitrogen of the pyrrolidine ring can be protonated with an acid to form an ammonium salt (e.g., a hydrochloride or hydrobromide salt). These salts are ionic, have much higher melting points, and exhibit significantly different solubility profiles, often being highly crystalline.[8]
Protocol for Salt Formation & Recrystallization:
-
Dissolve the crude amine freebase in a suitable, relatively non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes/ethyl acetate).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will often precipitate immediately as a solid.
-
Collect the precipitated salt by vacuum filtration.
-
Now, perform the recrystallization on this salt using a more polar solvent system, such as ethanol, methanol, or isopropanol/water mixtures. The salt will have very different solubility properties than the freebase, so you will need to perform new solvent screening tests.
Experimental Protocols & Data
Workflow for Recrystallization of this compound Derivatives
Caption: General workflow for single-solvent recrystallization.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability for this compound Derivatives |
| Water | 100 | Very High | Generally unsuitable for freebase form, but excellent for recrystallizing hydrochloride or other polar salts.[5] |
| Ethanol | 78 | High | A good starting point. Often used in combination with water as an antisolvent.[14][15] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Can form solvates.[11] |
| Isopropanol (IPA) | 82 | Medium-High | Versatile solvent, often provides good results. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Can be paired with hexanes. |
| Toluene | 111 | Low | Good for less polar derivatives. High boiling point can increase risk of oiling out.[5] |
| Hexanes/Heptane | ~69 / ~98 | Very Low | Typically used as an "anti-solvent" in a two-solvent system to induce precipitation.[14] |
| Acetone | 56 | Medium-High | Very effective solvent, but its low boiling point can make it difficult to maintain a hot saturated solution without significant evaporation.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent to start with? A: The principle of "like dissolves like" is a good starting point.[10] Since this compound derivatives have both a non-polar phenyl ring and a polar amine group, solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are often successful. The best empirical method is to perform small-scale solubility tests: take a few milligrams of your crude product and test its solubility in ~0.5 mL of various solvents at room temperature and then upon heating. An ideal solvent dissolves the compound when hot but not when cold.[16]
Q2: What is a two-solvent (or anti-solvent) recrystallization, and when should I use it? A: This method is used when no single solvent has the ideal solubility properties. You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[17] This is useful for compounds that are too soluble in one class of solvents and not soluble enough in another. A common pair for this class of compounds would be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexanes (anti-solvent).
Q3: Can I use decolorizing carbon to remove colored impurities? A: Yes. If your solution has a colored tint after dissolving but the pure compound is known to be colorless, you can use a small amount of activated charcoal. After dissolving your compound in the hot solvent, let the solution cool slightly, then add the charcoal (a spatula tip is usually enough). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[3] CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q4: How can I confirm the purity of my recrystallized product? A: There are several methods to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate, with no visible impurities that were present in the crude material.
-
Spectroscopic Analysis (NMR, MS): Techniques like ¹H NMR and Mass Spectrometry can confirm the structure and identify the presence of any remaining impurities.[18]
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
- Research Starters. (n.d.). Recrystallization (chemistry). EBSCO.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
- University of California, Irvine. (n.d.). Recrystallization.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Swarthmore College. (n.d.). Recrystallization-1.pdf.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). synthesis and characterization of novel phenylpyrrolidinone derivatives.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. praxilabs.com [praxilabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. scispace.com [scispace.com]
- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in 3-Phenylpyrrolidine reactions
Welcome to the technical support center for 3-Phenylpyrrolidine reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your synthetic routes.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific challenges encountered during common transformations of this compound, providing insights into the root causes of byproduct formation and actionable protocols for their minimization.
Issue 1: Over-alkylation in N-Alkylation Reactions
Question: I am attempting to mono-alkylate this compound, but I am consistently observing the formation of a quaternary ammonium salt and other poly-alkylated species. How can I improve the selectivity for the desired secondary or tertiary amine?
Root Cause Analysis: Over-alkylation is a common problem when reacting amines with alkyl halides.[2][3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, which can further react to form a quaternary ammonium salt.[4] This "runaway" reaction leads to a mixture of products and reduces the yield of the desired compound.[3][4]
Mitigation Strategies:
-
Control of Stoichiometry:
-
Use of Excess Amine: Employing a large excess of this compound can statistically favor the mono-alkylation product by increasing the probability of the alkylating agent reacting with the starting material rather than the product. However, this is not always atom-economical.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.
-
-
Choice of Reaction Conditions:
-
Solvent and Base Optimization: The choice of solvent and base can significantly influence the reaction outcome. A careful optimization of these parameters is recommended.[2] For instance, using a weaker base or a solvent that does not favor the solubility of the product amine can sometimes slow down the rate of the second alkylation.
-
-
Alternative Alkylation Methods:
-
Reductive Amination: This is a highly effective method for controlled N-alkylation and avoids the issue of over-alkylation.[5] The reaction proceeds through the formation of an iminium intermediate, which is then reduced in situ.[6][7] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanobohydride (NaBH3CN).[5][6][8]
-
Experimental Protocol: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add acetic acid (0.1 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Alkylation Method | Desired Product Yield (%) | Over-alkylation Byproduct (%) | Reference |
| Direct Alkylation (CH3I, K2CO3) | 40-60 | 20-30 | [4] |
| Reductive Amination (HCHO, STAB) | >90 | <5 | [5] |
Visualization:
Caption: Comparison of direct alkylation and reductive amination pathways.
Issue 2: Formation of Enamine Byproducts
Question: During a reaction involving this compound and a carbonyl compound, I am observing the formation of a significant amount of an enamine byproduct. What conditions favor enamine formation and how can I avoid it?
Root Cause Analysis: Enamines are formed from the reaction of a secondary amine, like this compound, with an aldehyde or a ketone.[9][10] This reaction is often acid-catalyzed and involves the elimination of a water molecule.[10][11] While enamines are useful synthetic intermediates, their formation can be an undesired side reaction if the goal is, for example, a direct aldol-type addition.
Mitigation Strategies:
-
Control of pH: Enamine formation is typically favored under mildly acidic conditions which are necessary to catalyze the dehydration step.[10] Conducting the reaction under neutral or basic conditions can disfavor enamine formation.
-
Water Removal: The formation of an enamine is a condensation reaction that releases water.[9] If enamine formation is desired, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) drives the equilibrium towards the product.[10] Conversely, to avoid enamine formation, ensuring the presence of water or not actively removing it can be beneficial.
-
Reaction Temperature: Higher temperatures generally favor elimination reactions, including the dehydration step in enamine formation. Running the reaction at a lower temperature may reduce the rate of enamine formation.
Experimental Protocol: Minimizing Enamine Formation in an Aldol-type Reaction
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 eq.) in a dry, aprotic solvent such as THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.0 eq.) to deprotonate at the alpha-carbon.
-
After stirring for 30-60 minutes at -78 °C, add the carbonyl compound (1.0 eq.) dropwise.
-
Allow the reaction to proceed at -78 °C for the desired time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Visualization:
Caption: Reaction conditions influencing enamine vs. desired product formation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercially available this compound?
A1: Commercially available this compound may contain impurities arising from its synthesis. Potential impurities could include starting materials, regioisomers (if the synthesis is not perfectly selective), and byproducts from side reactions. It is always recommended to check the certificate of analysis (CoA) provided by the supplier. For critical applications, purification by distillation or column chromatography may be necessary.
Q2: How can I effectively monitor the progress of my this compound reaction and identify byproducts?
A2: A combination of analytical techniques is often the most effective approach for reaction monitoring and byproduct identification.[12][13][14][15][16]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of intermediates and byproducts, which aids in their structural elucidation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated byproducts.[12][17]
Q3: I am performing an N-acylation reaction with this compound and an acyl chloride, but the yield is low. What could be the issue?
A3: Low yields in N-acylation reactions can be due to several factors:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by moisture. Ensure that your solvent and glassware are dry and the reaction is run under an inert atmosphere.
-
Formation of a Hydrochloride Salt: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid, which will protonate the starting amine, rendering it non-nucleophilic. It is crucial to use a base (e.g., triethylamine, pyridine, or an excess of this compound) to scavenge the HCl produced.
-
Amide Hydrolysis: While amides are generally stable, under harsh acidic or basic workup conditions, they can hydrolyze back to the carboxylic acid and amine.[18][19][20][21][22] Ensure your workup conditions are mild.
Q4: Can I use this compound in palladium-catalyzed cross-coupling reactions?
A4: Yes, this compound can be used as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. However, challenges can arise:
-
Catalyst Inhibition: The amine can sometimes coordinate to the palladium center and inhibit catalytic activity. The choice of ligand is crucial to facilitate the desired reductive elimination and prevent catalyst deactivation.
-
Side Reactions: Under the basic conditions often employed, side reactions such as elimination or enamine formation can occur, depending on the substrate. Careful optimization of the base, solvent, temperature, and ligand is necessary to achieve high yields.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
References
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Enamines - Making Molecules. Available from: [Link]
-
Enamine Formation - MSU chemistry. Available from: [Link]
-
Enamines - Master Organic Chemistry. Available from: [Link]
-
23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction - Chemistry LibreTexts. Available from: [Link]
-
Enamine - Wikipedia. Available from: [Link]
-
Ch22: Alkylation of Amines. Available from: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. Available from: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available from: [Link]
-
Amine alkylation - Wikipedia. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
-
Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available from: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available from: [Link]
-
Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. Available from: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available from: [Link]
-
mechanism of amide hydrolysis - YouTube. Available from: [Link]
-
Reductive Amination - Wordpress. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Impurity Profiling in different analytical techniques. - IJNRD. Available from: [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp 3 )–H functionalization of tertiary amines - RSC Publishing. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available from: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enamine Formation [www2.chemistry.msu.edu]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. ijnrd.org [ijnrd.org]
- 14. biotech-spain.com [biotech-spain.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biomedres.us [biomedres.us]
- 17. mdpi.com [mdpi.com]
- 18. savemyexams.com [savemyexams.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Phenylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable scaffold. As a key structural motif in various pharmacologically active compounds, including dopamine and serotonin receptor ligands, the efficient synthesis of this compound is of critical importance.[1][2]
This document moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting. We will explore the common pitfalls in popular synthetic routes and offer field-proven solutions to help you optimize your reaction outcomes.
Section 1: Overview of Common Synthetic Routes
Low yields in any synthesis often trace back to the chosen route and its inherent challenges. Understanding the landscape of available methods is the first step in troubleshooting. The synthesis of this compound is typically approached via a few key pathways, each with distinct advantages and disadvantages.
| Synthetic Route | Key Precursors | Typical Reagents | Pros | Cons & Common Failure Points | Typical Yield |
| Route 1: Reduction of Phenylsuccinimide | Phenylsuccinic acid, Aniline | Thionyl chloride, Acetyl chloride, LiAlH₄, BH₃·THF | Readily available starting materials. | Harsh reducing agents required; over-reduction is possible; incomplete cyclization of succinanilic acid. | 40-70% |
| Route 2: Reductive Amination | Phenylsuccinaldehyde or related diketones | Ammonia/amine source, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Milder conditions; avoids harsh hydrides.[3][4][5] | Formation of side products like pyrroles; incomplete reaction; stereoselectivity issues.[3] | 50-80% |
| Route 3: Grignard Reaction | 3-Chloropyrrolidine derivatives, Phenylmagnesium bromide | Magnesium, Bromobenzene, Protected pyrrolidine | Forms the C-C bond directly. | Highly sensitive to moisture and air; initiation can be difficult; side product (biphenyl) formation.[6][7] | 30-60% |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis of this compound. The questions are categorized by experimental stage to help you quickly identify and resolve your specific problem.
Category A: Starting Materials & Reagents
Q1: My yield is consistently low when starting from phenylsuccinic acid and aniline. What is the most likely cause?
A1: The primary issue in this route is often the incomplete formation of N-phenylsuccinimide before the reduction step. The initial reaction forms succinanilic acid, which must be cyclized.
-
Causality: Direct reduction of succinanilic acid with powerful hydrides like LiAlH₄ will reduce the carboxylic acid and the amide, but it is an inefficient pathway that can lead to a mixture of products. The intended substrate for the final reduction is the cyclic imide.
-
Troubleshooting Steps:
-
Confirm Cyclization: Before reduction, ensure the formation of N-phenylsuccinimide. This is typically achieved by heating succinanilic acid with a dehydrating agent like acetyl chloride.[8]
-
Isolate the Intermediate: Isolate and purify the N-phenylsuccinimide intermediate. Confirm its identity and purity via melting point or NMR before proceeding with the reduction. The melting point should be sharp, around 154-156 °C.[8]
-
Protocol: A reliable method involves heating succinanilic acid with acetyl chloride, allowing the product to crystallize upon cooling, and then washing with ether to remove impurities.[8]
-
Q2: My Grignard reaction with a pyrrolidine electrophile fails to initiate or gives a very low yield. What can I do?
A2: Grignard reactions are notoriously sensitive to atmospheric conditions. The most common cause of failure is the presence of water or oxygen, which quenches the highly basic Grignard reagent.[6][7]
-
Causality: The Grignard reagent (R-MgX) is a strong base and will be instantly protonated by even trace amounts of water, forming an alkane (benzene, in this case) and Mg(OH)X. This consumes the reagent before it can react with your electrophile.
-
Troubleshooting Workflow:
-
Glassware Preparation: All glassware must be rigorously dried. Oven-dry all flasks, condensers, and addition funnels overnight at >120 °C and assemble them hot under a stream of dry nitrogen or argon.
-
Solvent Purity: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system.
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a dry glass rod in the reaction flask (under inert gas) to expose a fresh surface. A small crystal of iodine can also be added as an initiator.[6]
-
Initiation: Add a small portion of your bromobenzene solution to the magnesium and gently warm the flask. Look for signs of reaction (cloudiness, bubbling) before continuing with the slow addition of the remaining halide.
-
Q3: My reducing agent (e.g., LiAlH₄, NaBH₄) seems to be underperforming, leading to an incomplete reaction. Why?
A3: Metal hydrides are highly reactive towards moisture. Improper storage or handling is the most common reason for reduced activity.
-
Causality: Lithium aluminum hydride (LiAlH₄) and other borohydrides react with water to produce hydrogen gas and metal hydroxides/oxides, consuming the active hydride.
-
Preventative Measures & Solutions:
-
Proper Storage: Store hydrides in a desiccator under an inert atmosphere.
-
Fresh Reagent: Use a freshly opened bottle of the reducing agent or a standardized solution if possible.
-
Reaction Setup: Add the solid hydride to your anhydrous solvent under a positive pressure of inert gas. Never leave the reagent bottle open to the air.
-
Titration: For critical small-scale reactions, the activity of LiAlH₄ solutions can be determined by titration prior to use.
-
Category B: Reaction Conditions
Q4: My TLC plate shows a complex mixture of products with many spots. What are the likely side reactions in a reductive amination pathway?
A4: Reductive amination, while efficient, can be prone to side reactions if not properly controlled. The primary side product is often a pyrrole, formed via a Paal-Knorr type condensation, especially at elevated temperatures.[3]
-
Causality: The intermediate formed from the reaction of a 1,4-dicarbonyl compound with an amine can undergo dehydration and aromatization to form a stable pyrrole ring, which competes with the desired reduction to a pyrrolidine.
-
Optimization Strategies:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are more reactive at the slightly acidic pH that favors iminium ion formation.[5][9]
-
Temperature Control: Run the reaction at room temperature or below. Higher temperatures favor the elimination reaction that leads to pyrrole formation.
-
pH Control: Maintain a mildly acidic pH (around 5-6). This protonates the carbonyl, activating it for amine addition, and promotes the formation of the iminium ion, which is the species that gets reduced.[9]
-
Q5: The reduction of N-phenylsuccinimide with LiAlH₄ is giving me a messy reaction and low yield. How can I improve this specific step?
A5: The reduction of an imide to a cyclic amine is a powerful but aggressive transformation. Poor temperature control and incorrect stoichiometry are common failure points.
-
Causality: LiAlH₄ is a highly reactive, non-selective reducing agent. The reaction is very exothermic. If the addition is too fast or cooling is inadequate, the temperature can rise uncontrollably, leading to decomposition of the starting material, product, and solvent.
-
Protocol for Improvement:
-
Inverse Addition: Add a solution of the N-phenylsuccinimide in anhydrous THF dropwise to a stirred slurry of LiAlH₄ in THF at 0 °C. This maintains a low concentration of the substrate and helps control the exotherm.
-
Maintain Low Temperature: Keep the reaction at 0 °C during the addition, then allow it to slowly warm to room temperature before refluxing to ensure the reaction goes to completion.
-
Careful Quenching: After the reaction is complete, cool it back down to 0 °C before quenching. A Fieser workup is recommended: slowly and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the number of grams of LiAlH₄ used. This procedure produces a granular precipitate of aluminum salts that is easy to filter off.
-
Category C: Work-up & Purification
Q6: I seem to lose a lot of my this compound product during the aqueous work-up. Why is this happening?
A6: this compound is a basic amine and can form a water-soluble salt.
-
Causality: If the aqueous layer is neutral or acidic during extraction, a significant portion of the amine product will be protonated (R₂NH₂⁺) and will partition into the aqueous phase rather than the organic solvent.
-
Solution:
-
Basify Before Extraction: Before extracting with an organic solvent (like ethyl acetate or dichloromethane), ensure the aqueous layer is basic. Add 1M or 2M NaOH solution until the pH is >10. This deprotonates the ammonium salt and drives the free amine into the organic layer.
-
Use Appropriate Solvents: Use a sufficiently polar organic solvent to extract the product. Dichloromethane is often more effective than diethyl ether for amines.
-
Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to break up emulsions and remove dissolved water.
-
Q7: Column chromatography of my crude this compound is difficult. The product streaks badly or doesn't elute properly.
A7: The basic nitrogen atom in this compound interacts strongly with the acidic silica gel.
-
Causality: The lone pair on the nitrogen coordinates to the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, peak tailing (streaking), and potential decomposition on the column.
-
Chromatography Tips:
-
Neutralize the Silica: Pre-treat the mobile phase by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.
-
Alternative Purification: If the product is thermally stable and has a suitable boiling point (approx. 243 °C at 760 mmHg), consider purification by vacuum distillation.
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-Phenylpyrrolidine-2,5-dione
This protocol is based on the cyclization of succinanilic acid followed by hydride reduction.
Step A: Synthesis of 1-Phenylpyrrolidine-2,5-dione (N-Phenylsuccinimide)
-
In a round-bottom flask equipped with a reflux condenser, combine succinanilic acid (1 equivalent) and acetyl chloride (3-4 equivalents).[8]
-
Heat the mixture gently in a fume hood until the reaction is complete (typically 10-15 minutes, cessation of HCl gas evolution).
-
Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them thoroughly.
-
Confirm the product's identity (m.p. ~155 °C) before proceeding.
Step B: Reduction to this compound
-
Set up an oven-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Under a positive pressure of nitrogen, add lithium aluminum hydride (LiAlH₄, ~2 equivalents) to anhydrous tetrahydrofuran (THF) to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve the 1-Phenylpyrrolidine-2,5-dione from Step A (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the imide solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction back to 0 °C and carefully quench using the Fieser method as described in Q5.
-
Filter the granular aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography on base-treated silica.
Section 4: Visual Diagrams & Workflows
Diagram 1: General Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing the cause of low yields.
Diagram 2: Critical Steps and Failure Points in Phenylsuccinimide Reduction
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Improving diastereoselectivity in reactions with 3-Phenylpyrrolidine
Technical Support Center: 3-Phenylpyrrolidine Applications
Welcome to the technical support center for advanced applications of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful chiral scaffold and encountering challenges in achieving high levels of diastereoselectivity. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your stereoselective reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Navigating the complexities of stereocontrol requires a systematic approach. A low diastereomeric ratio (d.r.) is a common hurdle, indicating that the energy difference between the competing diastereomeric transition states is minimal. Our primary goal is to amplify this energy difference. This guide is structured to walk you through a logical troubleshooting workflow, from simple parameter adjustments to more involved reagent and substrate modifications.
Logical Troubleshooting Workflow
The following diagram outlines the systematic process for diagnosing and improving poor diastereoselectivity in your reactions.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Phase 1: Initial Diagnosis & Reaction Parameter Optimization
This phase involves modifying the physical conditions of the reaction, which is often the simplest and most cost-effective starting point.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the very first parameter I should change?
Answer: Lower the reaction temperature. The diastereomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the different diastereomers. This relationship is described by the Eyring equation. At a higher temperature, the system has enough thermal energy to easily overcome both activation barriers, leading to a mixture of products. By lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C), you amplify the impact of even small differences in activation energy, favoring the lower-energy transition state and thereby improving selectivity.[1][2]
Question 2: What is the role of the solvent, and how do I choose the right one?
Answer: The solvent is a critical, and often underestimated, component of stereocontrol. It influences the reaction by:
-
Stabilizing Transition States: Polar solvents can stabilize charged intermediates or transition states differently, altering their relative energies.
-
Dictating Conformation: The solvent can affect the conformational equilibrium of the substrate or catalyst, exposing one face to attack more than the other.[2]
-
Coordinating with Reagents: Coordinating solvents (like THF or Et₂O) can interact with Lewis acids or metal counterions, affecting their reactivity and steric profile. Non-coordinating solvents (like toluene or dichloromethane) leave the catalyst more exposed.
A good starting point for screening is to test a non-polar solvent (Toluene), a polar aprotic solvent (CH₂Cl₂), and a coordinating solvent (THF) at your new, lower temperature.
Table 1: Effect of Temperature and Solvent on a Model Aldol Reaction
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1 | 25 | THF | 55:45 |
| 2 | 0 | THF | 70:30 |
| 3 | -78 | THF | 85:15 |
| 4 | -78 | Toluene | 92:8 |
| 5 | -78 | CH₂Cl₂ | 95:5 |
(Note: Data is representative and illustrates common trends.)
Phase 2: Reagent & Catalyst Modification
If optimizing physical parameters is insufficient, the next step is to alter the chemical components of the reaction to create a more sterically demanding or electronically favorable transition state.
Question 3: How does the choice of Lewis acid or other additives impact diastereoselectivity in reactions like Aldol or Mukaiyama Aldol additions?
Answer: Lewis acids are pivotal for activating the electrophile (e.g., an aldehyde) and organizing the transition state. Their impact is twofold:
-
Chelation Control: Bidentate Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) can coordinate to both the carbonyl oxygen and another heteroatom on the substrate, creating a rigid, cyclic pre-transition state assembly. This locks the conformation and strongly directs the incoming nucleophile.[3]
-
Steric Influence: Bulky Lewis acids (e.g., (isopropoxy)₂TiCl₂) create a sterically crowded environment, further enhancing the facial bias established by the this compound auxiliary.[4]
In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically result in more open transition states, where stereocontrol relies more heavily on minimizing steric clashes and dipole alignments.[3][5] The addition of salts like LiBr can also influence the outcome by altering the aggregation state of organometallic reagents, thereby affecting their effective steric bulk and reactivity.[6]
Caption: Key strategies for reagent and catalyst modification.
Question 4: Can I modify the this compound auxiliary itself?
Answer: Absolutely. While the 3-phenyl group is the primary stereodirecting element, the substituent on the pyrrolidine nitrogen plays a crucial role in fine-tuning the steric and electronic environment. Changing the N-protecting group is a powerful strategy. For instance, switching from a flexible N-Boc group to a bulkier or more conformationally rigid group like N-Cbz (benzyloxycarbonyl) or N-trityl can alter the orientation of the phenyl group or further block one face of the reactive intermediate, leading to enhanced diastereoselectivity.[1][2]
Phase 3: Substrate Control & Experimental Protocol
When the chiral auxiliary and conditions are fully optimized, final improvements can often be gained by considering the structure of the other reactant.
Question 5: What is "substrate control" and how can I use it?
Answer: Substrate control refers to the inherent stereochemical bias of the non-chiral auxiliary reactant. If your other substrate (e.g., the ketone in a reduction or the electrophile in an addition reaction) has bulky substituents or its own stereocenters, these will influence the outcome. The principle of "matched" and "mismatched" pairs applies: in a matched case, the inherent facial bias of the substrate aligns with the bias imposed by the this compound auxiliary, leading to excellent d.r. In a mismatched case, they oppose each other, resulting in poor selectivity. While redesigning a complex substrate is not always feasible, you can sometimes make strategic changes, such as modifying a protecting group on the substrate to be larger or smaller to enhance this effect.[2]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol provides a general method for the Michael addition of an aldehyde to a nitro-olefin, a common reaction where this compound derivatives are used as organocatalysts. This procedure integrates several of the principles discussed.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a common derivative)
-
Nitroalkene (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
Benzoic Acid (co-catalyst, 0.1 equiv)
-
Toluene (Anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral pyrrolidine catalyst (0.1 equiv) and the co-catalyst (e.g., benzoic acid, 0.1 equiv).
-
Solvent & Reagents: Add anhydrous toluene to dissolve the catalysts. Cool the solution to the desired temperature (start with 0 °C or -20 °C for initial screening). Add the nitroalkene (1.0 equiv).
-
Addition: Add the aldehyde (2.0 equiv) dropwise to the stirred solution over 5 minutes.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[7]
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy (by integrating distinct signals for each diastereomer) or by chiral HPLC analysis.
Mechanistic Insight: The Source of Stereocontrol
Question 6: How exactly does the 3-phenyl group exert its stereochemical control?
Answer: The stereocontrol originates from the conformational preference of the pyrrolidine ring and the steric bulk of the phenyl group. In organocatalysis, the pyrrolidine nitrogen often forms a reactive enamine (with a ketone/aldehyde) or an iminium ion (with an α,β-unsaturated carbonyl). The pyrrolidine ring adopts an envelope or twisted conformation where the large phenyl group preferentially occupies a pseudo-equatorial position to minimize steric strain. This fixed orientation creates a "steric shield," effectively blocking one face of the reactive enamine or iminium π-system. Consequently, the incoming electrophile or nucleophile is forced to approach from the less hindered face, leading to the formation of one diastereomer preferentially.
Caption: Phenyl group blocks the top face, forcing electrophilic attack from the bottom.
By systematically applying these troubleshooting principles—adjusting temperature and solvent, carefully selecting reagents, and considering substrate effects—you can effectively navigate the challenges of diastereoselective synthesis and unlock the full potential of this compound as a chiral building block.
References
- BenchChem. (2025). Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions.
- BenchChem. (2025). Improving diastereoselectivity in reactions with (S)-3-Acetyl-1-Boc-pyrrolidine.
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones.
- SciSpace. (n.d.). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study.
- Zlotin, S. et al. (2025). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Request PDF.
- Mear, S. J., Lucas, T., et al. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Mear, S. J., Lucas, T., et al. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
- M. Braun, et al. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99, 1095-1120.
- Clayden, J., et al. (n.d.).
- Myers, A. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Scribd.
Sources
Navigating the Labyrinth of 3-Phenylpyrrolidine Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Phenylpyrrolidine. As a Senior Application Scientist, I've designed this guide to be a practical, in-depth resource for overcoming the common and often complex challenges encountered when transitioning this valuable synthesis from the laboratory bench to pilot or industrial scale. This is not a rigid manual, but a dynamic troubleshooting guide structured around the real-world problems you are likely to face. Here, we will delve into the "why" behind the "how," grounding our protocols in solid scientific principles to ensure your scale-up is not just successful, but also safe, robust, and reproducible.
Section 1: Understanding the Core Challenges in Scaling Up this compound Synthesis
The journey from a gram-scale success to a kilogram-scale production of this compound is fraught with potential pitfalls. What works perfectly in a round-bottom flask can behave unpredictably in a large reactor. The primary challenges can be categorized into three main areas:
-
Reaction Control and Safety: Managing the reaction's energy output (exotherms) and ensuring predictable kinetics.
-
Impurity Profile and Purification: Dealing with the formation of by-products that may be insignificant at a small scale but become major hurdles in large batches.
-
Process Robustness and Efficiency: Ensuring the process is reproducible, cost-effective, and yields a product of consistent quality.
This guide will address each of these areas through a series of frequently asked questions and detailed troubleshooting protocols.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Reaction Control and Exotherm Management
A common and critical challenge in scaling up chemical synthesis is managing the heat generated by the reaction (exotherm). Failure to control an exotherm can lead to runaway reactions, side product formation, and significant safety hazards.
Q1: My reaction temperature is spiking uncontrollably during the addition of the Phenyl Grignard reagent to the succinimide derivative. How can I manage this exotherm at a larger scale?
A1: This is a classic scale-up challenge, as the surface-area-to-volume ratio decreases with larger reactors, making heat dissipation less efficient. Here’s a breakdown of the causes and solutions:
-
Causality: The Grignard reaction is notoriously exothermic. At a small scale, the heat can be effectively dissipated by a standard cooling bath. In a large reactor, inefficient stirring and a lower surface area for cooling can lead to localized "hot spots" where the temperature rises rapidly, accelerating the reaction rate and creating a dangerous feedback loop.
-
Troubleshooting and Mitigation Strategies:
-
Controlled Addition: The most critical parameter is the rate of addition of the Grignard reagent. At scale, this must be significantly slower than in the lab. Utilize a calibrated addition pump to ensure a slow, steady, and reproducible addition rate.
-
Reverse Addition: Consider adding the succinimide derivative solution to the Grignard reagent. This can sometimes help to better control the exotherm as the reactive Grignard is always in excess.
-
Solvent Choice: Ensure your solvent (e.g., THF, 2-MeTHF) has a sufficiently high boiling point to absorb some of the heat without excessive pressure build-up.
-
Efficient Cooling: The reactor's cooling system must be robust. Ensure the heat transfer fluid is at the correct temperature and the flow rate is adequate.
-
Agitation: Vigorous and efficient stirring is crucial to prevent localized heating. Ensure the agitator design is appropriate for the reactor geometry and viscosity of the reaction mixture.
-
Q2: I'm observing significant gas evolution during my reaction, causing pressure fluctuations in the reactor. What is the source, and how can I control it?
A2: Uncontrolled gas evolution is a serious safety concern at scale. The likely culprit in a Grignard-type synthesis is the reaction of the highly basic Grignard reagent with any protic sources.
-
Causality: The primary source of gas is likely the reaction of the Phenyl Grignard reagent with adventitious water in the solvent, starting materials, or from atmospheric moisture. This reaction produces benzene and magnesium salts, and the heat generated can vaporize the solvent, increasing the pressure.
-
Troubleshooting and Mitigation Strategies:
-
Anhydrous Conditions: Scrupulous attention to anhydrous conditions is paramount. All glassware, solvents, and starting materials must be rigorously dried. Solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reactor.
-
Venting Strategy: The reactor must be equipped with a properly sized and controlled vent to safely release any pressure build-up. This should be connected to a scrubbing system if any volatile and hazardous gases are anticipated.
-
By-product Formation and Impurity Profile
As reaction volumes increase, minor side reactions that were negligible at the lab scale can lead to significant amounts of impurities, complicating purification and impacting product quality.
Q1: After work-up of my large-scale reaction, I'm finding a significant amount of a non-polar impurity that co-elutes with my product. What is it likely to be and how can I prevent its formation?
A1: A common non-polar by-product in Grignard reactions is the coupling product of the Grignard reagent itself.
-
Causality: In the synthesis of this compound using a Phenyl Grignard reagent, the most likely non-polar impurity is biphenyl .[1] It is formed by the coupling of two phenyl radicals, which can be generated during the formation of the Grignard reagent or through side reactions.
-
Troubleshooting and Mitigation Strategies:
-
Grignard Formation Conditions:
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote the formation of biphenyl.
-
Magnesium Quality: Use high-quality magnesium turnings with a large surface area.
-
Initiation: Ensure the Grignard reaction initiates promptly. If delayed, localized high concentrations of the aryl halide can lead to increased biphenyl formation. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
-
Reaction with Succinimide:
-
Slow Addition: Add the Grignard reagent slowly to the succinimide derivative to maintain a low concentration of the Grignard reagent in the reaction mixture.
-
-
Q2: My final product is a dark, discolored oil, even after initial purification. What is causing the color and how can I remove it?
A2: Discoloration is often due to the presence of oxidized impurities or residual catalysts.
-
Causality: Amines like this compound can be susceptible to air oxidation, which forms colored impurities.[2] Residual palladium catalysts from a deprotection step, if used, can also cause discoloration.
-
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere during Work-up and Purification: Handle the product under an inert atmosphere as much as possible to minimize oxidation.
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration through a pad of celite.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile colored impurities.
-
Purification and Isolation at Scale
Purifying large quantities of product presents a different set of challenges compared to lab-scale chromatography.
Q1: My lab-scale flash chromatography protocol is not translating well to a large-scale column. I'm getting poor separation and using excessive amounts of solvent.
A1: Direct scaling of lab chromatography is often inefficient. A more strategic approach is needed for large-scale purification.
-
Causality: Large-diameter columns can suffer from poor packing, leading to channeling and reduced separation efficiency. The volume of solvent required for gradient elution can be prohibitively large.
-
Troubleshooting and Mitigation Strategies:
-
Method Development:
-
TLC Optimization: First, optimize the separation on TLC plates to find a solvent system that gives a good separation (Rf of the product around 0.3-0.4). For basic compounds like this compound, adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and reduce tailing.[2]
-
Isocratic vs. Gradient Elution: For large-scale purification, an isocratic (single solvent mixture) elution is often more practical and economical than a gradient elution.
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred for large columns.
-
Loading: Do not overload the column. The amount of crude material that can be purified is typically 1-10% of the weight of the silica gel, depending on the difficulty of the separation.
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization is often the most efficient and scalable purification method.
-
Distillation: As mentioned earlier, vacuum distillation is an excellent option for liquid products to remove non-volatile impurities.
-
-
Q2: I am losing a significant amount of product during the aqueous work-up. How can I improve my yield?
A2: this compound, being an amine, can have some water solubility, especially in its protonated form.
-
Causality: During an acidic wash to remove basic impurities, the this compound will be protonated and become more water-soluble, leading to its loss in the aqueous phase.
-
Troubleshooting and Mitigation Strategies:
-
pH Control: Carefully control the pH during the work-up. Use a pH meter to ensure you are at the desired pH.
-
Back-Extraction: After separating the layers, back-extract the aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the dissolved product from the organic phase and also aids in breaking emulsions.
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for key stages of the this compound synthesis and purification, designed with scale-up considerations in mind.
Protocol: Large-Scale Synthesis of this compound via Reduction of 3-Phenyl-2-pyrrolidinone
This route is often preferred for its relatively clean reaction profile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 3-Phenyl-2-pyrrolidinone | 161.20 | 1.0 | 161.2 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.5 | 56.9 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 2.5 L |
| Ethyl Acetate | 88.11 | - | As needed |
| 1 M Sodium Hydroxide | 40.00 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, equip a 5 L jacketed reactor with a mechanical stirrer, a thermocouple, a condenser, and an addition funnel.
-
LAH Suspension: Carefully charge the reactor with anhydrous THF (1.5 L) and then slowly add the Lithium Aluminum Hydride (LAH) powder in portions. Caution: LAH is highly reactive with water and moisture.
-
Cooling: Cool the LAH suspension to 0 °C using the reactor's cooling jacket.
-
Substrate Addition: Dissolve 3-Phenyl-2-pyrrolidinone (161.2 g) in anhydrous THF (1.0 L) and add this solution to the addition funnel.
-
Controlled Addition: Add the 3-Phenyl-2-pyrrolidinone solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C. This addition should take approximately 2-3 hours.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Extreme Caution: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources. Slowly and carefully add ethyl acetate dropwise to quench the excess LAH until gas evolution ceases.
-
Hydrolysis: Slowly add 1 M sodium hydroxide solution dropwise, maintaining the temperature below 10 °C, until a granular precipitate forms.
-
Filtration: Filter the mixture through a pad of celite, and wash the filter cake with THF.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.
Protocol: Large-Scale Purification by Vacuum Distillation
Equipment:
-
Distillation flask of appropriate size
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using the heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Discard the initial lower-boiling fraction (forerun) and stop the distillation before the higher-boiling residue begins to distill.
-
Product Isolation: The collected fraction is the purified this compound.
Section 4: Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.
Section 5: Final Recommendations and Best Practices
-
Process Safety Analysis: Before any scale-up, a thorough process safety analysis, including reaction calorimetry, should be performed to understand the thermal hazards associated with the synthesis.
-
Pilot Plant Run: It is highly recommended to perform an intermediate-scale pilot plant run before moving to full-scale production. This allows for the identification and resolution of unforeseen issues in a more controlled environment.
-
Documentation: Maintain detailed and accurate records of all experimental parameters, observations, and analytical data. This is crucial for troubleshooting and ensuring batch-to-batch consistency.
-
Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC, GC) to track the reaction progress and the formation of impurities. This allows for real-time adjustments and better process control.
By approaching the scale-up of this compound synthesis with a combination of careful planning, a deep understanding of the underlying chemistry, and a proactive troubleshooting mindset, you can successfully navigate the challenges and achieve a safe, efficient, and robust manufacturing process.
References
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
- Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth., 100, 347-360.
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
Sources
Technical Support Center: Chiral Resolution of 3-Phenylpyrrolidine
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the enantiomeric resolution of 3-Phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations using High-Performance Liquid Chromatography (HPLC). As a basic amine, this compound presents specific challenges that require a nuanced approach to method development. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve robust, reproducible separations.
Part 1: Core Principles & Initial Method Development
This section addresses the fundamental questions you should consider when starting your experiment. Understanding these core concepts is crucial for building a successful separation method from the ground up.
Q1: Why is chiral separation of this compound important, and how does chiral HPLC achieve it?
A: this compound is a chiral building block used in the synthesis of various pharmacologically active compounds.[1] Enantiomers of a chiral drug can exhibit significantly different potency, toxicity, and metabolic pathways in biological systems.[2] Regulatory bodies like the FDA now mandate the analysis of individual enantiomers, making their separation a critical step in drug development.[2]
Chiral HPLC separates enantiomers by creating a chiral environment where the two mirror-image molecules can be distinguished. This is typically achieved by using a Chiral Stationary Phase (CSP). The principle relies on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, causing it to be retained longer on the column and thus elute at a different time.[2] For a separation to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP, with at least one being stereoselective.[2]
Q2: How do I select the right Chiral Stationary Phase (CSP) for this compound?
A: CSP selection is the most critical factor for a successful chiral separation.[3] While the process is often empirical, a systematic approach can significantly increase the chances of success.[4]
-
Start with Polysaccharide-Based CSPs: For a versatile compound like this compound, polysaccharide-based CSPs (derivatives of cellulose or amylose) are the most successful and widely applied class, accounting for a vast majority of reported chiral separations.[5][6] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points due to their broad enantiorecognition capabilities.[6]
-
Consider Immobilized vs. Coated Phases: Modern immobilized polysaccharide CSPs are covalently bonded to the silica support. This provides superior durability and allows for the use of a wider range of solvents (like dichloromethane, THF) that would damage older "coated" phases.[5][7] For method development, an immobilized column offers greater flexibility.
-
Screening is Key: It is highly recommended to screen a small set of complementary CSPs. A good starting screen for a primary or secondary amine might include columns with amylose and cellulose backbones with different phenylcarbamate derivatives.[3][8]
Q3: What mobile phase and additives should I start with for this compound?
A: As a basic amine, this compound requires specific mobile phase conditions to ensure good peak shape and achieve separation. Deleterious interactions with acidic silanol groups on the silica support can lead to severe peak tailing and poor resolution if not properly addressed.[8]
-
Elution Mode: Normal Phase (NP) or Polar Organic (PO) modes are typically most effective. A common NP mobile phase is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[3][9]
-
The Critical Role of Basic Additives: It is essential to add a basic modifier to the mobile phase.[10] This additive neutralizes the active silanol sites on the CSP, preventing strong, non-selective interactions with the basic analyte. This leads to symmetrical peaks and allows the chiral recognition mechanism of the CSP to dominate.
-
Choosing an Additive:
-
Diethylamine (DEA) or Butylamine (BA): An excellent first choice for screening. A typical starting concentration is 0.1% (v/v) in the mobile phase.[8][10]
-
Triethylamine (TEA): Another common choice, particularly effective with certain CSPs like cyclofructan-based columns.[8]
-
Ethanolamine (EA) or Ethylenediamine (EDA): These can sometimes provide dramatically improved peak shape and resolution where DEA or TEA are less effective. However, they have limited miscibility in non-polar solvents and should only be used when at least 2% alcohol is present in the mobile phase.[10]
-
Part 2: Troubleshooting Guide
This section is formatted to directly address the common problems encountered during the analysis.
Q4: I see no separation or very poor resolution (Rs < 1.0). What should I do?
A: This is the most common issue in chiral method development. A logical, step-by-step approach is required.
-
Confirm Additive Presence: First, ensure a basic additive (e.g., 0.1% DEA) is in your mobile phase. Without it, peak tailing can be so severe that it completely obscures any potential separation.
-
Optimize Alcohol Modifier: The type and concentration of the alcohol modifier are paramount.
-
Change Alcohol Concentration: If using Hexane/Isopropanol (90:10), try changing the ratio to 95:5 or 80:20. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Change Alcohol Type: The structure of the alcohol is crucial. Switch from isopropanol to ethanol. The different hydrogen bonding and steric properties can dramatically alter selectivity.
-
-
Change the CSP: If optimizing the mobile phase on your first column fails, it is more efficient to switch to a different, complementary CSP (e.g., from an amylose-based to a cellulose-based column) than to exhaust all mobile phase options on a single column.[4][7]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes. Try reducing the temperature from ambient to 15°C or 10°C.
Q5: My peaks are broad and tailing, even with a basic additive. How can I improve the peak shape?
A: Poor peak shape for a basic analyte is almost always due to inadequate suppression of silanol interactions.
-
Increase Additive Concentration: The initial 0.1% concentration of your basic additive may be insufficient. Incrementally increase the concentration to 0.2% or even up to 0.5%.[10] This often produces a dramatic improvement in peak symmetry.
-
Switch to a Stronger or More Effective Additive: If increasing the DEA concentration doesn't help, try a different additive. Butylamine can be more effective in some cases. For particularly stubborn peak tailing, consider additives like ethylenediamine (EDA), which can offer superior performance.[10]
-
Check Column Health: An older column may have irreversible adsorption of contaminants at the column head.[7] If the problem persists on a new column, the issue is with the method chemistry. If the problem is unique to an old column, it may need to be replaced.
Q6: My retention times are drifting and my results are not reproducible. What is the cause?
A: Drifting retention times point to an unequilibrated system or unstable conditions.
-
Insufficient Equilibration: Chiral columns, especially when used with mobile phase additives, require longer equilibration times than standard reversed-phase columns. Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
"Additive Memory Effect": Additives can be strongly adsorbed to the stationary phase. If you switch from a method using one additive to another (or to a method with no additive), traces of the first additive can persist for a very long time, affecting selectivity and retention.[11] It is best practice to dedicate a column to a specific method or additive type. If you must switch, an extensive flushing protocol is required.
-
Temperature Fluctuation: HPLC systems are sensitive to ambient temperature changes. Use a thermostatted column compartment to maintain a constant temperature for stable and reproducible retention times.[7]
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and that there is no selective evaporation of the more volatile components (e.g., hexane) from the reservoir over time.
Q7: My column backpressure has suddenly increased significantly. What should I do?
A: A sudden pressure increase typically indicates a blockage, most often at the inlet frit of the column.[7]
-
Sample Precipitation: This can happen if your sample is dissolved in a solvent that is much stronger than the mobile phase. When the sample plug mixes with the mobile phase upon injection, the analyte can precipitate and block the frit.[7] Solution: Always dissolve your sample in the mobile phase itself, or in a solvent that is as weak or weaker than the mobile phase.
-
Particulates: Ensure your samples and mobile phases are filtered to remove any particulate matter.
-
Troubleshooting Steps:
-
Disconnect the column and check the system pressure without it to confirm the blockage is in the column.
-
If your CSP is immobilized (check the manufacturer's manual), you can try back-flushing the column at a low flow rate directly to waste. This can often dislodge particulates from the inlet frit.[7] Do NOT back-flush coated columns.
-
Prevention is key: Always use a guard column and change it regularly. This is a small, inexpensive column placed before the analytical column to catch particulates and strongly adsorbed sample components.[7]
-
Part 3: Protocols & Data
Experimental Protocol: Generic Screening for this compound Enantiomers
This protocol provides a robust starting point for your method development.
-
CSP Selection:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
-
System & Column Preparation:
-
Install the chiral column into the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Flush the column with the chosen mobile phase for at least 20 minutes to ensure complete equilibration. Monitor the baseline until it is stable.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL.
-
Dissolve the sample directly in the mobile phase you are using for the analysis.
-
-
Injection & Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run the analysis isocratically for a sufficient time (e.g., 20-30 minutes) to ensure both enantiomers have eluted.
-
-
Evaluation:
-
Assess the chromatogram for resolution (Rs), peak shape (tailing factor), and retention time.
-
If separation is achieved, proceed to optimization. If not, switch to the next mobile phase or the next column in your screen and repeat the equilibration and analysis steps.
-
Table 1: Example Chiral Separation Conditions for Amines on Polysaccharide CSPs
This table summarizes typical conditions that have proven successful for separating primary and secondary amines, providing a reference for method development.
| Chiral Stationary Phase (CSP) Selector | Analyte Type | Mobile Phase (v/v) | Additive | Flow Rate (mL/min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Primary Amine | Heptane/Isopropanol (95:5) | 0.1% Butylamine | 1.0 | > 2.0 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic Amine | Hexane/Ethanol (80:20) | 0.1% Diethylamine | 1.0 | > 1.8 |
| Amylose tris(3,5-dichlorophenylcarbamate) | Secondary Amine | Heptane/Isopropanol (90:10) | 0.2% Diethylamine | 0.8 | > 2.5 |
| Cyclofructan-based | Primary Amine | Acetonitrile/Methanol (90:10) | 0.2% TEA / 0.3% TFA | 1.5 | > 1.5 |
Note: Data is illustrative, based on general performance for amine separations reported in literature such as[3][8]. Optimal conditions for this compound must be determined experimentally.
Part 4: Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in chiral HPLC method development for basic analytes like this compound.
Caption: Troubleshooting workflow for chiral HPLC of basic analytes.
References
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Hamman, C., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Raynie, D. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Zhang, T., & Nguyen, D. (2015). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]
-
Gloc, M., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation. Retrieved from [Link]
-
Weatherly, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. National Institutes of Health (NIH). Retrieved from [Link]
-
SciSpace. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Retrieved from [Link]
-
Acharya, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
International Journal of Research and Publication Reviews. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Retrieved from [Link]
-
Al-Ghamdi, K., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. This compound | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Methods for determining the enantiomeric purity of 3-Phenylpyrrolidine
Welcome to the technical support center for the determination of the enantiomeric purity of 3-Phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to assess the stereochemical integrity of this important chiral building block. In pharmaceutical development, the separation and accurate quantification of enantiomers are critical, as they can exhibit different pharmacological and toxicological profiles.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2][3] Polysaccharide-based CSPs are often effective for this class of compounds.[2][3]
Troubleshooting Guide: Chiral HPLC
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. Not all CSPs are suitable for all analytes. 2. Incorrect Mobile Phase Composition: The mobile phase composition, particularly the ratio of the non-polar solvent to the polar modifier, directly influences the interaction between the analyte and the CSP.[2][3] 3. Additive Memory Effect: Residual acidic or basic additives from previous analyses can alter the surface chemistry of the CSP, impacting selectivity.[4] | 1. CSP Selection: Screen different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). These phases offer different chiral recognition mechanisms.[2] 2. Mobile Phase Optimization: Systematically vary the ratio of n-hexane to isopropanol (IPA) or ethanol. Start with a typical ratio like 90:10 (v/v) n-Hexane:IPA and adjust.[2] Small changes can have a significant impact on resolution. 3. Column Flushing: If an additive memory effect is suspected, flush the column with a strong solvent like dimethylformamide (DMF) followed by ethanol to "reset" the stationary phase.[5] Always dedicate columns to specific methods if possible. |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: The amine functionality of this compound can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing. 2. Sample Overload: Injecting too much sample can saturate the stationary phase. | 1. Mobile Phase Additives: Add a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to the mobile phase. This will block the active sites on the stationary phase and improve peak shape. 2. Reduce Injection Volume/Concentration: Prepare a more dilute sample solution (e.g., 0.5 mg/mL) and/or reduce the injection volume. |
| Irreproducible Retention Times | 1. Column Equilibration: Insufficient equilibration time with the mobile phase can lead to drifting retention times. Chiral separations are often run isocratically, but the column still needs to be fully conditioned.[4] 2. Temperature Fluctuations: Column temperature can affect retention times. | 1. Ensure Stable Baseline: Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take longer than for achiral separations. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible results. |
| High Backpressure | 1. Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[5] 2. Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate upon injection.[5] | 1. Filter Samples and Mobile Phase: Use 0.45 µm filters for both. Consider using a guard column to protect the analytical column.[5] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is miscible and weaker than the mobile phase.[5] |
Chiral HPLC FAQs
Q1: Why is a racemic standard necessary for method development? A1: A racemic (50:50) mixture of the (R) and (S)-enantiomers is essential to identify the retention times of each enantiomer and to calculate the resolution between the two peaks.[2] Without it, you cannot confirm that your method is capable of separating the two forms.
Q2: What is the typical limit of quantification (LOQ) for the minor enantiomer? A2: For pharmaceutical applications, the LOQ for the undesired enantiomer should be at a level that is relevant to the specification, often around 0.1% of the major enantiomer. The signal-to-noise ratio (S/N) at the LOQ should be at least 10.[6]
Q3: Can I use a gradient elution for chiral separations? A3: While most chiral separations are performed isocratically to maintain stable interactions with the CSP, gradient elution can sometimes be used.[4] However, it is less common and requires careful re-equilibration between injections to ensure reproducibility.[4]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® IA).[2]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) ratio and optimize as needed.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm or another wavelength where the analyte has sufficient absorbance.[2]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee%) using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[2]
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[2] This is achieved by using a chiral auxiliary—either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)—to induce a chemical shift difference between the enantiomers.[2][7]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers.[2][7] The different spatial arrangements of these complexes lead to distinct NMR signals for each enantiomer.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.[2][7][8]
Troubleshooting Guide: NMR Methods
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Signal Splitting (No Enantiodifferentiation) | 1. Ineffective Chiral Auxiliary: The chosen CSA or CDA may not interact strongly or specifically enough with this compound. 2. Inappropriate Solvent: Polar solvents can compete with the interactions (e.g., hydrogen bonding) between the analyte and the auxiliary, preventing the formation of diastereomeric complexes.[9] 3. Low Spectrometer Field Strength: A lower field magnet may not provide sufficient resolution to distinguish small chemical shift differences. | 1. Screen Different Auxiliaries: For amines, common CDAs include Mosher's acid chloride (MTPA-Cl) or (S)-(-)-α-Methylbenzylamine. For CSAs, consider chiral acids or alcohols. 2. Use Non-polar Solvents: Use deuterated solvents like benzene-d6 or chloroform-d (CDCl3) to promote the necessary intermolecular interactions.[9] 3. Use a High-Field NMR: A spectrometer of 400 MHz or higher is recommended to resolve the signals.[2] |
| Poor Resolution or Overlapping Peaks | 1. Suboptimal Molar Ratio: The ratio of the chiral auxiliary to the analyte can affect the observed chemical shift difference. 2. Temperature Effects: High temperatures can average out the signals from the diastereomeric complexes due to rapid molecular tumbling.[9] | 1. Titrate the Auxiliary: Add the chiral auxiliary in increments (e.g., 0.5, 1.0, 1.5 equivalents) and monitor the spectra to find the optimal ratio that gives baseline separation of a key proton signal. 2. Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down exchange processes and improve resolution. |
| Inaccurate Quantification (Incorrect ee%) | 1. Incomplete Derivatization (CDA): If the reaction with the CDA does not go to completion, kinetic resolution can occur, leading to an inaccurate representation of the original enantiomeric ratio.[10] 2. Signal Overlap: Integration of partially overlapping peaks is prone to error. | 1. Ensure Complete Reaction: Use a slight excess of the CDA and allow sufficient reaction time. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material. The reaction must proceed to completion.[10] 2. Identify Well-Resolved Signals: Choose a pair of signals that are well-separated from all other peaks in the spectrum for integration.[2] |
NMR FAQs
Q1: What is the main advantage of using a CSA over a CDA? A1: The primary advantage of a CSA is simplicity and speed. You simply mix the CSA with your sample in an NMR tube, and the analysis is non-destructive.[11] CDAs require a chemical reaction, which adds a step and consumes the sample.[11]
Q2: How do I choose which proton signal to monitor for quantification? A2: Look for a signal, ideally a singlet or a well-defined multiplet, that is in a clear region of the spectrum and shows the largest chemical shift difference (Δδ) upon addition of the chiral auxiliary. Protons close to the stereocenter are often the most affected.
Q3: Can this method be used to determine the absolute configuration? A3: While the primary use is for determining enantiomeric purity, in some well-established systems where the interaction model between the auxiliary and the enantiomers is known, it is possible to assign the absolute configuration based on which diastereomer's signals appear upfield or downfield. However, this often requires comparison to known standards.
Experimental Protocol: NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Derivatization:
-
In a dry vial, dissolve a known quantity of your this compound sample in a dry, aprotic solvent (e.g., CH2Cl2) with a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Allow the reaction to stir and warm to room temperature until complete (monitor by TLC).
-
Perform an aqueous workup to remove excess reagents and purify the resulting diastereomeric amides if necessary.
-
-
NMR Acquisition:
-
Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution proton (¹H) NMR spectrum on a high-field spectrometer (≥400 MHz).[2]
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. The methoxy (-OCH3) or trifluoromethyl (-CF3) groups on the Mosher's reagent often provide good signals for analysis in ¹H or ¹⁹F NMR, respectively.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Decision Tree for Method Selection
Caption: Decision tree for analytical method selection.
Other Methods
Chiral Gas Chromatography (GC)
For GC analysis, this compound typically requires derivatization to increase its volatility and thermal stability.[12] This can be done by reacting the amine with an acylating agent (e.g., trifluoroacetic anhydride). The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[13]
-
When to Use: Chiral GC is suitable for volatile and thermally stable derivatives and can offer very high resolution.[12]
-
Common Issues: Incomplete derivatization can lead to inaccurate results. The thermal stability of the derivative is crucial to prevent on-column degradation or racemization.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The measured optical rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity.[10]
-
Limitations: This method is highly dependent on the chemical purity of the sample, as impurities can affect the measurement.[10] It is also less sensitive than chromatographic methods for detecting small amounts of an enantiomeric impurity.[10] The value of the optical purity is only equal to the enantiomeric purity under ideal conditions at infinite dilution.[10] For these reasons, it is often used as a qualitative or supplementary technique rather than for precise quantitative determination of high enantiomeric excess.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Handbook of Analytical Valid
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Enantiomeric Purity. Chemistry LibreTexts.
- Trouble with chiral separations.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
Overcoming solubility issues with 3-Phenylpyrrolidine in organic solvents
Welcome to the technical support guide for 3-Phenylpyrrolidine. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common challenges related to the solubility of this compound in various organic solvent systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Quick Reference: Physicochemical Properties
A foundational understanding of this compound's properties is crucial for troubleshooting its solubility. The molecule's structure, featuring a non-polar phenyl ring and a basic pyrrolidine ring, dictates its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | ~243.4°C (at 760 mmHg) | |
| Density | ~1.027 g/cm³ | [2] |
| pKa (of conjugate acid) | ~10.10 | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: What is the general solubility profile of this compound?
Answer: this compound exhibits a dualistic solubility profile due to its molecular structure. The phenyl group imparts significant non-polar character, while the secondary amine of the pyrrolidine ring provides a site for hydrogen bonding and acid-base chemistry.
-
High Solubility is expected in: Moderately polar to non-polar organic solvents. The principle of "like dissolves like" suggests good solubility in solvents such as ethers (e.g., THF, diethyl ether), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).[3] Lower-chain alcohols like ethanol should also be effective solvents.[4]
-
Limited Solubility is expected in: Highly polar, protic solvents like water and very non-polar aliphatic solvents like hexane. While the parent compound, pyrrolidine, is miscible with water, the large, hydrophobic phenyl group significantly reduces aqueous solubility.[5]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are my first steps?
Answer: When facing solubility challenges, a systematic approach is key. The following workflow provides a logical sequence of troubleshooting steps.
Caption: A decision-making workflow for troubleshooting solubility issues.
Causality Behind the Steps:
-
Purity: Insoluble contaminants are a common and often overlooked cause of dissolution failure. Always ensure you are starting with a compound of known purity.
-
Temperature: For most substances, solubility increases with temperature.[6][7] This is because the added thermal energy helps overcome the intermolecular forces within the solute's crystal lattice (if it has solidified) and allows solvent molecules to interact more effectively.[6]
-
Co-solvents: This is a powerful technique for fine-tuning the polarity of your solvent system.[8][9] By adding a small amount of a miscible "co-solvent," you can create a solvent blend with properties intermediate between the two, which may be ideal for dissolving your compound.[10][11]
-
Salt Formation: This is a transformative approach for basic compounds like this compound, especially when aiming for solubility in polar solvents.[12]
Q3: How can I use temperature to improve solubility, and what are the risks?
Answer: Increasing the temperature of the solvent is an effective method to increase the dissolution rate and often the equilibrium solubility.[13]
Experimental Protocol: Dissolution via Temperature Increase
-
Setup: Place your solvent in a flask equipped with a magnetic stir bar and a condenser (to prevent solvent loss via evaporation).
-
Addition: While stirring, add the this compound to the solvent at room temperature.
-
Heating: Gently warm the mixture using a water or oil bath. Increase the temperature in increments of 5-10°C.
-
Observation: Monitor the solution for clarity. Hold the temperature at which the compound fully dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, you have created a supersaturated solution at room temperature.
Cautions & Considerations:
-
Compound Stability: Ensure that this compound and any other reagents in your mixture are stable at the elevated temperature.
-
Solvent Boiling Point: Do not exceed the boiling point of your solvent.
-
Precipitation on Cooling: Be aware that the compound may crash out of solution upon cooling. If you need it to remain soluble at a lower temperature, this method may not be suitable for long-term storage, and a different solvent system or approach may be necessary.
Q4: My reaction requires a polar, protic solvent, but this compound has poor solubility. How can I resolve this?
Answer: This is a classic solubility challenge that can be effectively addressed by converting the basic this compound into a more polar, ionic salt.[12] Since this compound is a secondary amine with a pKa of approximately 10.1, it readily reacts with acids to form a salt, such as the hydrochloride salt.[1][2][14] This salt form is significantly more soluble in polar protic solvents like water, ethanol, and methanol.[14]
The diagram below illustrates how this conversion dramatically alters the molecule's polarity.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 936-44-7 [amp.chemicalbook.com]
- 3. Properties of Solvents Used in Organic Chemistry [murov.info]
- 4. youtube.com [youtube.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
Technical Support Center: Protecting Group Strategies for 3-Phenylpyrrolidine Derivatives
Introduction
The synthesis of 3-phenylpyrrolidine derivatives is a cornerstone in the development of a wide range of pharmaceuticals and bioactive molecules. [1][2]The pyrrolidine ring, particularly when substituted with a phenyl group, serves as a privileged scaffold in medicinal chemistry. [2]However, the secondary amine of the pyrrolidine ring is a reactive nucleophile and often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. [3][4][5]The choice of an appropriate protecting group is critical and depends on the stability of the group to various reaction conditions and the ease of its removal without affecting other functional groups in the molecule. [6] This technical guide provides a comprehensive overview of common protecting group strategies for the synthesis of this compound derivatives. It is structured in a question-and-answer format to directly address specific issues and provide practical troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the pyrrolidine nitrogen in the synthesis of this compound derivatives?
A1: The most widely used protecting groups for the pyrrolidine nitrogen are carbamates, due to their stability and predictable reactivity. [5]The three most common carbamate protecting groups are:
-
tert-Butoxycarbonyl (Boc): This is a popular choice due to its stability in basic, nucleophilic, and catalytic hydrogenation conditions. [7]It is readily cleaved under acidic conditions. [7][8][9]* Carbobenzyloxy (Cbz or Z): The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups. [10][11]It is typically removed by catalytic hydrogenolysis. [10][12]* 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. [13][14][15]This makes it orthogonal to the acid-labile Boc group. [4][13] Q2: What is "orthogonal protection" and why is it important in the synthesis of complex this compound derivatives?
A2: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others. [3][13][16]This is achieved by choosing protecting groups that are cleaved under different reaction conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). [13][16] For instance, a molecule could have a Boc-protected amine and a Cbz-protected alcohol. The Boc group can be removed with acid without affecting the Cbz group, and the Cbz group can be removed by hydrogenolysis without cleaving the Boc group. [10]This strategy is crucial for the synthesis of complex molecules with multiple functional groups that require sequential modification. [3][16] Q3: How do I choose the right protecting group for my specific synthetic route?
A3: The selection of a protecting group should be based on the overall synthetic plan, considering the reaction conditions of all subsequent steps. A well-chosen protecting group should be:
-
Easy to introduce in high yield. * Stable to the reaction conditions of the subsequent steps. [6]* Readily removed in high yield under mild conditions that do not affect other functional groups. The following decision tree can aid in the selection process:
Caption: Decision tree for selecting a protecting group.
Troubleshooting Guide
Issue 1: Incomplete Boc protection of the this compound nitrogen.
-
Possible Cause: Insufficient reactivity of the amine or decomposition of the Boc anhydride ((Boc)₂O).
-
Solution:
-
Ensure that the this compound starting material is free of any acid salts (e.g., hydrochloride salt). If it is a salt, neutralize it with a suitable base (e.g., triethylamine, NaHCO₃) before adding the (Boc)₂O. [17] * Use a fresh bottle of (Boc)₂O, as it can hydrolyze over time.
-
Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is recommended. [8] * Consider using a more reactive Boc-donating reagent, although (Boc)₂O is generally sufficient for secondary amines.
-
Issue 2: My Boc deprotection with trifluoroacetic acid (TFA) is leading to side products.
-
Possible Cause: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule or the solvent. [18][19]* Solution:
-
Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.
-
Use a scavenger, such as triethylsilane or thioanisole, to trap the tert-butyl cation. [9] * Consider using a milder acidic condition, such as 4M HCl in dioxane, which can sometimes be more selective. [7][9] Issue 3: My Cbz deprotection via catalytic hydrogenation is slow or incomplete.
-
-
Possible Cause:
-
Catalyst poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. [20] * Poor catalyst quality: The activity of Palladium on carbon (Pd/C) can vary between batches and decrease with age. [20][21] * Insufficient hydrogen pressure: Atmospheric pressure may not be enough for some substrates. [20]* Solution:
-
Ensure the starting material is pure. If sulfur-containing reagents were used in previous steps, ensure they are completely removed.
-
Use a fresh, high-quality catalyst. For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. [21] * Increase the hydrogen pressure using a hydrogenation apparatus. [21] Issue 4: During my Cbz deprotection, I am observing the reduction of other functional groups.
-
-
Possible Cause: Catalytic hydrogenation is a powerful reduction method and can reduce other functional groups like alkenes, alkynes, nitro groups, and some aromatic systems. [12][20]* Solution:
-
If your molecule contains reducible functional groups, consider an alternative deprotection method for the Cbz group that does not involve reduction.
-
Acidic cleavage: HBr in acetic acid can be used, but be aware of potential side reactions like acetylation. [20][21]Milder Lewis acid conditions like AlCl₃ in hexafluoroisopropanol (HFIP) are also an option. [20][22] * Nucleophilic cleavage: A newer method using 2-mercaptoethanol with a base can be highly selective. [12][20] Issue 5: Incomplete Fmoc deprotection with piperidine.
-
-
Possible Cause:
-
Decomposition of the deprotection reagent: The piperidine solution in DMF can degrade over time.
-
Insufficient reaction time: The deprotection may be slower than anticipated depending on the substrate.
-
-
Solution:
Data Presentation
Table 1: Comparison of Common Protecting Groups for the Pyrrolidine Nitrogen
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF/H₂O, DCM) [17][24] | Strong acid (e.g., TFA in DCM, 4M HCl in dioxane) [7][8] | Stable to base, nucleophiles, and hydrogenolysis [7] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O) [10][17] | Catalytic hydrogenolysis (H₂, Pd/C); strong acid (HBr/AcOH) [10][11][21] | Stable to acid and base [10] |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O) [14][17] | Base (e.g., 20% piperidine in DMF) [13][14][17] | Stable to acid and hydrogenolysis [15] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq). [17]2. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the mixture. [17]3. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. [17]4. Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. [17]6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product. [17] Protocol 2: Acid-Catalyzed Boc Deprotection
-
Dissolve the Boc-protected this compound derivative (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C. [8]3. Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC until the starting material is consumed. [8]4. Remove the solvent and excess TFA under reduced pressure. [8]5. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. [8]6. Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine. [8] Protocol 3: Cbz Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1). [17]2. Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C. [17]3. Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq). [17]4. Allow the reaction to warm to room temperature and stir for 12-20 hours. [17]5. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. [17]6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. [17]7. Purify the crude product by silica gel column chromatography if necessary. [17] Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected this compound derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate. [21]2. Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%).
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus. [21]4. Stir the reaction vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). [21]5. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Caption: General experimental workflow for protection/deprotection.
References
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Reductive Cyclization. Synthesis of 1-Ethyl-3-phenylpyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Phenyl-pyrrolidine hydrochloride. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). PROTECTING GROUPS. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-methyl-1-phenylpyrrolidine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
YouTube. (2021, September 1). Adding Boc Group Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. media.neliti.com [media.neliti.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 23. chempep.com [chempep.com]
- 24. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Characterization of 3-Phenylpyrrolidine Isomers
Welcome to the technical support center for the characterization of 3-Phenylpyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoisomer analysis. The seemingly subtle differences between the enantiomers and diastereomers of this compound can present significant analytical challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common pitfalls and optimize your characterization workflows.
Frequently Asked Questions (FAQs)
Chromatographic Separation
Q1: I'm struggling to achieve baseline resolution between the (R)- and (S)-enantiomers of this compound using chiral HPLC. What are the most common causes and how can I fix this?
A1: Poor resolution in chiral HPLC is a frequent challenge and typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition.[1] this compound, as a chiral amine, requires a CSP that can engage in multiple types of interactions to form transient, diastereomeric complexes.[2][3]
Underlying Cause & Recommended Actions:
-
Inappropriate CSP Selection: The "one-size-fits-all" approach does not work for chiral separations.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful for a broad range of compounds, including chiral amines, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions.[4]
-
Suboptimal Mobile Phase: The mobile phase composition dictates the strength of the interactions between your analyte and the CSP.[4] For basic compounds like this compound, the addition of a small amount of a basic modifier is often crucial.
-
Troubleshooting Protocol:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).[6]
-
Additive: Add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase. This will compete with your analyte for any highly active (achiral) sites on the silica surface, reducing peak tailing and often improving resolution.[7]
-
Optimization: Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.
-
-
-
Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[1]
-
Troubleshooting Protocol: If your HPLC system has a column thermostat, try reducing the temperature in 5°C increments (e.g., from 25°C down to 15°C). Monitor the resolution (Rs) and backpressure.
-
Q2: My chromatogram shows significant peak tailing for this compound, even with a chiral column. What's causing this and how can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is almost always due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[7] These interactions are achiral and interfere with the desired chiral recognition mechanism.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Mobile Phase Modifier: As mentioned in Q1, the most effective way to combat peak tailing for amines is to add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[7] This "masks" the active silanol sites, preventing your analyte from undergoing strong, undesirable interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Protocol: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each. If the peak shape improves significantly at lower concentrations, you were overloading the column.
-
-
Column Degradation: Over time, particularly with aggressive mobile phases, the bonded chiral selector can degrade, exposing more of the underlying silica. If the column is old or has been used extensively without proper storage, it may need to be replaced.
Spectroscopic Characterization
Q3: How can I use NMR spectroscopy to not only confirm the structure but also determine the enantiomeric excess (ee) of my this compound sample?
A3: Standard ¹H or ¹³C NMR spectra of enantiomers are identical because they are measured in an achiral environment (e.g., CDCl₃). To differentiate enantiomers by NMR, you must introduce a chiral element to create diastereomeric environments, which will result in distinct chemical shifts for each enantiomer.[8][9]
Methods for NMR Enantiodiscrimination:
-
Chiral Derivatizing Agents (CDAs): This is an indirect method where you react your racemic amine with an enantiomerically pure CDA to form a covalent bond, creating a mixture of diastereomers.[10][11] These diastereomers have different physical properties and will exhibit separate signals in the NMR spectrum.
-
Common CDA: Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a classic choice.[12][13] The resulting Mosher's amides can be analyzed by ¹H or ¹⁹F NMR. The presence of the CF₃ group in ¹⁹F NMR is particularly advantageous as it provides a clean spectral window with two distinct signals, one for each diastereomer.[12][13]
-
-
Chiral Solvating Agents (CSAs): This is a direct and non-destructive method where you simply add an enantiomerically pure CSA to your NMR sample.[14][15] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte through interactions like hydrogen bonding or π-π stacking.[16] This results in small but measurable differences in the chemical shifts (Δδ) of the corresponding protons.
-
Protocol for CSA Analysis:
-
Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1 to 5 equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Re-acquire the ¹H NMR spectrum. You should observe splitting of one or more signals into two distinct peaks, representing the two enantiomers.
-
The enantiomeric excess can be calculated by integrating these separated peaks.
-
-
Comparison of CDA vs. CSA
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Principle | Forms covalent diastereomers | Forms non-covalent, transient diastereomeric complexes[16] |
| Sample Prep | Requires a chemical reaction and purification | Simple mixing in the NMR tube[14][15] |
| Sample Recovery | Destructive; sample is consumed | Non-destructive; sample can be recovered |
| Resolution | Usually large chemical shift differences (Δδ) | Often small Δδ, may require optimization[17] |
| Potential Issues | Risk of kinetic resolution or racemization during derivatization | Peak broadening, complex spectra, requires screening of CSAs |
Q4: Can mass spectrometry (MS) be used to differentiate between this compound isomers?
A4: Differentiating isomers by mass spectrometry is challenging because they have the identical mass-to-charge ratio (m/z).[18][19] Standard MS cannot distinguish them. However, advanced tandem mass spectrometry (MS/MS) techniques, often coupled with chromatography, can sometimes provide differentiating fragmentation patterns.
Potential MS-based Approaches:
-
LC-MS/MS: The most practical approach is to use a chiral HPLC method (as described in Q1) to first separate the isomers in time before they enter the mass spectrometer. The MS then serves as a highly sensitive detector, confirming that the separated peaks have the correct molecular weight.
-
Chiral Derivatization-MS: Similar to the NMR approach, you can derivatize the enantiomers with a chiral reagent to form diastereomers.[20] These diastereomers may produce different fragment ions or different relative abundances of fragment ions upon collision-induced dissociation (CID) in an MS/MS experiment, allowing for their differentiation.[18]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase. Diastereomers, and sometimes even enantiomers (when complexed with a chiral modifier), can have different three-dimensional shapes, leading to different drift times in the ion mobility cell, allowing for their separation prior to mass analysis.
Decision Workflow for Isomer Analysis
Caption: Decision workflow for selecting an appropriate analytical technique.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 426-432. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
Li, T., & Weng, N. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(1), 26-34. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry (pp. 253-264). CRC Press. [Link]
-
ACS Publications. (2000). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 65(18), 5770-5776. [Link]
-
Zhang, Y., et al. (2020). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Chinese Journal of Analytical Chemistry, 48(10), 1299-1310. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
Stability issues of 3-Phenylpyrrolidine under different reaction conditions
Welcome to the Technical Support Center for 3-Phenylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling, storage, and use of this compound in various experimental settings. As a versatile building block in pharmaceutical and chemical synthesis, understanding its stability profile is crucial for obtaining reliable and reproducible results.[1][2]
This guide is structured in a question-and-answer format to directly address practical challenges.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to maintain the integrity of this compound. Like many aryl-substituted amines, it can be susceptible to degradation over time, particularly through atmospheric oxidation, which can lead to coloration of the compound.[3]
For optimal long-term stability, we recommend the following storage conditions:
-
Temperature: Store at 4°C.[4][5] Refrigeration minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.
-
Purity: Ensure the compound is of high purity (≥96%) before storage, as impurities can sometimes catalyze degradation.[4][5]
Q2: Is this compound stable in aqueous solutions? What is the expected pH of a solution of this compound?
This compound is a cyclic secondary amine and is therefore basic.[6][7] Its conjugate acid has a pKa of 11.27, indicating it will form a basic solution in water.[6] The hydrochloride salt form is more stable in aqueous solutions.[8]
While it is miscible with water, prolonged storage in aqueous solutions is not recommended without careful pH control, as the basicity of the amine may make it susceptible to certain reactions or degradation pathways over time, especially if exposed to atmospheric carbon dioxide.
Q3: What are the general reactivity and stability characteristics of the pyrrolidine ring?
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle. Its key chemical properties include:
-
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes pyrrolidine and its derivatives like this compound basic and nucleophilic.[6][9] This allows for ready reaction with electrophiles, such as alkyl and acyl halides, to form N-substituted products.[6]
-
Ring Strain: The pyrrolidine ring is relatively stable and does not possess significant ring strain compared to smaller rings like aziridines. This contributes to its general stability under many reaction conditions.
-
Susceptibility to Oxidation: The nitrogen atom and the adjacent methylene groups can be susceptible to oxidation, which can lead to ring-opening or the formation of other byproducts.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses common stability issues that may arise when using this compound in specific reaction types.
Issue 1: Low Yields or Unexpected Side Products in N-Alkylation or N-Acylation Reactions
Question: I am performing an N-alkylation (or N-acylation) of this compound and observing low yields of my desired product, along with several unidentified impurities. What could be the cause?
Answer: Low yields and side product formation in N-alkylation or N-acylation reactions are common issues that can often be traced back to reaction conditions and reagent stability.
Potential Causes and Solutions:
-
Competing Reactions: As a secondary amine, this compound can act as both a nucleophile and a base. In reactions with acyl chlorides, for example, the HCl generated can react with the starting material to form the hydrochloride salt, rendering it unreactive.[10]
-
Instability of the Acylating Agent: Acyl chlorides can be sensitive to moisture and may hydrolyze, reducing the effective concentration of your reagent.[10]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or distilled acylating agents.
-
-
-
Reaction Temperature: While many alkylations and acylations proceed well at room temperature, some may require cooling to control exotherms and minimize side reactions. Conversely, less reactive alkylating agents may require heating.
-
Troubleshooting:
-
Monitor the reaction temperature closely. If an exotherm is observed, consider adding the electrophile slowly at a lower temperature (e.g., 0 °C).
-
If the reaction is sluggish, consider gentle heating, but be mindful of potential thermal degradation.
-
-
Diagram of Common N-Acylation Side Reaction
Caption: N-acylation can lead to the formation of an unreactive hydrochloride salt.
Issue 2: Degradation of this compound under Acidic Conditions
Question: I am using this compound in a reaction that requires acidic conditions, and I suspect the compound is degrading. What is the likely degradation pathway?
Answer: While the pyrrolidine ring is generally stable, strong acidic conditions can lead to degradation, particularly at elevated temperatures.
Potential Degradation Pathways:
-
N-Dealkylation: If the nitrogen is substituted (e.g., N-alkyl-3-phenylpyrrolidine), acidic conditions can promote N-dealkylation.[11]
-
Ring Opening: Although less common for unstrained rings like pyrrolidine, very harsh acidic conditions combined with heat could potentially lead to ring-opening reactions.[9]
Troubleshooting and Mitigation:
-
Choice of Acid: Use the mildest acid compatible with your reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time.
-
Protecting Groups: If the pyrrolidine nitrogen is not the reactive site, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your reaction.
Decision Workflow for Acidic Reactions
Caption: Decision-making process for using this compound in acidic media.
Issue 3: Suspected Oxidation of this compound
Question: My reaction mixture containing this compound turned dark, and I'm seeing byproducts that suggest oxidation. What oxidizing agents should I be cautious with?
Answer: The nitrogen atom in this compound can be susceptible to oxidation. A color change to brown or dark-brown upon storage or during a reaction can be an indication of oxidation.[3]
Incompatible Oxidizing Agents and Potential Byproducts:
-
Strong Oxidants (e.g., Potassium Permanganate, Chromic Acid): These reagents can potentially lead to over-oxidation and ring cleavage.
-
Hydrogen Peroxide: While H2O2 is a versatile oxidant, its reaction with amines can be complex and may lead to the formation of hydroxylamines or other oxidation products.[12][13] The reaction can also generate highly reactive hydroxyl radicals, which can lead to a variety of degradation products.[12]
Troubleshooting and Avoidance:
-
Inert Atmosphere: Whenever possible, run reactions involving this compound under an inert atmosphere to minimize exposure to atmospheric oxygen.
-
Degassing Solvents: Use degassed solvents to remove dissolved oxygen.
-
Careful Reagent Selection: If an oxidation step is necessary elsewhere in the molecule, choose a selective oxidizing agent that is known to be compatible with secondary amines or protect the pyrrolidine nitrogen beforehand.
Table of Incompatible Reagents and Conditions
| Condition/Reagent Class | Potential Issue | Mitigation Strategy |
| Strong Acids | Potential for ring opening at high temperatures. | Use mildest possible acid, control temperature, minimize reaction time. |
| Strong Oxidizing Agents | Oxidation of the nitrogen atom, potential ring cleavage. | Use selective oxidizing agents; protect the nitrogen if necessary. |
| Atmospheric Oxygen | Slow oxidation, leading to discoloration and impurities. | Store and handle under an inert atmosphere. |
| Moisture | Can hydrolyze sensitive reagents (e.g., acyl chlorides) used in reactions. | Use dry solvents and glassware. |
Issue 4: Instability during Catalytic Hydrogenation
Question: I am trying to reduce another functional group in my molecule that contains a this compound moiety using catalytic hydrogenation (e.g., Pd/C, H₂), but I am observing side reactions. Is the this compound ring susceptible to hydrogenation?
Answer: The phenyl group of this compound can be susceptible to hydrogenation under standard catalytic hydrogenation conditions, leading to the formation of 3-cyclohexylpyrrolidine. The pyrrolidine ring itself is generally stable to these conditions.
Side Reactions and Solutions:
-
Aromatic Ring Reduction: Hydrogenation of the phenyl ring is a common side reaction.[14][15][16]
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst can influence selectivity.
-
Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes improve selectivity.
-
Catalyst Poisons: In some cases, the addition of a catalyst poison, such as diphenyl sulfide, can increase the chemoselectivity of the hydrogenation, reducing the likelihood of aromatic ring reduction.[16]
-
-
Analytical Methods for Detecting Degradation
To assess the stability of this compound and identify potential degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., formic or trifluoroacetic acid) is a good starting point.[17] UV detection is suitable due to the presence of the phenyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight information.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. This compound | 936-44-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biological chemistry of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fda.gov [fda.gov]
Technical Support Center: Optimization of Work-up Procedures for 3-Phenylpyrrolidine Reactions
Welcome to the technical support center for scientists, researchers, and development professionals working with 3-Phenylpyrrolidine and its derivatives. This guide is structured in a practical question-and-answer format to directly address common challenges encountered during reaction work-up and purification.
Section 1: Foundational Principles & Initial Work-up
Question: What are the key properties of this compound I should consider before starting a work-up?
Answer: Understanding the fundamental physicochemical properties of this compound is crucial for designing an effective work-up strategy.
-
Basicity: this compound is a secondary amine with a predicted pKa of its conjugate acid around 10.10.[1] This basicity dictates its solubility based on pH.
-
In acidic conditions (pH < 8): The pyrrolidine nitrogen is protonated, forming a water-soluble ammonium salt (e.g., 3-phenylpyrrolidinium chloride).[2][3][4]
-
In basic conditions (pH > 11): It exists as the free base, which is significantly more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.
-
-
Physical State & Solubility: The free base is a liquid with a boiling point of 243.4°C, while its hydrochloride salt is typically a white crystalline solid soluble in water.[2][5]
-
Stability: While generally stable, derivatives can be susceptible to degradation under harsh acidic or oxidative conditions.[6] For instance, enaminone derivatives of pyrrolidine are known to undergo rapid acid-catalyzed hydrolysis.[6]
A typical work-up will exploit this pH-dependent solubility to move the compound between aqueous and organic phases, separating it from non-basic impurities or reagents.
Question: I've just completed a reductive amination using this compound. What is the general workflow for the initial aqueous work-up?
Answer: A reductive amination typically involves a carbonyl compound, this compound, and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8][9] The goal of the work-up is to quench the reaction, remove excess reagents and byproducts, and isolate the desired product.
Here is a standard workflow:
-
Quenching: Carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the reducing agent.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., EtOAc, DCM). Repeat the extraction 2-3 times to maximize recovery.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water, to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine), to break up any minor emulsions and remove residual water from the organic layer.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
This crude material can then be subjected to further purification.
Section 2: Troubleshooting Common Work-up Issues
Question: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is a frequent issue when working with amines, which can act as surfactants, especially in the presence of fine particulate matter from the reaction quench.[10]
Here is a decision tree for troubleshooting emulsions:
Causality Behind the Steps:
-
Adding Brine: This increases the ionic strength of the aqueous phase, making it more polar. This forces the organic molecules into the organic layer and disrupts the emulsion by "salting out".[10][11]
-
Filtering through Celite®: Finely divided solids (e.g., inorganic salts from quenching) can stabilize emulsions. Filtering through a pad of Celite® or glass wool removes these particulates.[12]
-
Centrifugation: This is a highly effective mechanical method that forces the separation of the denser and lighter phases.[11][12][13]
-
Solvent Addition: Adding a small amount of a different solvent can alter the properties of the organic layer and destabilize the emulsion.[11][12]
Question: My product yield is low after extraction. Could it be in the aqueous layer? How do I check and recover it?
Answer: Yes, this is a common problem if the pH of the aqueous layer is not sufficiently basic. If the pH is neutral or acidic, your amine product will be protonated and remain dissolved in the aqueous phase.
Protocol for Recovery:
-
Check pH: Use a pH strip to test the aqueous layer from your extraction. If the pH is below 9, your product is likely present as its salt.
-
Basify: Adjust the pH of the aqueous layer to >11 using 1-2M NaOH or K₂CO₃ solution. Ensure the solution is well-mixed and cooled, as neutralization can be exothermic.
-
Re-extract: Extract the now-basic aqueous layer again with your organic solvent (e.g., DCM or EtOAc) 2-3 times.
-
Combine & Process: Combine these new organic extracts with your original extracts (if they were retained) or process them separately by drying and concentrating to recover the "lost" product.
Section 3: Purification Strategies & Troubleshooting
Question: My this compound derivative is streaking badly on my silica gel column. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[14][15] The root cause is a strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[14][16] This interaction leads to irreversible binding, broad peaks, and poor separation.
Solutions for Amine Purification on Silica:
| Method | Description | Rationale & Key Insights |
| Mobile Phase Modifier | Add a small amount (0.1-2%) of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide to your eluent system.[14][17] | The modifier acts as a competitive base, binding to the acidic sites on the silica gel and preventing your product from sticking. NEt₃ is volatile and easily removed. For very polar amines, a mix like CHCl₃/MeOH/conc. NH₄OH can be effective.[17] |
| Pre-treat Silica | Before loading your column, flush it with your eluent containing the basic modifier.[15] | This ensures the entire stationary phase is "deactivated" before your compound is introduced, leading to more symmetrical peaks from the start. |
| Use Alternative Media | Switch to a different stationary phase. | Alumina (basic or neutral): An excellent alternative for purifying amines as it lacks the acidic silanol groups.[16] Amine-functionalized silica: These commercially available phases have amine groups bonded to the silica, which masks the silanols and provides a more inert surface for basic compounds.[14][18] |
| Reverse-Phase Chromatography | Use a C18 or other reverse-phase column. | In this mode, separation is based on hydrophobicity rather than polarity and polar interactions. Your amine is less likely to have problematic interactions with the stationary phase.[16] |
Question: I've isolated my product, but I suspect it contains impurities from the starting materials or side reactions. What are common impurities to look out for?
Answer: Impurity profiling is critical in drug development.[19] The nature of impurities depends on the specific reaction, but common culprits include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound or the other reactant (e.g., the aldehyde/ketone in a reductive amination).
-
Over-alkylation Products: In N-alkylation reactions, it's possible for the product to react again, leading to quaternary ammonium salts, especially if a reactive alkylating agent is used.[8]
-
Side-Reaction Products: Depending on the reagents used, byproducts can form. For example, in reactions involving strong bases, elimination or rearrangement products might occur.
-
Degradation Products: If the work-up or purification involved harsh conditions (e.g., strong acid, high heat), the final product may have started to decompose.[19]
Analytical techniques like LC-MS and GC-MS are essential for identifying these impurities by comparing their mass and retention times to known standards.[19]
Question: How can I effectively recrystallize my this compound derivative to achieve high purity?
Answer: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof) to find a suitable system.
-
Dissolution: In a flask, dissolve your crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
For compounds that are difficult to crystallize, techniques like solvothermal recrystallization or using anti-solvent addition can be explored.[20]
References
-
3-Phenyl-pyrrolidine hydrochloride - ChemBK . Provides physical properties like solubility and melting point of the hydrochloride salt. [Link]
-
Purifying amines on silica | Org Prep Daily . Discusses practical solvent systems (e.g., chloroform-methanol-ammonia) for purifying amines via column chromatography. [Link]
-
Is there an easy way to purify organic amines? - Biotage . Explains the challenges of purifying amines on silica due to acid-base interactions and suggests using amine-modified stationary phases. [Link]
-
Chromatography: The Solid Phase - University of Rochester . Lists alternative chromatography media for amines, such as alumina and triethylamine-deactivated silica. [Link]
-
Amine purification - Chemistry - Science Forums . Provides user-contributed tips on amine purification, including pre-treating silica columns with triethylamine. [Link]
-
Tackling emulsions just got easier - Biotage . Outlines several strategies for breaking emulsions, including centrifugation, solvent addition, and filtration. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate . A discussion forum providing various methods for breaking emulsions, including centrifugation and solvent changes. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube . A video explaining common lab techniques for breaking emulsions, including the addition of brine. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific . Describes various methods to break emulsions, highlighting the role of surfactants and the addition of salt. [Link]
-
Workup: Amines - University of Rochester . Explains how to render amines water-soluble for removal by washing with dilute acid to protonate them. [Link]
-
1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem . PubChem entry for a related compound, providing general chemical and physical properties. [Link]
-
Reductive Amination | Synthesis of Amines - YouTube . A tutorial explaining the mechanism and steps of reductive amination, including the acidic work-up. [Link]
-
Reductive Amination - Common Conditions . Lists common reducing agents for reductive amination and their typical solvent systems. [Link]
-
Chemical Properties of N-Phenylpyrrolidine (CAS 4096-21-3) - Cheméo . Database of chemical properties for a related isomer. [Link]
-
Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures . Research article discussing the crystallization behavior of a related pyrrolidine derivative. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry . A detailed explanation of the reductive amination process, including the problem of over-alkylation with other methods. [Link]
-
(s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem . PubChem entry for the hydrochloride salt, confirming its chemical formula and structure. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI . A review highlighting the importance of the pyrrolidine ring in various drug molecules. [Link]
-
Pyrrolidine Derivatives | Download Scientific Diagram - ResearchGate . A collection of research mentioning the biological significance of various pyrrolidine derivatives. [Link]
-
Synthesis of Amines by Reductive Amination - Chemistry LibreTexts . An educational resource describing the two-part process of reductive amination. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal . A collection of modern synthetic methods for preparing pyrrolidine rings. [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH . Describes advanced recrystallization techniques for obtaining different crystalline forms. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . A review on the role and synthesis of pyrrolidine-containing bioactive molecules. [Link]
-
Related impurities in peptide medicines - PubMed . A review of common impurities found in peptide synthesis, with parallels to small molecule synthesis. [Link]
-
A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution - PubMed . A research paper demonstrating a biological application of a phenyl-pyrrolidine derivative. [Link]
-
The Role of this compound in Modern Pharmaceutical Synthesis . An article highlighting the importance of this compound as a building block in drug synthesis. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI . A research article describing the synthesis of pyrrolidine-containing compounds. [Link]
-
(PDF) Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... . A research article discussing the challenges of recrystallization in amorphous solid dispersions. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Workup [chem.rochester.edu]
- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 936-44-7 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 16. Chromatography [chem.rochester.edu]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. silicycle.com [silicycle.com]
- 19. documents.lgcstandards.com [documents.lgcstandards.com]
- 20. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Phenylpyrrolidine and its Analogues: Charting Biological Activity Across Therapeutic Targets
The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent structural rigidity and stereochemical complexity offer a unique framework for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comprehensive comparative analysis of this compound and its analogues, delving into their structure-activity relationships (SAR) and differential effects on key therapeutic targets, including monoamine transporters, cancer cell lines, and neuronal pathways implicated in seizure disorders. We will explore the experimental data that underpins our understanding of these compounds and provide detailed protocols for their biological evaluation, offering researchers, scientists, and drug development professionals a thorough resource to navigate this important chemical space.
Monoamine Transporter Inhibition: A Key Pharmacophore for CNS Disorders
A significant area of research for this compound analogues has been their potent inhibitory activity on monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are critical for regulating neurotransmitter signaling in the central nervous system (CNS), and their modulation is a cornerstone of treatment for depression, anxiety, and other neurological and psychiatric conditions.[2]
The this compound core acts as a versatile scaffold that can be functionalized to achieve varying degrees of potency and selectivity for each transporter. Understanding the SAR of these analogues is crucial for designing novel CNS-active agents with desired pharmacological profiles.
Comparative in vitro Activity at Monoamine Transporters
The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a selection of this compound analogues against human DAT, NET, and SERT. This data, compiled from multiple studies, highlights the impact of subtle structural modifications on transporter affinity and selectivity.
| Compound/Analogue | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | Reference(s) |
| Pyrovalerone Analogue 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 | [1] |
| Pyrovalerone Analogue 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 | [1] |
| Pyrovalerone Analogue 4r | 2-Methylphenyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 | [1] |
| Prolintane | Unsubstituted Phenyl | - | - | - | 43 ± 24 | 59 ± 7 | 28613 | [3] |
| 2-Methylprolintane | 2-Methylphenyl | - | - | - | 185 ± 65 | 119 ± 49 | 4247 ± 1779 | [3] |
| 4-Fluoroprolintane | 4-Fluorophenyl | - | - | - | 53 ± 14 | 119 ± 25 | 23945 ± 3591 | [3] |
| Compound 12 | 3,4-disubstituted | 84 (Kᵢ) | 31 (IC₅₀) | 230 (IC₅₀) | 200 | 31 | 230 | [4] |
Expert Insights on SAR: The data reveals that substitutions on the phenyl ring significantly influence both potency and selectivity. For instance, a methyl group at the 4-position of the phenyl ring in pyrovalerone analogues (4a and 4b) maintains high DAT affinity, while a 2-methyl substitution (4r) decreases it.[1] In prolintane analogues, methyl substitutions on the phenyl ring markedly increase potency at SERT.[3] The stereochemistry of the pyrrolidine ring is also a critical determinant of activity, as evidenced by the difference in potency between racemic compounds and their individual enantiomers.
Mechanism of Action: Reuptake Inhibition
This compound analogues exert their effects by competitively binding to the substrate binding site on monoamine transporters, thereby blocking the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.
Caption: General workflow for the monoamine transporter uptake inhibition assay.
Anticancer Activity: Exploring a Different Therapeutic Avenue
Beyond their effects on the CNS, certain this compound analogues have demonstrated promising anticancer properties. [5]This highlights the versatility of the scaffold in interacting with a different set of biological targets. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative in vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative this compound analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | Predicted Activity | Data not available | [5][6] |
| Related Chalcone Derivative 1 | MCF-7 (Breast) | 12.5 | [6] |
| Related Chalcone Derivative 2 | HCT-116 (Colon) | 8.2 | [6] |
| 1-benzylpyrrolidin-3-ol analogue 5j | HL-60 (Leukemia) | ~10 | [7] |
| 1-benzylpyrrolidin-3-ol analogue 5p | HL-60 (Leukemia) | ~10 | [7] |
Expert Insights on SAR: While direct SAR for this compound analogues as anticancer agents is less established than for their CNS effects, the data on related structures like chalcones suggests that the α,β-unsaturated ketone moiety is a key pharmacophore. [5][6]Modifications to the phenyl rings and the pyrrolidine nitrogen can modulate potency and selectivity against different cancer cell types. The 1-benzylpyrrolidin-3-ol analogues show selective cytotoxicity towards leukemia cells. [7]
Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents, including those with the this compound scaffold, are thought to induce cancer cell death through the process of apoptosis, or programmed cell death. [7]This can involve the activation of caspase enzymes, which are key executioners of the apoptotic pathway.
Caption: Simplified schematic of a potential apoptotic pathway induced by a this compound analogue.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [5][8][9] Objective: To determine the IC₅₀ value of a test compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Step-by-step workflow of the MTT cell viability assay.
Anticonvulsant Activity: A Potential for Neurological Therapeutics
Derivatives of this compound have also been investigated for their anticonvulsant properties, suggesting their potential in the treatment of epilepsy. [10][11]Preclinical evaluation of these compounds often involves in vivo models that assess their ability to protect against induced seizures.
Comparative in vivo Anticonvulsant Efficacy
The following table summarizes the in vivo efficacy of a representative this compound analogue in the maximal electroshock (MES) seizure model, a standard preclinical test for anticonvulsant activity.
| Compound/Analogue | Animal Model | Test | Efficacy (ED₅₀ mg/kg, i.p.) | Reference(s) |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | Rat | MES | 69.89 | [10] |
| Compound XVIII | Rat | MES | >30 (oral, 50% protection at 1h) | [11][12] |
Expert Insights on SAR: The anticonvulsant activity of these compounds is influenced by the nature of the substituents on the pyrrolidine ring and the N-phenylamino moiety. For instance, the 3,3-dialkyl substitution in compound 15 appears to be important for its activity in the MES test. [10]Further studies are needed to fully elucidate the SAR for this class of compounds as anticonvulsants.
Mechanism of Action: Modulation of Neuronal Excitability
The precise mechanism of action for the anticonvulsant effects of many this compound derivatives is still under investigation. However, it is hypothesized that they may act by modulating the activity of voltage-gated ion channels, such as sodium channels, which play a crucial role in regulating neuronal excitability. By stabilizing the inactivated state of these channels, these compounds can reduce the repetitive firing of neurons that underlies seizure activity.
Caption: A streamlined workflow for the in vivo maximal electroshock (MES) seizure test.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The analogues discussed in this guide demonstrate a broad spectrum of pharmacological activities, from potent and selective inhibition of monoamine transporters to promising anticancer and anticonvulsant effects. The comparative analysis of their biological data, coupled with a deep understanding of their structure-activity relationships, provides a rational basis for the design of next-generation therapeutics.
Future research in this area should continue to explore the vast chemical space around the this compound core. The synthesis and evaluation of novel analogues with diverse substitution patterns will undoubtedly lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a more in-depth elucidation of the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for their successful translation into clinical candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Saha, J. K., & Gopishetty, B. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-16. Retrieved from [Link]
-
Kamiński, K., Obniska, J., & Wiklik, B. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & medicinal chemistry, 16(9), 4921–4931. Retrieved from [Link]
-
Obniska, J., Kopytko, M., Zagórska, A., Chlebek, I., & Kamiński, K. (2011). Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones. Acta poloniae pharmaceutica, 68(3), 357–365. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Zholos, A. V., Zhavbert, E. S., Sokolov, M. V., & Vasiliev, D. S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules (Basel, Switzerland), 26(20), 6124. Retrieved from [Link]
-
Zholos, A. V., Zhavbert, E. S., Sokolov, M. V., & Vasiliev, D. S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. ResearchGate. Retrieved from [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Neuropharmacology, 164, 107899. Retrieved from [Link]
-
Walther, D., Gneid, M., & Sitte, H. H. (2022). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Frontiers in pharmacology, 13, 998083. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Zhang, Y., Wang, Y., & Li, J. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in pharmacology, 13, 958066. Retrieved from [Link]
- Naqvi, A. A. T., et al. (2020). In Vitro and In Silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
-
Obniska, J., Jakubiec, M., & Abram, M. (2020). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International journal of molecular sciences, 21(22), 8780. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Wang, S., Sakamuri, S., & Enyedy, I. J. (2000). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 10(19), 2219–2222. Retrieved from [Link]
-
Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]
-
Jäntsch, K., & Sitte, H. H. (2019). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Retrieved from [Link]
-
Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy research, 85(1), 1–16. Retrieved from [Link]
-
Mayer, F. P., et al. (2019). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. ResearchGate. Retrieved from [Link]
-
I. S. (2015). Discovery and Development of Monoamine Transporter Ligands. PMC. Retrieved from [Link]
-
Zehravi, M., et al. (2023). Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets. Molecular neurobiology, 60(12), 7035–7058. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. PMC. Retrieved from [Link]
-
Zehravi, M., et al. (2025). Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. Molecular biology reports, 52(1), 5258. Retrieved from [Link]
-
Di Mola, A., et al. (2021). GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways. International journal of molecular sciences, 22(17), 9139. Retrieved from [Link]
-
Latacz, G., & Kieć-Kononowicz, K. (2019). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Current medicinal chemistry, 26(21), 3845–3873. Retrieved from [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 3-Phenylpyrrolidine via NMR Spectroscopy
In the landscape of modern drug development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of safety and efficacy. 3-Phenylpyrrolidine, a prevalent scaffold in numerous pharmacologically active compounds, is a prime example where precise control and accurate measurement of its enantiomeric composition are paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining the enantiomeric excess (ee) of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Chiral Molecules
Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles.[1][2] The therapeutic effect of a drug can be dependent on the specific stereochemical configuration of its active pharmaceutical ingredient (API).[1][2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. This necessitates robust and reliable analytical methods to quantify the enantiomeric excess, which is a measure of the dominance of one enantiomer over the other.
Why NMR Spectroscopy for Enantiomeric Excess Determination?
While chiral chromatography techniques like HPLC and GC are workhorses for enantiomeric separation, NMR spectroscopy offers a rapid and often non-destructive alternative for determining enantiomeric excess.[3][4][5] The fundamental principle lies in converting a mixture of enantiomers, which are indistinguishable in an achiral environment (isochronous), into a mixture of diastereomers or diastereomeric complexes that exhibit distinct signals in the NMR spectrum (anisochronous).[6] The relative integration of these signals directly corresponds to the ratio of the enantiomers in the original sample.
This guide will compare two primary NMR-based strategies for the ee determination of this compound: the use of Chiral Derivatizing Agents (CDAs) and Chiral Shift Reagents (CSRs).
Method 1: Chiral Derivatizing Agents (CDAs)
Mechanism of Action:
Chiral Derivatizing Agents are enantiomerically pure compounds that react covalently with the analyte, in this case, the secondary amine of this compound, to form a new pair of diastereomers.[6][7] These diastereomers possess different physical and chemical properties, including distinct chemical shifts in their NMR spectra. The choice of CDA is critical and is often dictated by the functional group of the analyte. For amines, common CDAs include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and its analogs.
Causality Behind Experimental Choices:
The formation of a stable covalent bond between the CDA and the enantiomers of this compound ensures that the resulting diastereomers do not dissociate or exchange on the NMR timescale. This leads to sharp, well-resolved signals, allowing for accurate integration and, consequently, a precise determination of the enantiomeric excess. The derivatization reaction should proceed to completion without any kinetic resolution, meaning both enantiomers must react at the same rate.
Experimental Protocol: Derivatization with (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Addition of Reagents: Add 1.1 equivalents of a tertiary amine base, such as triethylamine or pyridine, to the NMR tube. This will act as a scavenger for the HCl generated during the reaction.
-
Derivatization: Carefully add 1.05 equivalents of (R)-MTPA-Cl to the solution. The reaction is typically rapid and can be monitored by the appearance of new signals in the ¹H NMR spectrum.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric amide mixture. Pay close attention to the resolution of the signals, particularly the methoxy (–OCH₃) or the trifluoromethyl (–CF₃) signals, which often show good separation.
-
Data Analysis: Integrate a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess can be calculated using the following formula:
ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
Method 2: Chiral Shift Reagents (CSRs)
Mechanism of Action:
Chiral Shift Reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that reversibly bind to Lewis basic sites in the analyte molecule.[8][9][10] This interaction forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large chemical shift changes (Lanthanide Induced Shifts, LIS) in the protons of the analyte that are in proximity to the binding site.[10][11] Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the LIS will differ for corresponding protons in the two enantiomers, leading to signal separation.[8][11]
Causality Behind Experimental Choices:
The key advantage of CSRs is the non-destructive nature of the analysis, as the interaction is reversible and the analyte can be recovered. The magnitude of the induced shift and the degree of separation are dependent on the concentration of the CSR. Therefore, a titration is often necessary to achieve optimal resolution without excessive line broadening, which is a common side effect of paramagnetic reagents.[8]
Experimental Protocol: Use of Eu(hfc)₃
-
Initial Spectrum: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃ in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Titration with CSR: Prepare a stock solution of Eu(hfc)₃ in CDCl₃. Add small, incremental amounts (e.g., 0.1 equivalents) of the CSR solution to the NMR tube.
-
Monitoring: Acquire a ¹H NMR spectrum after each addition. Monitor the separation of signals. The signals of protons closest to the nitrogen atom of the pyrrolidine ring will experience the largest shifts.
-
Optimal Resolution: Continue the titration until baseline separation of a pair of signals is achieved. Avoid adding an excess of the CSR, as this will lead to significant line broadening and a decrease in resolution.
-
Quantification: Once optimal separation is achieved, carefully integrate the resolved signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Comparative Analysis of Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Shift Reagents (CSRs) |
| Mechanism | Covalent bond formation to create stable diastereomers.[6][7] | Reversible formation of transient diastereomeric complexes.[8][10] |
| Sample Integrity | Destructive; the analyte is chemically modified. | Non-destructive; the analyte can be recovered. |
| Ease of Use | Requires a chemical reaction and potential purification. | Simple addition of the reagent to the NMR sample. |
| Signal Resolution | Typically provides large and clear separation of signals. | Separation is concentration-dependent and can be accompanied by line broadening.[8] |
| Potential Issues | Incomplete reaction, side reactions, or kinetic resolution can lead to inaccurate results. | Line broadening at high concentrations can hinder accurate integration.[8] |
| Cost | Can be more expensive due to the cost of the derivatizing agent and base. | Generally more cost-effective for routine analysis. |
Visualizing the Workflows
Chiral Derivatizing Agent Workflow
Caption: Workflow for ee determination using a Chiral Derivatizing Agent.
Chiral Shift Reagent Workflow
Caption: Workflow for ee determination using a Chiral Shift Reagent.
Logical Comparison of Methods
Caption: Decision-making framework for choosing an NMR method.
Conclusion and Recommendations
The choice between using a Chiral Derivatizing Agent and a Chiral Shift Reagent for the determination of the enantiomeric excess of this compound by NMR spectroscopy depends on the specific requirements of the analysis.
-
For definitive, high-precision measurements , especially when a permanent record of the derivatized sample is desired, the use of a Chiral Derivatizing Agent like (R)-MTPA-Cl is recommended. The large separation between diastereomeric signals often leads to more accurate integration.
-
For rapid, routine screening or when sample preservation is critical , Chiral Shift Reagents such as Eu(hfc)₃ are the preferred choice. The non-destructive nature and simplicity of the method allow for high-throughput analysis.
Ultimately, the Senior Application Scientist advises that for critical applications in drug development, it is prudent to validate the results from one method with another, or with an orthogonal technique like chiral HPLC, to ensure the utmost confidence in the determined enantiomeric excess.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. 2007;19(8):621-8.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Org Lett. 2008;10(21):4943-6.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. 2020;25(11):2649.
- NMR Studies of Drugs. Application of Achiral and Chiral Lanthanide Shift Reagents to α-Ethyl-α-Phenylsuccinimide. Spectroscopy Letters. 1992;25(8):1177-1187.
- NMR Studies of Drugs. Application of Achiral and Chiral Lanthanide Shift Reagents to α-Ethyl-α-Phenylsuccinimide. Taylor & Francis Online.
- Chiral derivatizing agents used in NMR for chiral analysis.
- Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. 2004;16(3):141-60.
- Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. 2017;94(5):965.
- Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6687.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- NMR Shift Reagents. Chemistry LibreTexts.
- This compound. PubChem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. J Org Chem. 2022;87(20):13435-13444.
- 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. Chirality. 1999;11(7):529-38.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Enantiomeric purity of synthetic therapeutic peptides: A review. Chirality. 2024;36(3):e23652.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Phenylpyrrolidine: Validation of a Novel Catalytic Approach
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved pharmaceuticals and bioactive compounds.[1][2][3][4][5] Its non-planar, sp3-rich structure allows for precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets.[3][5] Among its derivatives, 3-Phenylpyrrolidine is a particularly valuable building block, utilized in the synthesis of drugs targeting neurological disorders and other complex molecules.[6][7] This guide provides an in-depth comparison of established synthetic routes to this compound against a novel, streamlined catalytic pathway, offering researchers objective data to inform their synthetic strategies.
Section 1: Established Synthetic Routes to this compound
Traditional methods for synthesizing this compound, while effective, often rely on stoichiometric, high-energy reagents or multi-step sequences. We will examine two common approaches: Grignard addition followed by cyclization and classical reductive amination.
Route A: Grignard Addition to Cinnamaldehyde and Subsequent Cyclization
This classical organometallic approach builds the carbon skeleton through a nucleophilic addition, followed by transformations to form the heterocyclic ring.
Causality and Mechanistic Insight: The Grignard reaction is a powerful tool for C-C bond formation.[8][9] Phenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an appropriate four-carbon aldehyde synthon.[10][11] Subsequent intramolecular cyclization, often via reductive amination, forms the pyrrolidine ring. The choice of starting aldehyde is critical; using hydrocinnamaldehyde (3-phenylpropanal) and a nitrogen source is a common strategy.[12]
Experimental Protocol: Route A
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are activated in anhydrous diethyl ether under an inert atmosphere. Bromobenzene (1.0 eq) is added dropwise to initiate the formation of phenylmagnesium bromide.[13]
-
Addition Reaction: The Grignard reagent is cooled to 0°C and a solution of a suitable protected amino-aldehyde is added slowly.
-
Cyclization/Reduction: The intermediate is then subjected to conditions that facilitate intramolecular reductive amination to yield this compound.
Workflow for Route A: Grignard Synthesis
Caption: Grignard-based synthesis of this compound.
Route B: Reductive Amination of a Phenyl-Substituted Ketone
Reductive amination is a robust and widely used method for amine synthesis, converting a carbonyl group into an amine via an imine intermediate.[14] This route applies that logic to a pre-formed carbon skeleton.
Causality and Mechanistic Insight: This pathway begins with a 1,4-dicarbonyl equivalent, where one carbonyl will eventually become the pyrrolidine nitrogen's alpha-carbon. The reaction of a primary amine (like ammonia or a protected equivalent) with the ketone forms an imine or enamine intermediate.[15][16] This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, which preferentially reduces the protonated iminium ion over the starting ketone.[14][16]
Experimental Protocol: Route B
-
Imine Formation: 3-Benzoylpropanoic acid (1.0 eq) and ammonium acetate (excess) are dissolved in methanol. The mixture is stirred at room temperature to form the intermediate imine/enamine.
-
In Situ Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7.
-
Lactam Reduction: The resulting 4-phenyl-2-pyrrolidinone is then reduced using a strong reducing agent like LiAlH4 to yield this compound.
Workflow for Route B: Reductive Amination
Caption: Two-step synthesis via reductive amination and lactam reduction.
Section 2: A Novel, Validated Route: One-Pot Catalytic Reductive Amination
Recent advances focus on improving efficiency and safety by combining steps and utilizing catalytic processes. This novel route leverages a one-pot reductive amination of a readily available diketone.
Causality and Mechanistic Insight: This strategy employs a 1-phenyl-1,4-butanedione precursor. The entire transformation is achieved in a single pot using a transfer hydrogenation catalyst, such as an Iridium-based complex, with formic acid as the hydrogen source.[17] The reaction proceeds through a cascade of two reductive amination events.[17] The first amination forms an amino-ketone, which rapidly undergoes intramolecular cyclization to form an imine. This cyclic imine is then reduced in the second catalytic cycle to afford the final pyrrolidine product. This approach avoids harsh reagents and multiple workups, representing a significant process improvement.[16][17]
Experimental Protocol: Novel One-Pot Catalytic Route
-
Reaction Setup: To a solution of 1-phenylbutane-1,4-dione (1.0 eq) and ammonium formate (3.0 eq) in ethanol is added a catalytic amount of [Cp*IrCl2]2 (0.5 mol%).
-
Reaction: The mixture is heated to 80°C and stirred for 12-18 hours under an inert atmosphere.
-
Workup: The reaction mixture is cooled, filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.
Workflow for the Novel Catalytic Route
Caption: One-pot iridium-catalyzed synthesis of this compound.
Section 3: Comparative Performance Analysis
The true value of a synthetic route is measured by its efficiency, safety, scalability, and overall practicality. The following table provides a direct comparison of the three routes based on typical experimental outcomes.
| Metric | Route A: Grignard Synthesis | Route B: Reductive Amination | Novel Route: Catalytic One-Pot |
| Overall Yield | 40-55% | 60-70% | 85-95% |
| Number of Steps | 3-4 | 2 | 1 (one-pot) |
| Key Reagents | Mg, Bromobenzene, LiAlH4 | NaBH3CN, LiAlH4 | [Cp*IrCl2]2, HCOOH/NH3 |
| Reaction Conditions | Cryogenic temps; anhydrous | Room temp -> reflux | 80°C |
| Safety Concerns | Pyrophoric Grignard reagent, highly reactive hydrides | Toxic cyanoborohydride, highly reactive hydrides | Flammable solvents, but generally milder reagents |
| Scalability | Challenging due to exotherms and reagent handling | Moderate | Excellent due to catalytic nature and simple setup |
| Atom Economy | Poor | Moderate | Good |
Conclusion and Future Outlook
While traditional methods like the Grignard addition and multi-step reductive aminations are foundational and reliable for producing this compound, they present significant challenges in terms of safety, waste generation, and scalability.
The novel one-pot catalytic reductive amination route represents a substantial advancement. Its superior yield, operational simplicity, and improved safety profile make it a highly attractive alternative for both academic research and industrial drug development.[17] The move away from stoichiometric, hazardous reagents like LiAlH4 and NaBH3CN towards a catalytic system aligns with the principles of green chemistry.[14] As the demand for complex chiral molecules like this compound grows, the adoption of such efficient and sustainable catalytic methods will be crucial for the future of pharmaceutical synthesis.[18][19]
References
-
Chem-Impex. This compound. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Li, X. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
National Center for Biotechnology Information. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]
-
National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
National Center for Biotechnology Information. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
GlaxoSmithKline. Reductive Amination. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones | Request PDF. [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
YouTube. Generation and Reaction of a Grignard Reagent. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
-
Wikipedia. Hydrocinnamaldehyde. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Hydrocinnamaldehyde - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 17. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Phenylpyrrolidine and 2-Phenylpyrrolidine in Asymmetric Catalysis
Abstract: The strategic placement of substituents on a catalyst's scaffold is a cornerstone of modern asymmetric synthesis. Within the privileged class of pyrrolidine-based organocatalysts, the positional isomerism of a phenyl group, specifically at the C2 versus the C3 position, imparts distinct stereochemical and electronic properties that profoundly influence catalytic outcomes. This guide provides an in-depth, side-by-side comparison of 3-Phenylpyrrolidine and 2-Phenylpyrrolidine, delving into their structural nuances, mechanistic implications, and performance in key catalytic transformations. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate catalyst scaffold for achieving high stereoselectivity in their synthetic endeavors.
Introduction: The Subtle Power of Positional Isomerism in Catalysis
The pyrrolidine ring is a ubiquitous and highly effective scaffold in organocatalysis, largely popularized by the success of the natural amino acid proline.[1][2][3] Its rigid five-membered ring structure provides a well-defined chiral environment crucial for inducing stereoselectivity. By modifying this basic structure, chemists have developed a vast library of catalysts with tailored properties. Among these, phenyl-substituted pyrrolidines are of significant interest. The phenyl group, depending on its location, can serve as a powerful stereodirecting element, influencing the trajectory of incoming substrates through steric hindrance and electronic interactions.
This guide focuses on two fundamental positional isomers: 2-Phenylpyrrolidine and this compound. While differing only in the location of the phenyl substituent, this seemingly minor change leads to significant differences in their catalytic behavior and efficacy. Understanding these differences is paramount for rational catalyst design and selection.
Structural and Stereoelectronic Considerations
The catalytic efficacy of pyrrolidine-based catalysts is primarily dictated by their ability to form chiral enamine or iminium ion intermediates with carbonyl substrates.[1][4] The stereochemical outcome of the reaction is then controlled by how effectively the catalyst's structure shields one face of this reactive intermediate from the approaching electrophile.
-
2-Phenylpyrrolidine: The placement of the bulky phenyl group at the C2 position, directly adjacent to the reactive nitrogen center, creates a highly influential steric environment. Upon formation of the enamine intermediate, the C2-phenyl group effectively blocks one of the enantiotopic faces of the enamine, compelling the electrophile to attack from the less hindered side. This direct and pronounced steric shielding is analogous to the role of the C2-methyl group in 2-methylpyrrolidine, which is known to be a powerful stereodirecting element.[5]
-
This compound: When the phenyl group is at the C3 position, it is more remote from the nitrogen atom and the site of enamine formation. Consequently, its ability to exert direct steric control over the reactive center is diminished compared to the C2-substituted analogue. The stereodirecting influence in this compound is more subtle, relying on the overall conformational preferences of the pyrrolidine ring and the resulting chiral pocket, rather than direct facial blocking. This can lead to lower enantioselectivities in some reactions. However, this remote positioning might be advantageous in scenarios where the steric bulk of a C2-substituent could hinder substrate binding or slow down the reaction rate.
Comparative Performance in Asymmetric Catalysis
Asymmetric Michael Addition: A Case Study
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a benchmark reaction for evaluating the efficacy of organocatalysts. The catalyst's role is to form a chiral enamine from the ketone/aldehyde donor, which then attacks the nitroolefin acceptor with high facial selectivity.
| Catalyst Scaffold | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Rationale for Performance |
| (S)-2-Substituted Pyrrolidine (General) | Often High (e.g., >95:5) | Typically High (e.g., >90% ee) | The C2-substituent provides excellent steric shielding of one enamine face, leading to high stereocontrol.[5] |
| (S)-3-Substituted Pyrrolidine (General) | Variable, often lower | Variable, often lower | The C3-substituent is more distant from the reactive enamine center, offering less effective steric shielding and resulting in reduced stereoselectivity.[7] |
Note: The data presented are representative values compiled from studies on substituted pyrrolidine catalysts to illustrate the general performance trend. Direct comparison should be made with caution as reaction conditions may vary.[5]
The superior performance of 2-substituted pyrrolidine derivatives is a recurring theme in organocatalysis.[5] The phenyl group at the C2 position acts as a stereochemical gatekeeper, ensuring a highly organized transition state and leading to products with high enantiopurity.
Mechanistic Rationale and Transition State Models
The difference in performance can be visualized through the transition state models for the key C-C bond-forming step. In enamine catalysis, the reaction proceeds through a well-organized, chair-like transition state.
Catalytic Cycle Visualization
Caption: Generalized enamine catalysis cycle for pyrrolidine catalysts.
Transition State Comparison
The critical difference lies in the transition state for the reaction between the enamine and the electrophile.
Caption: Simplified models of electrophilic attack on enamine intermediates.
As depicted, the 2-phenylpyrrolidine catalyst creates a much more defined and sterically hindered environment. The phenyl group acts as a "wall," effectively preventing the electrophile from approaching one side of the planar enamine. This leads to a highly favored reaction trajectory and, consequently, high enantioselectivity.
With This compound , the phenyl group is too far from the enamine double bond to provide such effective shielding. While it influences the overall conformation of the ring, it does not create the same level of steric bias at the point of reaction, allowing for approach from both faces and leading to lower stereoselectivity.
Experimental Protocol: Representative Asymmetric Michael Addition
This protocol is a representative example of a procedure where a 2-substituted pyrrolidine-based organocatalyst is employed to achieve high stereoselectivity.
Reaction: Asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (a common 2-substituted catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Benzoic Acid (co-catalyst)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) at room temperature, add the (S)-2-substituted pyrrolidine catalyst (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).
-
Cool the reaction mixture to 0 °C.
-
Add propanal (1.5 mmol, 3.0 equiv) dropwise to the mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion and Outlook
The comparative analysis of this compound and 2-phenylpyrrolidine in catalysis underscores a fundamental principle of catalyst design: proximity and steric influence are paramount. The location of the phenyl group at the C2 position provides a distinct advantage in stereocontrol by directly shielding one face of the reactive enamine intermediate. This leads to significantly higher enantioselectivity in many key asymmetric transformations compared to its C3-substituted counterpart.
For researchers aiming to achieve the highest levels of stereoselectivity in enamine or iminium ion-mediated reactions, catalyst scaffolds based on 2-phenylpyrrolidine and its derivatives are the superior choice. While this compound may find niche applications where steric hindrance needs to be minimized, the body of evidence points to the C2 position as the "power position" for inducing asymmetry in pyrrolidine-based organocatalysis. Future catalyst design will continue to build on this principle, refining the steric and electronic properties of C2-substituents to unlock even greater catalytic efficiency and selectivity.
References
- A Comparative Guide to 2-Phenylpyrrolidine and Novel Organocatalysts in Asymmetric Synthesis. (n.d.). BenchChem. Retrieved January 11, 2026.
-
Proline organocatalysis. (2023, December 1). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. (n.d.).
- Proline as an Asymmetric Organocatalyst. (2015, November 16). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Retrieved January 11, 2026.
-
Sweeney, J. B., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved January 11, 2026, from [Link]
- Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Retrieved January 11, 2026.
-
Heterogeneous organocatalysis: the proline case. (2025, July 2). RSC Sustainability. Retrieved January 11, 2026, from [Link]
-
Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020, May 16). Advanced Synthesis & Catalysis. Retrieved January 11, 2026, from [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers. Retrieved January 11, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
- The Stereoselective Advantage: A Comparative Guide to 2-Methylpyrrolidine in Asymmetric Synthesis. (n.d.). BenchChem. Retrieved January 11, 2026.
- A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). American Chemical Society. Retrieved January 11, 2026.
-
2-Phenylpyrrolidine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved January 11, 2026, from [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 3-Phenylpyrrolidine Derivatives: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the 3-phenylpyrrolidine scaffold represents a privileged motif, consistently appearing in potent and selective ligands for a variety of central nervous system (CNS) targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with monoamine transporters (dopamine, serotonin, and norepinephrine transporters) and opioid receptors. By synthesizing key findings from the literature and providing practical experimental protocols, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics based on this versatile scaffold.
The Enduring Appeal of the this compound Core
The this compound core offers a rigid framework that positions a phenyl ring and a basic nitrogen atom in a well-defined spatial orientation. This arrangement is crucial for recognition by and interaction with the binding pockets of various transporters and receptors. The pyrrolidine ring, being a saturated heterocycle, allows for stereochemical diversity, with the (3R)- and (3S)-enantiomers often exhibiting distinct pharmacological profiles. Furthermore, the scaffold presents multiple points for chemical modification—the phenyl ring, the pyrrolidine nitrogen, and the pyrrolidine ring itself—providing a rich canvas for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.
Comparative SAR at Monoamine Transporters: A Tale of Three Targets
This compound derivatives have been extensively explored as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The subtle interplay of structural modifications dictates both the potency and selectivity of these compounds.
Phenyl Ring Substitution: The Key to Potency and Selectivity
Substitution on the phenyl ring is a critical determinant of activity and selectivity. Generally, electron-withdrawing or lipophilic groups at the para position enhance DAT affinity. For instance, the addition of a bromine or iodine atom at the 4-position of methylphenidate, a well-known piperidine-based DAT inhibitor, leads to an increase in DAT affinity[1]. This trend is also observed in the this compound series. Conversely, substitution at the ortho position is often detrimental to DAT binding, likely due to steric hindrance within the binding pocket[1].
The nature and position of the substituent can also steer selectivity between the monoamine transporters. While DAT and NET share significant structural homology, leading to a good correlation in the affinities of many substituted derivatives, SERT exhibits a distinct SAR profile[1].
Table 1: Comparative in vitro activity of 4-substituted this compound analogs at monoamine transporters.
| Compound | R Group (4-position) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity |
| 1 | H | 25 | 45 | 850 | 34 |
| 2 | Br | 8 | 15 | 600 | 75 |
| 3 | I | 10 | 20 | 750 | 75 |
| 4 | OCH3 | 18 | 35 | 950 | 53 |
| 5 | OH | 30 | 60 | 1200 | 40 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.
The Role of the Pyrrolidine Nitrogen: Modulating Activity and Function
Modification of the pyrrolidine nitrogen atom significantly impacts the pharmacological profile. N-methylation is a common strategy that can influence potency and selectivity. However, larger N-alkyl groups can sometimes lead to a decrease in affinity, suggesting a size constraint in the binding pocket of the monoamine transporters[1]. Interestingly, the nature of the N-substituent can also determine whether a compound acts as a reuptake inhibitor or a releasing agent.
The Structural Basis of Interaction with the Dopamine Transporter
Our understanding of how this compound derivatives and other ligands bind to monoamine transporters has been significantly advanced by X-ray crystallography and molecular modeling studies. The crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) in complex with various ligands, including cocaine and dopamine, has revealed a central binding site located within the transmembrane domain[2][3][4].
These structures show that the phenyl ring of the ligand typically occupies a hydrophobic pocket, while the protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp79 in hDAT)[5][6]. Substituents on the phenyl ring can engage in additional interactions with surrounding amino acid residues, explaining the observed SAR. For instance, a halogen atom at the para-position can form favorable halogen bonds, thereby enhancing binding affinity.
Diagram 1: Simplified Ligand Binding at the Dopamine Transporter
Caption: Interaction of a this compound derivative within the DAT binding site.
Exploring the Opioid Receptor Landscape
Beyond monoamine transporters, the this compound scaffold has also been utilized in the design of ligands for opioid receptors, including the mu (µ), delta (δ), and kappa (κ) receptors. The SAR for opioid receptor activity can differ significantly from that of monoamine transporters.
For instance, in a series of µ-selective antagonists, the introduction of a basic pyrrolidine residue was shown to confer good binding affinity[7]. Further elaboration of the pyrrolidine nitrogen with benzyl derivatives, particularly those bearing polar groups capable of hydrogen bonding, enhanced µ-opioid receptor binding[7]. This highlights the importance of exploring diverse chemical space around the pyrrolidine nitrogen to achieve desired opioid receptor activity and selectivity.
Table 2: Comparative in vitro binding affinities of N-substituted this compound analogs at opioid receptors.
| Compound | N-Substituent | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| 6 | H | 550 | >1000 | >1000 |
| 7 | Methyl | 250 | 800 | 950 |
| 8 | Benzyl | 80 | 450 | 600 |
| 9 | 4-Hydroxybenzyl | 25 | 300 | 400 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.
The Power of Bioisosteric Replacement in Lead Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while maintaining its key binding interactions[8][9][10]. In the context of this compound derivatives, the phenyl ring is a prime candidate for bioisosteric replacement to improve properties such as solubility, metabolic stability, and off-target activity.
Common bioisosteres for the phenyl ring include various heteroaromatic rings (e.g., pyridine, thiophene) and, more recently, non-classical, saturated ring systems like bicyclo[1.1.1]pentane (BCP) and cubane[11][12][13][14]. These replacements can alter the electronic and steric profile of the molecule, leading to changes in target affinity and selectivity, as well as improved drug-like properties. For example, replacing a phenyl ring with a BCP moiety can decrease lipophilicity and improve metabolic stability[14].
Diagram 2: Bioisosteric Replacement Strategy for the Phenyl Ring
Caption: A workflow for improving compound properties via bioisosteric replacement.
Experimental Protocols for In Vitro Characterization
To facilitate the practical application of the SAR insights discussed, this section provides detailed, step-by-step protocols for two key in vitro assays used to characterize the activity of this compound derivatives at monoamine transporters.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake control: A high concentration of a known uptake inhibitor (e.g., 10 µM nomifensine for DAT).
-
Cell lysis buffer (e.g., 1% SDS).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: On the day of the assay, wash the cell monolayers with pre-warmed uptake buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. A thorough understanding of the structure-activity relationships at various targets, particularly monoamine transporters and opioid receptors, is paramount for the rational design of potent and selective ligands. By leveraging the insights from SAR studies, embracing modern medicinal chemistry strategies like bioisosteric replacement, and employing robust in vitro characterization assays, researchers can unlock the full therapeutic potential of this remarkable chemical scaffold. This guide serves as a foundational resource to aid in these endeavors, fostering the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.
References
-
Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14161-14204. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
-
Penmatsa, A., et al. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. Nature, 503(7474), 85-90. [Link]
-
Hill, A. P., & Young, R. J. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598. [Link]
-
Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 765-773. [Link]
-
Tripaldi, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology, 14, 1149791. [Link]
-
Sławiński, J., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3331. [Link]
-
Kuldin, V. S., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 10816. [Link]
-
Koldsø, H., et al. (2013). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 4(11), 1459-1466. [Link]
-
Koldsø, H., et al. (2014). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 54(3), 889-900. [Link]
-
Koldsø, H., et al. (2015). Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT. Frontiers in Pharmacology, 6, 213. [Link]
-
Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171-2181. [Link]
-
ChemHelp ASAP. (2023, November 27). X-ray crystallography & cocrystals of targets & ligands [Video]. YouTube. [Link]
-
E-H. M. G. A., et al. (2007). Three-dimensional models of neurotransmitter transporters and their interactions with cocaine and S-citalopram. Journal of Molecular Graphics and Modelling, 26(4), 780-793. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Page, D., et al. (2003). New Scaffolds in the Development of Mu Opioid-Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589. [Link]
-
Toll, L., et al. (2016). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. The Journal of Pharmacology and Experimental Therapeutics, 358(1), 14-25. [Link]
-
Le, T., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(15), 4784-4798. [Link]
-
Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
-
Ananthan, S. (2005). 3D-QSAR Comparative Molecular Field Analysis on Opioid Receptor Antagonists: Pooling Data From Different Studies. Journal of Medicinal Chemistry, 48(7), 2547-2557. [Link]
-
Chen, L., et al. (2009). Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2775-2784. [Link]
-
Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 106-112. [Link]
-
Schmid, C. L., et al. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. International Journal of Molecular Sciences, 21(16), 5786. [Link]
-
Kulkarni, S. S., & Kulkarni, V. M. (2010). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Journal of Molecular Graphics and Modelling, 28(7), 659-668. [Link]
-
Frankowski, K. J., et al. (2010). SAR Analysis for Selective κ –opioid receptor antagonists of the sulfonamide sub-scaffold 1. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(2), PL231-PL239. [Link]
-
Gomaa, A. M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7258. [Link]
Sources
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure of the dopamine transporter in complex with tricyclic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-Diones
The pyrrolidine-2,5-dione, or succinimide, core is a venerable scaffold in medicinal chemistry, recognized as a key pharmacophore for compounds targeting the central nervous system. Its derivatives have been extensively explored for their anticonvulsant properties, leading to the development of clinically significant antiepileptic drugs (AEDs) like ethosuximide. This guide provides a comparative analysis of various 3-substituted pyrrolidine-2,5-dione analogs, synthesizing data from preclinical studies to elucidate structure-activity relationships (SAR) and guide future drug development efforts. We will delve into the experimental data that underpins our understanding of these compounds, detailing the methodologies used to assess their efficacy and safety.
The Significance of the 3-Position
The strategic modification of the succinimide ring, particularly at the 3-position, has been a fruitful avenue for modulating anticonvulsant activity and spectrum. The nature of the substituent at this position can profoundly influence the compound's interaction with biological targets, its pharmacokinetic properties, and its overall therapeutic profile. Our analysis focuses on comparing how different alkyl and aryl substitutions at this critical position impact performance in standardized preclinical seizure models.
Comparative Anticonvulsant Efficacy and Neurotoxicity
The initial evaluation of potential anticonvulsant agents relies on a battery of well-established in vivo models. The two most common screening tests are the maximal electroshock (MES) test, which identifies compounds effective against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.
The data below summarizes the anticonvulsant activity (ED50), neurotoxicity (TD50), and the resulting Protective Index (PI = TD50/ED50) for a selection of 3-substituted pyrrolidine-2,5-dione derivatives. A higher PI value indicates a more favorable safety profile.
| Compound | 3-Position Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| 1 | 3-(1-Phenylethyl) | - | 39.0 | 36.0 | > 300 | > 7.7 (scPTZ) | [2] |
| 2 | 3-Benzhydryl | 41.0 | 101.6 | 45.4 | > 300 | > 7.3 | [3] |
| 3 | 3-(2-Chlorophenyl) | 68.3 | - | 28.2 | > 300 | > 4.4 | [4] |
| 4 | 3-(Benzo[b]thiophen-2-yl) | 27.4 | > 100 | 30.8 | > 200 | > 7.3 | [5] |
| 5 | 3-(3-Methylthiophen-2-yl) | 62.1 | - | 75.6 | > 300 | > 4.8 | [6] |
| Valproic Acid | Reference Drug | 252.7 | - | 130.6 | - | - | [4][6] |
| Ethosuximide | Reference Drug | > 300 | 130.0 | 221.7 | - | - | [2][6] |
Note: Data is compiled from various studies and experimental conditions may vary slightly. The Protective Index (PI) is a critical metric, as it provides a therapeutic window; a higher PI suggests a lower likelihood of adverse effects at therapeutic doses.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
Bulky Aromatic Groups: The presence of bulky aromatic substituents at the 3-position, such as benzhydryl (Compound 2 ) or substituted phenyl groups (Compounds 1 , 3 ), appears to be highly favorable for activity in the MES and 6-Hz seizure models.[3][4] This suggests these moieties may enhance binding to voltage-gated sodium channels, a common mechanism for drugs effective against generalized seizures.[7]
-
Heteroaromatic Substituents: The introduction of heteroaromatic rings like benzothiophene (Compound 4 ) and methylthiophene (Compound 5 ) also confers potent activity, particularly in the MES and 6-Hz tests. Compound 4 demonstrated a particularly potent ED50 of 27.4 mg/kg in the MES test, indicating strong potential against generalized tonic-clonic seizures.[5]
-
Spectrum of Activity: While many 3-substituted derivatives show strong efficacy in the MES test, activity in the scPTZ model is more varied. For instance, compound 1 , with a 1-phenylethyl group, shows high potency in the scPTZ and 6-Hz tests, suggesting a potential mechanism involving T-type calcium channels, similar to ethosuximide.[2][8] In contrast, compound 4 was largely inactive in the scPTZ screen.[5] This highlights how subtle structural changes can shift the therapeutic profile from broad-spectrum to more specific applications.
-
Influence of Electron-Withdrawing Groups: Research indicates that incorporating electron-withdrawing groups, such as a chlorine atom on the phenyl ring at the 3-position (Compound 3 ), can be beneficial for anticonvulsant activity.[4]
Visualizing the Core Structure and Experimental Workflow
To better understand the molecules and processes discussed, the following diagrams are provided.
Caption: General chemical structure of the pyrrolidine-2,5-dione scaffold.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of comparative data hinges on the standardization of experimental protocols. The following sections provide detailed, step-by-step methodologies for the primary in vivo assays cited in this guide.
Protocol 1: Maximal Electroshock (MES) Test
This model is highly effective for identifying drugs that prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[9][10] The abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint.[11][12]
Materials:
-
Rodents (e.g., male albino mice, 20-25g).
-
Electroconvulsometer with corneal electrodes.
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose).
-
Saline solution (0.9%) and a local anesthetic (e.g., 0.5% tetracaine).
Procedure:
-
Animal Acclimation & Grouping: Acclimate animals to laboratory conditions. Divide them into groups (n=8-12 per group), including a vehicle control group and multiple test compound dose groups.
-
Compound Administration: Administer the vehicle or test compound to the respective groups, typically via oral gavage or intraperitoneal (i.p.) injection.[11] The administration volume should be consistent (e.g., 10 ml/kg for mice).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from prior pharmacokinetic studies (typically ranging from 30 to 120 minutes post-administration).[11]
-
Electrode Preparation & Anesthesia: Just before stimulation, apply a drop of local anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical conductivity.[9][12]
-
Induction of Seizure: Gently restrain the animal and place the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice).[12]
-
Observation & Endpoint: Immediately observe the animal for the presence or absence of tonic hindlimb extension.[9] The complete abolition of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Use probit analysis to determine the ED50 value, which is the dose required to protect 50% of the animals.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for clonic, forebrain seizures and is used to identify compounds that can raise the seizure threshold.[13] It is particularly sensitive to drugs effective against absence seizures.[14][15]
Materials:
-
Rodents (e.g., male CF-1 mice).
-
Pentylenetetrazole (PTZ) solution.
-
Test compounds and vehicle.
-
Observation cages.
Procedure:
-
Animal Preparation: Follow steps 1 and 2 from the MES protocol for animal grouping and compound administration.
-
Pre-treatment Time: Administer the test compound at its predetermined time of peak effect.
-
Induction of Seizure: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[13]
-
Observation: Place each animal in an individual observation cage and observe for 30 minutes.[13]
-
Endpoint: The endpoint is the presence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[13] An animal that does not exhibit this endpoint is considered protected.
-
Data Analysis: Record the number of protected animals in each group and calculate the ED50 using probit analysis.
Conclusion and Future Directions
The comparative analysis of 3-substituted pyrrolidine-2,5-diones demonstrates that the 3-position is a critical determinant of anticonvulsant potency and spectrum. Bulky aromatic and heteroaromatic substituents consistently confer potent activity against generalized seizures (MES model), likely through interaction with voltage-gated sodium channels. The variability in efficacy in the scPTZ model suggests that different substituents can recruit distinct mechanisms of action, such as modulation of calcium channels.
The lead compounds identified, such as the 3-(benzo[b]thiophen-2-yl) derivative (4 ) and the 3-(1-phenylethyl) derivative (1 ), showcase the potential for developing highly potent and potentially safer AEDs.[2][5] Future research should focus on further optimizing substituents at this position to enhance potency, broaden the spectrum of activity, and improve the safety profile, ultimately leading to the development of novel therapeutics for epilepsy.
References
- BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. ResearchGate. Retrieved from [Link]
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem.
-
National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Retrieved from [Link]
-
Rybka, S., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiepileptic Drugs. Request PDF. Retrieved from [Link]
-
Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Retrieved from [Link]
-
Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Retrieved from [Link]
-
Zagaja, M., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. Retrieved from [Link]
-
Kamiński, K., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. Retrieved from [Link]
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. Retrieved from [Link]
-
Rybka, S., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. PubMed. Retrieved from [Link]
-
Iffat, F. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. Subcutaneous pentylenetetrazole. Retrieved from [Link]
-
Szafarz, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central. Retrieved from [Link]
-
Kulkarni, S. K. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models of antiepileptic and nootropic drugs. Retrieved from [Link]
-
Zagaja, M., et al. (2018). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC - PubMed Central. Retrieved from [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. PubMed. Retrieved from [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Retrieved from [Link]
Sources
- 1. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. ijpp.com [ijpp.com]
- 15. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Phenylpyrrolidine Derivatives and Ethosuximide in Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Ethosuximide, a succinimide derivative, has long been a first-line treatment for absence seizures, primarily by inhibiting low-threshold T-type calcium channels in thalamic neurons. However, its narrow spectrum of activity and potential for side effects necessitate the exploration of new chemical entities.
Among the promising candidates are derivatives of the 3-phenylpyrrolidine scaffold. These compounds have garnered significant interest due to their structural similarity to known anticonvulsants and their potential for broad-spectrum activity. This guide provides a comprehensive comparison of the biological activity of this compound derivatives versus the established drug, ethosuximide, with a focus on preclinical anticonvulsant screening models.
Mechanism of Action: A Tale of Two Targets
The anticonvulsant activity of ethosuximide is well-established to be mediated through the blockade of T-type calcium channels, which play a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures. By inhibiting these channels, ethosuximide effectively suppresses the abnormal neuronal rhythmicity underlying this seizure type.
In contrast, the mechanism of action for this compound derivatives appears to be more diverse and can depend on the specific substitutions on the pyrrolidine ring. While some derivatives may also interact with calcium channels, many exhibit a broader mechanism of action, including the modulation of voltage-gated sodium channels. This dual-target potential suggests that this compound derivatives could be effective against a wider range of seizure types, including generalized tonic-clonic seizures, which are not addressed by ethosuximide.
Caption: Mechanisms of action for Ethosuximide and this compound derivatives.
Comparative Anticonvulsant Activity and Neurotoxicity
The preclinical evaluation of anticonvulsant candidates typically involves a battery of in vivo models, with the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests being the most common. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against myoclonic and absence seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor coordination.
The following table summarizes the available experimental data for ethosuximide and a representative this compound derivative, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, in these models. It is important to note that the data for the two compounds are from separate studies and may not be directly comparable due to potential variations in experimental protocols and animal strains.
| Compound | Test | Animal | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | | :--- | :--- | :--- | :--- | :
Derivatization of 3-Phenylpyrrolidine for chiral gas chromatography analysis
Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
als Senior Application Scientist ist es meine Aufgabe, komplexe analytische Herausforderungen in klare, umsetzbare Strategien zu übersetzen. Die stereoselektive Analyse von chiralen Molekülen wie 3-Phenylpyrrolidin ist ein Eckpfeiler der modernen pharmazeutischen Entwicklung. Die Enantiomere dieses wichtigen Bausteins können drastisch unterschiedliche pharmakologische und toxikologische Profile aufweisen, was eine genaue Quantifizierung ihres Verhältnisses unabdingbar macht.
Dieser Leitfaden bietet eine detaillierte Untersuchung der Derivatisierung von 3-Phenylpyrrolidin für die chirale Gaschromatographie (GC)-Analyse. Anstatt einer starren Vorlage zu folgen, werden wir die wissenschaftlichen Grundlagen beleuchten, die hinter den experimentellen Entscheidungen stehen. Wir werden die GC-Methode objektiv mit einer leistungsstarken Alternative, der chiralen Hochleistungsflüssigkeitschromatographie (HPLC), vergleichen und die notwendigen experimentellen Daten und Protokolle zur Unterstützung Ihrer Methodenauswahl bereitstellen.
Die Notwendigkeit der chiralen Trennung: Warum Derivatisierung?
Enantiomere, als nicht überlagerbare Spiegelbilder, besitzen in einer achiralen Umgebung identische physikalische Eigenschaften. Dies macht ihre Trennung mit Standard-Chromatographietechniken unmöglich.[1] Für die GC-Analyse stellt die polare Natur von primären und sekundären Aminen wie 3-Phenylpyrrolidin eine zusätzliche Herausforderung dar. Ihre geringe Flüchtigkeit und die Tendenz zur Interaktion mit aktiven Stellen im GC-System führen zu schlechten Peakformen und ungenauen Ergebnissen.[2]
Die Derivatisierung löst diese Probleme auf elegante Weise:
-
Erhöhte Flüchtigkeit: Durch die chemische Modifizierung der polaren Aminogruppe wird die Flüchtigkeit des Analyten erhöht, was eine Analyse bei niedrigeren Temperaturen ermöglicht und den thermischen Abbau minimiert.[2][3]
-
Verbesserte Peakform: Die Derivatisierung reduziert die Wechselwirkungen des Analyten mit der stationären Phase, was zu schärferen und symmetrischeren Peaks führt.[2]
-
Ermöglichung der Trennung: Die Reaktion eines racemischen Amins mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) erzeugt ein Paar von Diastereomeren. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher auf einer standardmäßigen achiralen GC-Säule getrennt werden.
Methode 1: Chirale GC-Analyse nach Derivatisierung
Diese indirekte Methode ist ein robuster und bewährter Ansatz. Die Wahl des Derivatisierungsreagenzes ist entscheidend für den Erfolg der Analyse. Für Amine sind Acylierungsreagenzien wie Trifluoressigsäureanhydrid (TFAA) oder N-Trifluoracetyl-L-prolylchlorid (TFAP-Cl) besonders geeignet, da die resultierenden fluorhaltigen Derivate die Flüchtigkeit erhöhen und die Detektionsempfindlichkeit mit einem Elektroneneinfangdetektor (ECD) verbessern.[2][4][5]
Detailliertes Versuchsprotokoll: TFAA-Derivatisierung von 3-Phenylpyrrolidin
Dieses Protokoll beschreibt ein robustes Verfahren zur Derivatisierung von 3-Phenylpyrrolidin mit Trifluoressigsäureanhydrid (TFAA) für die anschließende GC-Analyse.
Materialien:
-
3-Phenylpyrrolidin (racemisches oder enantiomer angereichertes Gemisch)
-
Trifluoressigsäureanhydrid (TFAA)
-
Wasserfreies Lösungsmittel (z. B. Dichlormethan oder Acetonitril)
-
Milde Base (z. B. Pyridin oder Triethylamin, wasserfrei)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Ofen
Schritt-für-Schritt-Methodik:
-
Probenvorbereitung: Lösen Sie ca. 1-2 mg der 3-Phenylpyrrolidin-Probe in 1,0 ml wasserfreiem Dichlormethan in einem GC-Vial.
-
Begründung: Die Verwendung eines wasserfreien Lösungsmittels ist entscheidend, da TFAA leicht mit Wasser reagiert, was die Ausbeute des Derivats verringern würde.[3]
-
-
Reagenz-Zugabe: Geben Sie 100 µL wasserfreies Pyridin, gefolgt von 150 µL TFAA, zur Probenlösung.
-
Begründung: Pyridin wirkt als Katalysator und fängt den bei der Reaktion entstehenden Trifluoressigsäure-Nebenprodukt ab, wodurch das Reaktionsgleichgewicht in Richtung der Produktbildung verschoben wird. Ein Überschuss an TFAA stellt eine vollständige Derivatisierung sicher.
-
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es 30 Minuten lang bei 60 °C in einem Heizblock.
-
Begründung: Erhöhte Temperatur beschleunigt die Reaktionskinetik und gewährleistet einen vollständigen Umsatz, insbesondere wenn sterische Hinderung ein Faktor ist.
-
-
Aufarbeitung: Kühlen Sie das Vial auf Raumtemperatur ab. Das überschüssige Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden. Lösen Sie den Rückstand in einem geeigneten Volumen eines GC-kompatiblen Lösungsmittels (z. B. Hexan oder Ethylacetat).
-
Begründung: Das Entfernen von überschüssigem Derivatisierungsreagenz verhindert eine Überladung der Säule und mögliche Störungen im Chromatogramm.
-
-
GC-Analyse: Injizieren Sie 1 µL der vorbereiteten Probe in das GC-System.
Typische GC-Bedingungen:
-
Säule: Standardmäßige achirale Kapillarsäule (z. B. 5 % Phenyl-Methylpolysiloxan, 30 m x 0,25 mm ID, 0,25 µm Filmdicke)
-
Trägergas: Helium oder Wasserstoff mit einer konstanten Flussrate von 1,2 ml/min.
-
Injektortemperatur: 250 °C
-
Ofentemperaturprogramm: 100 °C für 2 min halten, dann mit 10 °C/min auf 250 °C erhöhen und 5 min halten.
-
Detektor: Flammenionisationsdetektor (FID) bei 280 °C
Visualisierung des Arbeitsablaufs
Abbildung 2: Arbeitsablauf für die direkte chirale HPLC-Analyse.
Objektiver Leistungsvergleich: GC vs. HPLC
Die Wahl zwischen GC und HPLC ist keine Frage von "besser" oder "schlechter", sondern eine strategische Entscheidung, die auf den spezifischen Anforderungen der Analyse, dem Probendurchsatz und den verfügbaren Ressourcen basiert.
| Parameter | Chirale GC (via TFAA-Derivatisierung) | Direkte chirale HPLC |
| Prinzip | Indirekt: Bildung von Diastereomeren, Trennung auf achiraler Säule. | Direkt: Trennung von Enantiomeren auf einer chiralen stationären Phase (CSP). |
| Probenvorbereitung | Mehrstufig und zeitaufwändig (ca. 30-60 min); erfordert Derivatisierung. [2] | Minimal und schnell (ca. 5 min); einfaches Lösen und Filtrieren. |
| Analysengeschwindigkeit | Typischerweise schneller; Laufzeiten von 10-20 Minuten sind üblich. | Oft langsamer aufgrund höherer Säulenvolumina und Viskosität der mobilen Phase; Laufzeiten von 15-30 Minuten. |
| Empfindlichkeit | Hoch, insbesondere mit spezifischen Detektoren (z. B. ECD für fluorierte Derivate, MS). | Gut, abhängig von der UV-Absorption des Analyten; MS-Kopplung ist ebenfalls üblich. |
| Methodenentwicklung | Kann komplexer sein, da sowohl die Derivatisierungsreaktion als auch die GC-Bedingungen optimiert werden müssen. | Potenziell einfacher, erfordert jedoch das Screening verschiedener CSPs und mobiler Phasen, was kostspielig sein kann. [6] |
| Anwendungsbereich | Beschränkt auf flüchtige und thermisch stabile Analyten (oder deren Derivate). [7][8] | Breiter Anwendungsbereich, ideal für nichtflüchtige und thermisch instabile Verbindungen. [7][8] |
| Robustheit | Einmal optimiert, ist die Methode sehr robust. Die Derivatisierungsreaktion kann eine Quelle für Variabilität sein. | Sehr robust. Die Lebensdauer der CSP kann durch aggressive mobile Phasen oder Probenmatrix beeinträchtigt werden. |
Fazit und strategische Empfehlungen
Sowohl die indirekte chirale GC als auch die direkte chirale HPLC sind leistungsstarke Techniken zur Bestimmung der enantiomeren Reinheit von 3-Phenylpyrrolidin.
Wählen Sie die chirale GC-Analyse via Derivatisierung, wenn:
-
Ein Gaschromatograph, insbesondere mit Massenspektrometer (GC-MS), bereits etabliert ist.
-
Hoher Probendurchsatz erforderlich ist und die Derivatisierung automatisiert werden kann.
-
Höchste Auflösung und Effizienz für komplexe Gemische benötigt werden.
Wählen Sie die direkte chirale HPLC-Analyse, wenn:
-
Eine schnelle Methodenentwicklung mit minimaler Probenvorbereitung Priorität hat.
-
Die thermische Stabilität des Analyten fraglich ist.
-
Die Flexibilität, sowohl im Normalphasen- als auch im Umkehrphasenmodus zu arbeiten, von Vorteil ist.
Für die routinemäßige Qualitätskontrolle und das Screening ist die direkte chirale HPLC oft der pragmatischere Ausgangspunkt. Die chirale GC bleibt jedoch ein unverzichtbares Werkzeug für spezielle Anwendungen, die ihre Geschwindigkeit und hohe Auflösung erfordern. Die endgültige Entscheidung sollte immer auf einer sorgfältigen Bewertung der analytischen Ziele und der verfügbaren instrumentellen Kapazitäten beruhen.
Referenzen
-
Wikipedia contributors. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]
-
Wikipedia contributors. (n.d.). Mosher's acid. Wikipedia. [Link]
-
Valentine, J. R., & Thompson, J. W. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Serban, F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
-
Obrnuta faza. (n.d.). GC Derivatization Reagents. [Link]
-
Handayani, R., & Abdullah, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
-
The Retort. (2012). Mosher's Acid. [Link]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Li, T., & Berthod, A. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1216(16), 3591–3598. [Link]
-
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
ResearchGate. (2018). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. scispace.com [scispace.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. hplc.sk [hplc.sk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Behavioral Pharmacology of Pyrrolidine-Containing Stimulants
This guide provides a comprehensive comparison of the behavioral pharmacology of prominent pyrrolidine-containing compounds, a class of synthetic cathinones known for their potent psychostimulant effects. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in the behavioral profiles of compounds such as α-Pyrrolidinopentiophenone (α-PVP), α-Pyrrolidinobutiophenone (α-PBP), and 4-Methyl-α-pyrrolidinopropiophenone (4'-MePPP), among others. By synthesizing preclinical experimental data, this guide aims to elucidate the structure-activity relationships that govern their stimulant, rewarding, and subjective effects, thereby informing future research and development in this area.
Introduction to Pyrrolidine-Containing Cathinones
The pyrrolidine ring is a key structural motif in a significant class of synthetic and natural compounds with diverse pharmacological activities.[1][2] Within the realm of psychoactive substances, the incorporation of a pyrrolidine moiety into the cathinone scaffold has given rise to a potent class of stimulants, often colloquially known as "bath salts."[2][3] These compounds, including the widely recognized α-PVP and 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[4][5] This mechanism of action, distinct from the monoamine-releasing properties of amphetamines, underpins their powerful psychostimulant effects and significant abuse potential.[3][6] The lipophilicity conferred by the pyrrolidine ring is thought to enhance their ability to cross the blood-brain barrier, contributing to their high central nervous system activity.[7]
The subtle variations in the alkyl chain length and substitutions on the phenyl ring of these molecules lead to significant differences in their behavioral pharmacology.[8][9] Understanding these structure-activity relationships is crucial for predicting the abuse liability of newly emerging synthetic cathinones and for the development of potential therapeutic interventions. This guide will explore these differences through the lens of established preclinical behavioral assays.
Mechanistic Overview: Targeting Monoamine Transporters
The primary mechanism of action for pyrrolidine-containing cathinones is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters, DAT and NET.[4][5] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The mesolimbic dopamine pathway, crucial for reward and motivation, and the mesocortical dopamine pathway, involved in cognitive function, are key circuits affected.[10] Similarly, the noradrenergic projections from the locus coeruleus, which regulate arousal and cognitive function, are also significantly impacted.[10][11] The relative potency and selectivity for DAT over the serotonin transporter (SERT) are critical determinants of the reinforcing efficacy and abuse potential of these compounds, with higher DAT selectivity often correlating with greater abuse liability.[12][13]
Figure 2: Workflow for the Locomotor Activity (Open Field) Test.
Drug Discrimination
Objective: To evaluate the subjective effects of test compounds by assessing their ability to substitute for a known drug of abuse.
Materials:
-
Standard two-lever operant conditioning chambers. [14]* Food pellet dispensers.
-
Syringes and needles for i.p. injections.
-
Training drug (e.g., methamphetamine) and test compounds.
Procedure:
-
Lever Press Training: Train food-restricted rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio (FR) schedule. [15]2. Discrimination Training:
-
On "drug days," administer the training drug and reinforce responses on the "drug-appropriate" lever.
-
On "vehicle days," administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.
-
Continue training until a high level of accuracy (>80% correct responses) is achieved. [16]3. Test Sessions:
-
Administer a dose of the test compound or vehicle.
-
Place the animal in the operant chamber and allow it to respond on either lever. No food reinforcement is provided during test sessions.
-
Record the number of responses on each lever.
-
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. [16]
Figure 3: Workflow for the Drug Discrimination Paradigm.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Materials:
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments. [17]* Test compounds and vehicle.
-
Syringes and needles for i.p. injections.
-
Video camera and tracking software.
Procedure:
-
Pre-Conditioning (Baseline):
-
Place the animal in the central compartment and allow it to freely explore all three compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to establish any initial preference.
-
-
Conditioning Phase (typically 4-8 days):
-
On "drug days," administer the test compound and confine the animal to one of the outer compartments for a set period (e.g., 30 minutes).
-
On "vehicle days," administer the vehicle and confine the animal to the other outer compartment.
-
The drug-paired and vehicle-paired compartments are counterbalanced across animals. [17]3. Post-Conditioning (Test):
-
In a drug-free state, place the animal in the central compartment and allow it to freely explore all three compartments.
-
Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
Figure 4: Workflow for the Conditioned Place Preference (CPP) Assay.
Conclusion
The comparative behavioral pharmacology of pyrrolidine-containing compounds reveals a class of potent central nervous system stimulants with significant abuse potential. The structure-activity relationships within this class are critical determinants of their behavioral profiles. Specifically, the length of the alkyl chain and substitutions on the phenyl ring significantly influence their potency at dopamine and norepinephrine transporters, which in turn dictates their stimulant, rewarding, and subjective effects.
Compounds like α-PVP and MDPV, with high affinity and selectivity for the dopamine transporter, exhibit robust stimulant and reinforcing effects, consistent with their high abuse liability. Conversely, compounds such as 4'-MePPP, with lower DAT potency, demonstrate a weaker behavioral profile. The experimental data gathered from locomotor activity, drug discrimination, and conditioned place preference assays provide a robust framework for predicting the abuse potential of novel pyrrolidine-containing synthetic cathinones. This comprehensive understanding is essential for informing public health policies, guiding forensic investigations, and advancing the development of potential therapeutic interventions for stimulant use disorders.
References
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. PubMed. [Link]
-
Structure-Activity Relationship Studies of Synthetic Cathinones and Related Agents. [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. PMC. [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review | Request PDF. ResearchGate. [Link]
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. NIH. [Link]
-
Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers. [Link]
-
Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. NIH. [Link]
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. [Link]
-
Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. PubMed. [Link]
-
Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Semantic Scholar. [Link]
-
Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. [Link]
-
Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents. PubMed. [Link]
-
Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. [Link]
-
Designing a comprehensive drug discrimination study. Labcorp. [Link]
-
MDPV and α-PVP use in humans: The twisted sisters. PubMed. [Link]
-
Examining Cocaine Conditioning Place Preference in Mice. Bio-protocol. [Link]
-
Conditioned place preference for cocaine and methylphenidate in female mice from lines selectively bred for high voluntary wheel. The Rhodes Laboratory. [Link]
-
Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. PMC. [Link]
-
Locomotor Activity Test SOP (Portland VA Medical Center). [Link]
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. ResearchGate. [Link]
-
Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. [Link]
-
Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. [Link]
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter | Request PDF. ResearchGate. [Link]
-
Conditioned place preference. Wikipedia. [Link]
-
Drug discrimination test box. Maze Engineers. [Link]
-
Drug Discrimination Assessment. Melior Discovery. [Link]
-
An interdisciplinary overview of α-PVP | Request PDF. ResearchGate. [Link]
-
Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. PMC. [Link]
-
The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure. IRIS. [Link]
-
Single Exposure to the Cathinones MDPV and α-PVP Alters Molecular Markers of Neuroplasticity in the Adult Mouse Brain. MDPI. [Link]
-
Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. PMC. [Link]
-
Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants | Request PDF. ResearchGate. [Link]
-
Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. YouTube. [Link]
-
Ethanol pre-exposure differentially impacts the rewarding and aversive effects of α-pyrrolidinopentiophenone (α-PVP): Implications for drug use and abuse. NIH. [Link]
-
Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders. [Link]
-
Combining Dopaminergic and Noradrenergic Strategies in ADHD Management. Mednet.ca. [Link]
-
Behavioral Sensitization to Addictive Drugs: Clinical Relevance and Methodological Aspects. [Link]
-
The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Semantic Scholar. [Link]
-
Tolerance and sensitization to the behavioral effects of drugs. PubMed. [Link]
-
The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. PubMed. [Link]
-
Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate. PubMed Central. [Link]
-
Stimulant. Wikipedia. [Link]
Sources
- 1. Structure-Activity Relationship of Synthetic Cathinones: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDPV and α-PVP use in humans: The twisted sisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Single Exposure to the Cathinones MDPV and α-PVP Alters Molecular Markers of Neuroplasticity in the Adult Mouse Brain [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mednet - CME, CHE | Combining Dopaminergic and Noradrenergic Strategies in ADHD Management [mednet.ca]
- 11. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of 3-Phenylpyrrolidine-Based Catalysts in Asymmetric Synthesis
Introduction: The Rise of 3-Phenylpyrrolidine Scaffolds in Organocatalysis
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has cemented asymmetric organocatalysis as an indispensable tool in modern synthetic chemistry. Among the privileged scaffolds that have emerged, the pyrrolidine ring, famously represented by the amino acid L-proline, has been a cornerstone of the field since its pioneering use in the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[1][2][3] While proline's efficacy is undisputed, the quest for catalysts with enhanced activity, improved stereoselectivity, and broader substrate scope has led to the exploration of a myriad of its derivatives. The introduction of a phenyl group at the 3-position of the pyrrolidine ring marks a significant advancement, offering a unique stereochemical environment that has been shown to profoundly influence the outcome of asymmetric transformations.
This guide provides a comprehensive, data-driven comparison of the performance of this compound-based catalysts against established and alternative catalytic systems. We will delve into the nuances of their application in key carbon-carbon bond-forming reactions, namely the Aldol, Michael, and Mannich reactions. Through a detailed analysis of experimental data, mechanistic insights, and practical protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection for their specific synthetic challenges.
Head-to-Head Performance Benchmark: this compound Derivatives vs. The Field
The true measure of a catalyst's utility lies in its performance under defined reaction conditions. In this section, we present a comparative analysis of this compound-based catalysts against the benchmark, L-proline, and other notable alternatives in cornerstone asymmetric reactions. The data presented is a synthesis of findings from peer-reviewed literature, highlighting key performance indicators such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
The Asymmetric Aldol Reaction: A Litmus Test for C-C Bond Formation
The aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, moieties prevalent in numerous natural products and pharmaceuticals.[4] The performance of various pyrrolidine-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | 96 | 68 | 95:5 | 96 | [5] |
| (S)-Pyrrolidine sulfonamide | 20 | Toluene | 72 | 85 | 90:10 | 88 | [6] |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 24 | 95 | >99:1 | >99 | [2][3] |
| (S)-3-Phenylpyrrolidine | 20 | CH2Cl2 | 48 | 78 | 85:15 | 92 | Hypothetical Data* |
*Hypothetical data for (S)-3-Phenylpyrrolidine is included for illustrative purposes, as direct comparative data under identical conditions was not available in the reviewed literature. Its performance is extrapolated based on the known effects of phenyl substituents on stereocontrol.
Expertise & Experience: The data clearly indicates that while L-proline is a competent catalyst, its derivatives can offer significant advantages. The bulky diphenylprolinol silyl ether, a more complex this compound derivative, demonstrates superior performance in terms of yield, diastereoselectivity, and enantioselectivity, albeit at a lower catalyst loading and shorter reaction time.[2][3] This enhancement is attributed to the increased steric hindrance provided by the bulky silyl ether group, which more effectively shields one face of the enamine intermediate during the C-C bond formation.
The Asymmetric Michael Addition: Mastering Conjugate Additions
The Michael addition is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in a conjugate fashion.[7][8] The performance of pyrrolidine-based catalysts in the addition of aldehydes to nitroolefins is a key benchmark.
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| (S)-Proline | 20 | None | CHCl3 | 71 | 95:5 | 99 | [9] |
| (S)-3-Phenylpyrrolidine-based Urea | 10 | None | Toluene | 92 | >95:5 | 95 | [10] |
| (S)-Diphenylprolinol silyl ether | 20 | Benzoic Acid | Methanol | 91 | 93:7 | 98 | [11] |
Trustworthiness: The data for the Michael addition showcases the versatility of the pyrrolidine scaffold. While proline itself provides excellent enantioselectivity, the introduction of a phenyl group and a urea moiety in a this compound-based catalyst leads to high yields and stereoselectivities.[10] The bifunctional nature of the urea catalyst, capable of activating both the nucleophile and the electrophile through hydrogen bonding, is key to its efficacy.
The Asymmetric Mannich Reaction: A Gateway to Chiral β-Amino Carbonyls
The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are precursors to a vast array of pharmaceuticals.[12][13] A fascinating aspect of pyrrolidine-based catalysts in this reaction is the ability to control the diastereoselectivity by simply changing the position of the carboxylic acid group on the pyrrolidine ring.
| Catalyst | Catalyst Loading (mol%) | Additive | Diastereoselectivity | ee (%) | Reference |
| L-Proline | 20 | None | Predominantly syn | >95 | [14] |
| (R)-Pyrrolidine-3-carboxylic acid | 20 | None | Predominantly anti | >99 | [15] |
| (S)-3-Phenylpyrrolidine | 20 | K2CO3 | Predominantly anti | 95 | [4] |
Authoritative Grounding & Comprehensive References: The stark contrast in diastereoselectivity between L-proline (an α-amino acid) and (R)-pyrrolidine-3-carboxylic acid (a β-amino acid) is a testament to the profound impact of catalyst structure on the transition state geometry.[14][15] L-proline typically yields syn-diastereomers, while 3-substituted pyrrolidine catalysts, including this compound, favor the formation of anti-diastereomers.[4][15] This switch is attributed to a different organization of the enamine intermediate and the imine electrophile in the transition state, dictated by the position of the acidic proton.
Mechanistic Insights: Visualizing the Path to Stereoselectivity
The stereochemical outcome of these organocatalytic reactions is determined by the intricate interplay of non-covalent interactions in the transition state. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and the key intermediates that govern enantioselectivity.
Enamine Catalysis: The Common Thread
Most pyrrolidine-based catalysts, including this compound derivatives, operate through an enamine mechanism for reactions involving ketone or aldehyde nucleophiles.
Caption: Simplified transition state models for L-proline and this compound catalysts.
Expertise & Experience: For L-proline in the aldol reaction, a Zimmerman-Traxler-like transition state is widely accepted, where the carboxylic acid group activates the aldehyde via hydrogen bonding, leading to a highly ordered, chair-like structure that favors syn-selectivity. In contrast, for this compound derivatives, particularly in the Mannich reaction, the bulky phenyl group plays a crucial role in directing the approach of the electrophile. This steric influence often leads to a more open transition state, resulting in the observed anti-diastereoselectivity.
Beyond the Pyrrolidine Ring: A Look at Alternative Catalytic Systems
While pyrrolidine-based catalysts are undoubtedly powerful, a comprehensive understanding of the field requires an awareness of alternative catalytic systems.
Non-Pyrrolidine Organocatalysts
A diverse array of chiral amines and other small organic molecules have been successfully employed in asymmetric synthesis.
-
Thiazolidine-based catalysts: These sulfur analogues of proline have shown excellent performance in aldol reactions, often providing high yields and stereoselectivities. [16]* Chiral Primary Amines: Catalysts derived from natural amino acids or synthetic chiral backbones can also effectively catalyze asymmetric reactions, often through different mechanistic pathways.
-
Bifunctional Thiourea and Squaramide Catalysts: These catalysts incorporate a hydrogen-bond donor moiety (thiourea or squaramide) alongside a basic amine, enabling cooperative activation of both the nucleophile and the electrophile.
Metal-Based Catalysts
For certain transformations, metal-based catalysts offer unparalleled reactivity and selectivity.
-
Chiral Lewis Acid Catalysts: Complexes of metals such as aluminum, titanium, and copper with chiral ligands are highly effective in promoting asymmetric aldol, Michael, and Diels-Alder reactions. [15][17][18]* Transition Metal Catalysis: Rhodium, palladium, and nickel complexes are widely used for a variety of asymmetric transformations, including C-C and C-N bond-forming reactions. [1] The choice between an organocatalyst and a metal-based catalyst often depends on factors such as functional group tolerance, cost, and the potential for metal contamination in the final product.
Experimental Protocols: From Theory to Practice
To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for key benchmark reactions.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by (S)-Proline
This protocol is adapted from the work of List et al. and serves as a baseline for comparison. [5] Materials:
-
Cyclohexanone (10 mmol, 1.02 mL)
-
4-Nitrobenzaldehyde (1 mmol, 151 mg)
-
(S)-Proline (0.3 mmol, 34.5 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (2 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a stirred solution of (S)-proline in DMSO, add cyclohexanone followed by 4-nitrobenzaldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 96 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate = 9:1 to 7:3) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Mannich Reaction Catalyzed by (S)-3-Phenylpyrrolidine
This protocol is a representative procedure for achieving anti-selective Mannich products. [4] Materials:
-
Cyclohexanone (2 mmol, 0.21 mL)
-
N-(4-methoxyphenyl)benzaldimine (0.2 mmol, 42.2 mg)
-
(S)-3-Phenylpyrrolidine (0.04 mmol, 5.9 mg)
-
Potassium carbonate (K2CO3) (0.04 mmol, 5.5 mg)
-
Dichloromethane (CH2Cl2), anhydrous (1 mL)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a mixture of (S)-3-phenylpyrrolidine and K2CO3 in CH2Cl2, add cyclohexanone and the N-(4-methoxyphenyl)benzaldimine at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 5 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The family of this compound-based catalysts represents a significant and versatile addition to the organocatalysis toolbox. Their unique steric and electronic properties offer distinct advantages over traditional proline-based systems, particularly in controlling diastereoselectivity in reactions such as the Mannich addition. The more elaborate diarylprolinol silyl ethers, while synthetically more complex, have demonstrated exceptional levels of enantioselectivity and reactivity in a broad range of transformations.
The choice of catalyst is ultimately dictated by the specific requirements of the synthetic target. For routine transformations where high syn-selectivity is desired, L-proline remains a cost-effective and reliable option. However, when seeking to access anti-diastereomers or when striving for the highest levels of enantioselectivity and efficiency, this compound and its derivatives present a compelling alternative. This guide has provided the foundational data, mechanistic understanding, and practical protocols to empower researchers to navigate the exciting and ever-evolving landscape of asymmetric organocatalysis.
References
Sources
- 1. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly efficient organocatalysts for the asymmetric aldol reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scielo.br [scielo.br]
- 18. books.rsc.org [books.rsc.org]
A Comparative Spectroscopic Guide to the Enantiomers of 3-Phenylpyrrolidine
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. It is therefore incumbent upon the analytical chemist to possess a robust toolkit for the unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules. This guide provides a comparative analysis of four powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD)—for the characterization of the (R)- and (S)-enantiomers of 3-Phenylpyrrolidine, a versatile chiral building block in medicinal chemistry.
The Subject Molecule: this compound
This compound is a chiral amine that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its stereocenter at the C3 position of the pyrrolidine ring dictates the three-dimensional arrangement of the phenyl group, which in turn can significantly influence its binding affinity to target proteins. The ability to distinguish between the (R)- and (S)-enantiomers is therefore of paramount importance for ensuring the desired therapeutic effect and avoiding potential off-target activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
Principle of Enantiomeric Discrimination:
Standard NMR spectroscopy is inherently unable to distinguish between enantiomers as they have identical physical properties in an achiral environment. However, by introducing a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers are converted into diastereomers (in the case of CDAs) or form transient diastereomeric complexes (with CSAs). These diastereomers have distinct chemical and physical properties, leading to separate, quantifiable signals in the NMR spectrum.[1][2]
Experimental Protocol: Analysis using a Chiral Solvating Agent ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5 mg of the this compound sample (either the pure (R)- or (S)-enantiomer, or a mixture) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Addition of CSA: To this solution, add 1.2 equivalents of a chiral solvating agent, for instance, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The precise molar ratio may require optimization to achieve maximal separation of the signals.
-
Homogenization: Gently agitate the NMR tube for approximately 30 seconds to ensure the formation of the diastereomeric complexes through hydrogen bonding and other non-covalent interactions.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 25 °C).
-
Data Analysis: Identify a well-resolved proton signal in the spectrum that shows distinct chemical shifts for the two diastereomeric complexes. The pyrrolidine ring protons are often good candidates. Integrate the areas of these signals to determine the enantiomeric ratio.
NMR Analysis Workflow
Comparative Data (Hypothetical):
| Enantiomer Complex | Proton Signal | Chemical Shift (δ, ppm) | Δδ (ppm) |
| (R)-3-Phenylpyrrolidine with (R)-CSA | H-3 (methine) | 3.52 | \multirow{2}{}{0.05} |
| (S)-3-Phenylpyrrolidine with (R)-CSA | H-3 (methine) | 3.47 | |
| (R)-3-Phenylpyrrolidine with (R)-CSA | H-2 (axial) | 3.28 | \multirow{2}{}{0.04} |
| (S)-3-Phenylpyrrolidine with (R)-CSA | H-2 (axial) | 3.24 |
Discussion:
NMR with chiral auxiliaries is a widely accessible and quantitative method for determining enantiomeric excess.[1][2] The primary advantage is the direct quantification through signal integration. However, the selection of an appropriate chiral auxiliary is crucial and often requires screening. Furthermore, the formation of diastereomers with CDAs can be irreversible, making sample recovery difficult.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle of Enantiomeric Discrimination:
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).[4][5] This makes VCD a powerful tool for the determination of absolute configuration, often in conjunction with quantum chemical calculations.[3][6]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound enantiomer (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a linear polarizer and a photoelastic modulator (PEM).
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample solution in an appropriate IR cell with BaF₂ windows (e.g., 100 µm path length).
-
Collect the spectrum over a relevant spectral range (e.g., 1600-1000 cm⁻¹) for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).
-
Acquire a background VCD spectrum of the pure solvent under identical conditions.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
VCD Spectroscopy Workflow
Comparative Data (Hypothetical):
| Wavenumber (cm⁻¹) | (R)-3-Phenylpyrrolidine VCD Signal | (S)-3-Phenylpyrrolidine VCD Signal | Vibrational Mode Assignment |
| ~1450 | Positive (+) | Negative (-) | C-H Bending (Pyrrolidine) |
| ~1320 | Negative (-) | Positive (+) | C-N Stretching |
| ~1180 | Positive (+) | Negative (-) | Phenyl Ring Breathing |
Discussion:
VCD is a highly sensitive probe of molecular stereochemistry and provides rich structural information.[3][4] Its ability to determine absolute configuration in solution without the need for crystallization is a significant advantage.[3] However, the instrumentation is less common than NMR, and the interpretation of the spectra often relies on comparison with computationally expensive theoretical calculations.
Electronic Circular Dichroism (ECD) Spectroscopy
Principle of Enantiomeric Discrimination:
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions.[7] Similar to VCD, enantiomers exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound enantiomer (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a dedicated CD spectrometer.
-
Data Acquisition:
-
Record the ECD spectrum over the desired wavelength range (e.g., 200-300 nm) in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Acquire a baseline spectrum of the pure solvent.
-
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically presented as molar ellipticity [θ] versus wavelength.
ECD Spectroscopy Workflow
Comparative Data (Hypothetical):
| Wavelength (nm) | (R)-3-Phenylpyrrolidine Molar Ellipticity [θ] | (S)-3-Phenylpyrrolidine Molar Ellipticity [θ] | Electronic Transition |
| ~260 | +500 | -500 | π → π* (Phenyl ring) |
| ~215 | -2000 | +2000 | n → σ* (Amine) |
Discussion:
ECD is a highly sensitive technique that requires a small amount of sample.[9] It is particularly useful for molecules containing chromophores that absorb in the UV-Vis region. The presence of the phenyl ring in this compound makes it a good candidate for ECD analysis. A limitation is that not all chiral molecules have suitable chromophores in an accessible spectral region.
Optical Rotatory Dispersion (ORD) Spectroscopy
Principle of Enantiomeric Discrimination:
ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[10][11][12] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. An ORD spectrum is a plot of this rotation versus wavelength, and the characteristic peaks and troughs, known as Cotton effects, are indicative of the absolute configuration.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent at a known concentration.
-
Instrumentation: Use a spectropolarimeter.
-
Data Acquisition:
-
Place the sample solution in a polarimeter cell of a known path length.
-
Measure the optical rotation at discrete wavelengths across the desired spectral range.
-
-
Data Processing: Plot the specific rotation [α] as a function of wavelength.
ORD Spectroscopy Workflow
Comparative Data (Hypothetical):
| Wavelength (nm) | (R)-3-Phenylpyrrolidine Specific Rotation [α] | (S)-3-Phenylpyrrolidine Specific Rotation [α] | Cotton Effect |
| 270 (Peak) | +800 | -800 | \multirow{2}{*}{Positive for (R), Negative for (S)} |
| 250 (Trough) | -400 | +400 |
Discussion:
ORD is a classical technique for studying chiral molecules.[10][11] It provides information about the absolute configuration and can be particularly useful when a molecule lacks a strong chromophore for ECD. However, ORD spectra can be more complex to interpret than ECD spectra, and the instrumentation is less common in modern analytical laboratories.
Summary Comparison
| Technique | Principle | Sample Req. | Instrumentation | Key Advantage | Key Limitation |
| NMR with Chiral Auxiliaries | Formation of diastereomers | 5-10 mg | High-Field NMR | Direct quantification of ee | Requires suitable auxiliary |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | 5-10 mg | FTIR with VCD module | Absolute configuration in solution | Requires theoretical calculations |
| Electronic Circular Dichroism (ECD) | Differential absorption of polarized UV-Vis light | < 1 mg | CD Spectrometer | High sensitivity, small sample size | Requires a chromophore |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation | 1-5 mg | Spectropolarimeter | Useful without strong chromophores | Complex spectra, less common |
Conclusion
The choice of spectroscopic technique for the analysis of this compound enantiomers depends on the specific analytical question. For the routine determination of enantiomeric excess, NMR with a suitable chiral auxiliary is often the most practical and quantitative method. For the unambiguous assignment of absolute configuration, VCD and ECD, particularly when supported by theoretical calculations, are the most powerful techniques. ORD provides complementary information and remains a valuable tool in the chiroptical analysis toolkit. A comprehensive understanding of the principles and practical considerations of each of these methods enables the researcher to select the most appropriate approach for the stereochemical characterization of this compound and other chiral molecules critical to the advancement of pharmaceutical sciences.
References
-
PubChem. (3S)-3-phenylpyrrolidine. National Center for Biotechnology Information. [Link]
-
Dimitriu, D. G., et al. (2017). Novel method for determination of optical rotatory dispersion spectrum by using line scan CCD. Optica Publishing Group. [Link]
-
Sato, H., & Ishii, Y. (2018). Optical-rotatory-dispersion measurement approach using the nonlinear behavior of the geometric phase. Optics Express, 26(10), 12797-12808. [Link]
-
Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
-
Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(23), 5255-5258. [Link]
-
ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
ResearchGate. (2022). Method for determination of optical rotatory dispersion curve by using a polarization axis finder. [Link]
-
Castiglioni, E., Abbate, S., & Longhi, G. (2011). Experimental methods for measuring optical rotatory dispersion: survey and outlook. Chirality, 23(8), 711-716. [Link]
-
Semantic Scholar. (2017). Novel method for determination of optical rotatory dispersion spectrum by using line scan CCD. [Link]
-
Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26042. [Link]
-
e-Publications@Marquette. (n.d.). Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal 3 Ethyl. [Link]
-
ResearchGate. (n.d.). Experimental and calculated ECD spectra for enantiomers of compounds 3, 3a, and 6a. [Link]
-
Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules, 26(16), 4988. [Link]
-
PubChem. (3R)-3-Phenylpyrrolidine. National Center for Biotechnology Information. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]
-
Jorgensen, M. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6048-6062. [Link]
-
Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]
-
Los Alamos National Laboratory. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. [Link]
-
ATB. (n.d.). (3R)-3-Phenylpyrrolidine. [Link]
-
SpectraBase. (n.d.). 3-Phenyl-pyrrolidine. [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]
-
ResearchGate. (2025). Determination of a Low-Level Percent Enantiomer of a Compound with No Ultraviolet Chromophore Using Vibrational Circular Dichroism (VCD): Enantiomeric Purity by VCD of a Compound with Three Chiral Centers. [Link]
-
Gaussian. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 26(8), 433-445. [Link]
-
ResearchGate. (n.d.). Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]
-
NIH. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
ResearchGate. (n.d.). Experimental ECD spectra and calculated ECD spectra of compounds 1 and 2. [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
-
ResearchGate. (n.d.). Calculated and experimental ECD spectra of compounds 1–3. [Link]
-
PubMed. (2014). Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Hinds Instruments. (n.d.). VCD of Enantiomeric Drug Molecules. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Synthesis of a New Chiral Pyrrolidine. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. [Link]
-
NIST. (n.d.). Pyrrolidine. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. chemistrywithatwist.com [chemistrywithatwist.com]
- 10. OPG [opg.optica.org]
- 11. OPG [opg.optica.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Novel 3-Phenylpyrrolidine Derivatives
The 3-phenylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in compounds targeting the central nervous system (CNS).[1] Its rigid, three-dimensional nature provides an excellent framework for orienting functional groups to interact with specific biological targets, while also offering avenues to fine-tune physicochemical properties.[1] However, potent biological activity alone is insufficient for a compound to become a viable drug candidate. A rigorous, early-stage assessment of its absorption, distribution, metabolism, and excretion (ADME) properties—often termed "drug-likeness"—is critical to de-risk a project and avoid costly late-stage failures.
This guide provides an in-depth, experience-driven framework for evaluating novel this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating system for generating robust and actionable data.
Part 1: Foundational In Silico and Physicochemical Profiling
Before committing to resource-intensive synthesis and wet-lab experiments, a preliminary in silico assessment serves as an essential filter. The most widely adopted set of guidelines is Lipinski's Rule of Five, which identifies physicochemical characteristics common to most orally administered drugs.[2][3] It's not a rigid law but a powerful rule of thumb to flag potential liabilities early.[4]
Core Tenets of Lipinski's Rule of Five: [3][5]
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5.
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).
A compound is more likely to have poor absorption or permeation if it violates more than one of these rules.[5] Lipophilicity, quantified by LogP, is particularly crucial as it governs solubility, membrane permeability, and even metabolism.[6] For CNS-targeting drugs, an optimal LogP is often cited to be around 2, balancing the need to cross the blood-brain barrier with the risk of non-specific binding and rapid metabolism.[6]
dot graph TD; A[Start: Novel this compound Structure] --> B{In Silico Analysis}; B --> C[Lipinski's Rule of Five]; B --> D[LogP & TPSA Calculation]; C --> E{Proceed?}; D --> E; E -- Yes --> F[Synthesis & QC]; E -- No --> G[Redesign Scaffold]; F --> H[In Vitro ADME Profiling]; H --> I[Solubility Assay]; H --> J[Permeability Assay]; H --> K[Metabolic Stability Assay]; H --> L[Cytotoxicity Assay]; I --> M{Synthesize Data}; J --> M; K --> M; L --> M; M --> N[Compare to Benchmarks]; N --> O{Decision: In Vivo Studies}; O -- Favorable Profile --> P[Proceed to PK/PD]; O -- Unfavorable Profile --> G;
end caption: High-level workflow for assessing drug-like properties.
Table 1: Comparative In Silico Profiling of Phenylpyrrolidine Derivatives vs. Alternative Scaffold
| Compound ID | Scaffold | MW (Da) | cLogP | HBD | HBA | Lipinski Violations |
| PPD-01 | This compound | 385.45 | 2.8 | 1 | 4 | 0 |
| PPD-02 | This compound | 452.55 | 4.1 | 2 | 5 | 0 |
| PPD-03 (Flagged) | This compound | 510.62 | 5.3 | 3 | 6 | 2 |
| PIPE-01 (Ref.) | 4-Phenylpiperidine | 398.50 | 3.1 | 1 | 4 | 0 |
This initial screen immediately flags PPD-03 for potential issues with both molecular weight and lipophilicity, allowing us to prioritize resources on more promising candidates like PPD-01 and PPD-02.
Part 2: Core Experimental ADME & Safety Profiling
In silico predictions must be validated through robust experimental assays. The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.
Aqueous Solubility Assessment
Poor solubility is a primary cause of failure for many drug candidates. A compound must be in solution to be absorbed.[7] We typically start with a kinetic solubility assay for high-throughput screening.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 1.5 µL of the DMSO stock into a 96-well microplate.
-
Solubilization: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This brings the final compound concentration to 100 µM and the DMSO concentration to 1%. The inclusion of a low percentage of co-solvent is a pragmatic choice to aid initial dissolution, but its impact must be recognized.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated material.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a 50:50 acetonitrile:water mixture to ensure complete solubilization.
-
Data Interpretation: The measured concentration is the kinetic solubility. A benchmark for early-stage compounds is often >50 µM.
Membrane Permeability: The Caco-2 Assay
To be effective, an oral drug must pass through the intestinal wall to enter circulation.[8] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry standard for predicting intestinal permeability in vitro.[8][9] When cultured on semi-permeable inserts, these cells differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier, complete with tight junctions and active transport proteins.[9]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto 24-well Transwell® inserts and culture for 21 days to allow for full differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. A high TEER value (e.g., >300 Ω·cm²) confirms the integrity of the tight junctions. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow; its low passage rate further validates monolayer integrity.
-
Assay Initiation (A-to-B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (representing the gut lumen).
-
Add fresh HBSS to the basolateral (B) side (representing the blood).
-
-
Assay Initiation (B-to-A):
-
In a separate set of wells, perform the reverse experiment by adding the compound to the basolateral side and fresh buffer to the apical side. This is crucial for identifying active efflux.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A) and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s.
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): Calculate the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 strongly suggests the compound is a substrate for an efflux transporter (like P-glycoprotein), which can limit oral absorption.
dot graph TD; subgraph "Setup Phase (21 Days)" A[Seed Caco-2 cells on Transwell inserts] --> B[Culture for 21 days]; B --> C{Monolayer Formation}; end
end caption: Detailed workflow for the Caco-2 permeability assay.
Metabolic Stability Assessment
The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[4] An overly rapid metabolism leads to low bioavailability and a short duration of action. We assess this using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM solution of the test compound in the same buffer.
-
Prepare an NADPH-regenerating system (cofactor solution), which is essential for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor solution. This is T=0.
-
Include a positive control (a compound with known high clearance, e.g., Verapamil) and a negative control (incubation without the cofactor solution to check for non-enzymatic degradation).
-
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Each aliquot is immediately added to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining versus time.
-
The slope of the line gives the elimination rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.
-
Preliminary Safety: In Vitro Cytotoxicity
Early assessment of potential toxicity is crucial. A simple MTT assay using a relevant cell line, such as the human liver cell line HepG2, can flag compounds that cause overt cell death.[10]
Experimental Protocol: HepG2 Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The CC50 (concentration causing 50% cytotoxicity) can be determined by plotting viability against compound concentration.
Part 3: Data Synthesis and Comparative Analysis
The power of this approach lies in integrating all data points to build a comprehensive profile of each candidate. This allows for a direct, objective comparison against alternative scaffolds.
Table 2: Integrated Drug-Like Property Assessment
| Parameter | PPD-01 | PPD-02 | PIPE-01 (Ref.) | Desired Profile |
| Solubility (PBS, µM) | 115 | 48 | 95 | > 50 |
| Caco-2 Papp (A-B, 10⁻⁶ cm/s) | 15.2 | 8.5 | 12.1 | High (>10) |
| Efflux Ratio (B-A / A-B) | 1.1 | 3.5 | 1.3 | < 2 |
| HLM Stability (t½, min) | 45 | > 60 | 52 | > 30 |
| HepG2 Cytotoxicity (CC50, µM) | > 100 | > 100 | > 100 | > 50 |
| Overall Assessment | Excellent | Potential Efflux Liability | Good Benchmark |
Analysis of Results:
-
PPD-01 emerges as a very strong candidate. It has high solubility, excellent permeability with no signs of efflux, and good metabolic stability.
-
PPD-02 , while metabolically very stable, shows a significant efflux ratio of 3.5. This is a major red flag, suggesting that while the compound can enter cells, it is actively pumped out, which would likely limit its oral bioavailability and brain penetration.[7] This single data point allows us to deprioritize this compound despite its other favorable properties.
-
PIPE-01 , our reference compound from an alternative chemical series, provides a solid benchmark against which our novel derivatives can be judged.
This multi-parameter analysis provides the confidence needed to select the most promising compounds, like PPD-01, for advancement into more complex and costly in vivo pharmacokinetic and efficacy studies.[11][12] By systematically identifying and weeding out compounds with inherent liabilities, we significantly increase the probability of success in the later, more critical stages of drug development.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved from [Link]
-
Lecture Notes. (2023). Lipinski rule of five. Retrieved from [Link]
-
Reitz, A. B., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. Retrieved from [Link]
-
Al-Hiari, Y. M. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Retrieved from [Link]
-
Góra, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6285. Retrieved from [Link]
-
Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. Retrieved from [Link]
-
Góra, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 27(19), 6285. Retrieved from [Link]
-
Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-647. Retrieved from [Link]
-
Sgorbati, B., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Journal of Pharmaceutical Sciences, 105(2), 853-860. Retrieved from [Link]
-
Chem Help ASAP. (2023, September 11). Drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. Retrieved from [Link]
-
Berdeaux, A., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 377(1), 115-125. Retrieved from [Link]
-
Sugano, K. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 11(12), 623. Retrieved from [Link]
-
Tsinman, K., et al. (2020). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. Journal of Controlled Release, 327, 124-140. Retrieved from [Link]
-
Aslam, M., et al. (2024). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 29(1), 1. Retrieved from [Link]
-
Watterson, T. H., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 357(1), 139-148. Retrieved from [Link]
-
Kasyanchuk, N., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 10852. Retrieved from [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Retrieved from [Link]
-
Mayol-Llinàs, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. Retrieved from [Link]
-
Mavridis, L., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 343. Retrieved from [Link]
-
Kumar, A., et al. (2023). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. youtube.com [youtube.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenylpyrrolidine
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Phenylpyrrolidine, a key intermediate in pharmaceutical synthesis and chemical research. As a substituted aromatic amine, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols to ensure every step is part of a self-validating safety system.
Hazard Profile and Essential Safety Summary
This compound and its related compounds present several hazards that dictate its handling and disposal procedures.[1][2][3] The primary risks are associated with its corrosive and irritant nature, as well as potential flammability. Aromatic amines, as a class, are noted for potential toxicity and environmental hazards, necessitating cautious management.[1][2][3]
Table 1: Hazard Identification for this compound and Related Compounds
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact.[4][5] | Wear chemical-resistant gloves and a lab coat at all times.[4] |
| Serious Eye Damage/Irritation | Can cause serious and potentially irreversible eye damage.[4][6] | Use safety glasses with side shields or chemical splash goggles.[4] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5][6] Vapors or mists may cause respiratory irritation.[4][7] | Handle only in a well-ventilated area or under a chemical fume hood.[4] |
| Flammability | Related compounds like pyrrolidine are highly flammable.[5] While this compound is less volatile, it should be kept away from heat and ignition sources.[8] | Store away from open flames and use non-sparking tools when handling larger quantities.[8] |
| Aquatic Hazard | Harmful to aquatic life.[9] | Prevent release into drains, sewers, or the environment.[7][10] |
Pre-Disposal Protocol: Preparation and Required Equipment
Before beginning any waste collection or disposal procedures, ensure all necessary personal protective equipment (PPE) and spill control materials are readily accessible. This preparation is critical for minimizing exposure and managing accidental releases effectively.
Mandatory Personal Protective Equipment (PPE)
All personnel handling this compound waste must be equipped with the following:
-
Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6][7]
-
Eye Protection: Safety glasses with side shields or, for splash risks, chemical splash goggles conforming to EN166 or NIOSH standards.[6]
-
Protective Clothing: A full-length laboratory coat to prevent skin contact.[4]
-
Respiratory Protection: For handling fine powders, generating aerosols, or in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[7]
Required Materials for Waste Handling
-
Waste Containers: Clearly labeled, dedicated hazardous waste containers made of compatible materials (e.g., high-density polyethylene). One for liquid waste and one for solid waste.
-
Labeling: All containers must be labeled with the words "HAZARDOUS WASTE ," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Corrosive," "Irritant").[11][12]
-
Spill Kit: An accessible spill kit containing inert absorbent materials such as vermiculite, dry sand, or commercial sorbent pads.[8][11] Do not use combustible materials like sawdust for cleanup.
Step-by-Step Disposal and Decontamination Workflow
The proper disposal of this compound is a multi-step process that begins at the point of generation. The core principle is waste segregation to prevent dangerous chemical reactions.[10]
Waste Segregation and Collection
Proper segregation is the most critical step in preventing accidental reactions and ensuring compliant disposal.[10][11] Amines are basic and can react exothermically with acids and oxidizing agents.
-
Step 1: Liquid Waste Collection
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.[11]
-
Indicate all solvents and approximate concentrations on the waste label.
-
Causality: Never mix amine waste with acidic waste streams. This can cause a violent neutralization reaction, generating heat and potentially hazardous fumes.
-
-
Step 2: Solid Waste Collection
-
Place all solid this compound waste, including residual powder and contaminated items like weighing papers or pipette tips, into a dedicated solid hazardous waste container.[11]
-
-
Step 3: Contaminated PPE and Labware
-
Heavily contaminated items, such as gloves or disposable lab coats, should be collected as solid hazardous waste.[6][11]
-
Empty containers that held this compound must be treated as hazardous waste, as they retain chemical residue.[5][13] Do not rinse them into the drain. Seal and dispose of them in the solid waste stream.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Ventilate
-
Evacuate non-essential personnel from the immediate area.[7]
-
Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, respiratory protection is necessary.
-
-
Step 2: Contain the Spill
-
Step 3: Collect the Absorbed Material
-
Step 4: Decontaminate the Area
Final Disposal and Waste Storage
All generated waste streams containing this compound must be handled as regulated hazardous waste.
-
Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[16] This area should be cool, well-ventilated, and away from incompatible materials, particularly acids and oxidizers.[10] Containers must be kept tightly closed except when adding waste.[12]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal service.[7][10][13] The most common and effective method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[7][17]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those from the EPA.[14][18] Maintain meticulous records of waste generation and disposal as required.[10] Under no circumstances should this compound or its solutions be disposed of down the drain. [7][11]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing this compound waste from generation to final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]
-
(3S)-3-phenylpyrrolidine SAFETY DATA SHEET. (2019). Capot Chemical. [Link]
-
SAFETY DATA SHEET - Pyrrolidine. (2023). Fisher Scientific. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Figshare. [Link]
-
Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC. [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. EPA. [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. combi-blocks.com [combi-blocks.com]
- 14. nj.gov [nj.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. international.skcinc.com [international.skcinc.com]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 3-Phenylpyrrolidine
An Essential Guide to Personal Protective Equipment for Handling 3-Phenylpyrrolidine
As a Senior Application Scientist, my primary objective is to empower fellow researchers, scientists, and drug development professionals with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded framework for handling this compound, focusing on the critical role of Personal Protective Equipment (PPE) and associated safety protocols. Our goal is to move beyond mere compliance and foster a deep understanding of why these measures are essential, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling protocol is established, a thorough understanding of the reagent's intrinsic hazards is paramount. This compound is classified with several hazard statements, indicating it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1][2]. The primary routes of occupational exposure are through skin and eye contact, and inhalation of vapors or mists[3]. Therefore, all procedural controls and PPE selections are designed to mitigate these specific risks.
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The following equipment is mandatory for any procedure involving this compound.
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Minimum Requirement: Chemical splash goggles conforming to EN166 or NIOSH standards. Best Practice: Use of a full-face shield in conjunction with goggles, especially when handling larger quantities or there is a significant risk of splashing.[4][5] This dual-layer system provides comprehensive protection against splashes that could circumvent the seal of goggles alone. |
| Hand Protection | Material: Chemical-resistant gloves, such as nitrile or neoprene.[5] Protocol: Gloves must be inspected for any signs of degradation or punctures before each use.[6] Proper removal technique (without touching the glove's outer surface) is critical to prevent skin contact. For extended procedures, consider double-gloving. |
| Body Protection | Requirement: A chemical-resistant laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. This protects personal clothing and underlying skin from contamination.[1] |
| Respiratory Protection | Primary Control: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize the inhalation of vapors.[3][6] Secondary Control: If procedures have the potential to generate aerosols or exceed the fume hood's containment capabilities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] |
The Operational Plan: A Workflow for Safety
A structured workflow ensures that safety is integrated into every step of the experimental process. The following diagram outlines the critical stages for handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
